Product packaging for Oleyl chloride(Cat. No.:CAS No. 59485-81-3)

Oleyl chloride

Cat. No.: B1353179
CAS No.: 59485-81-3
M. Wt: 286.9 g/mol
InChI Key: IFABLCIRROMTAN-UHFFFAOYSA-N
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Description

Oleyl chloride is a natural product found in Nelumbo nucifera with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35Cl B1353179 Oleyl chloride CAS No. 59485-81-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59485-81-3

Molecular Formula

C18H35Cl

Molecular Weight

286.9 g/mol

IUPAC Name

1-chlorooctadec-9-ene

InChI

InChI=1S/C18H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3

InChI Key

IFABLCIRROMTAN-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCl

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCl

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCl

Other CAS No.

59485-81-3
16507-61-2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Oleyl Chloride from Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing oleyl chloride from oleic acid. This compound is a critical reactive intermediate used in the synthesis of various oleochemicals, surfactants, and pharmaceutical agents. Its high reactivity, stemming from the acyl chloride group, allows for the facile introduction of the oleyl moiety into diverse molecular scaffolds.[1] This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates reaction pathways and workflows to aid researchers in selecting and implementing the most suitable synthesis strategy.

General Reaction Pathway

The conversion of oleic acid to this compound involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. This is typically achieved by reacting oleic acid with a suitable chlorinating agent. The general transformation is illustrated below.

G cluster_main General Synthesis of this compound oleic_acid Oleic Acid (C18H34O2) oleyl_chloride This compound (C18H33ClO) oleic_acid->oleyl_chloride + chlorinating_agent Chlorinating Agent (e.g., SOCl2, (COCl)2) chlorinating_agent:e->oleyl_chloride:w byproducts Byproducts (e.g., SO2, HCl, H3PO3) oleyl_chloride:e->byproducts:w +

Caption: General reaction scheme for the synthesis of this compound.

Synthesis Methodologies

Several chlorinating agents are commonly employed for the synthesis of this compound, each with distinct advantages and procedural requirements. The most prevalent methods utilize thionyl chloride, oxalyl chloride, phosphorus trichloride, and triphosgene.

Thionyl Chloride (SOCl₂) Method

The reaction of oleic acid with thionyl chloride is a widely used and efficient method for producing this compound.[2][3][4] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.[3][5] This method can achieve near-quantitative yields, especially when using specialized reactor systems that minimize thermal exposure.[1]

Experimental Protocol (Tangential Reactor): [6]

  • Apparatus Setup: Assemble a tangential reactor apparatus with a dropping funnel, a distillation column, and a receiver. The apparatus is designed for countercurrent distillation to ensure efficient reaction and separation.

  • Reactant Charging: Charge the dropping funnel with 70 g (0.25 mole) of oleic acid.

  • Reaction Initiation: Begin the distillation of thionyl chloride in the apparatus, ensuring the column is filled with vapor and reflux is steady.

  • Oleic Acid Addition: Add the oleic acid from the dropping funnel into the top of the column over a period of 35 minutes (rate of approximately 120 g per hour).

  • Product Collection: The crude this compound collects in the receiver. The effluent typically contains a stoichiometric excess of thionyl chloride (25-40%).

  • Purification: Remove the excess thionyl chloride via vacuum stripping or distillation. The crude product is often suitable for many applications without further purification. For high purity, distill the product under high vacuum (b.p. 180–185°C at 1–2 mm Hg).[6]

Experimental Protocol (Standard Reflux): [7]

  • Setup: In a two-necked round-bottom flask, place 0.1 mol of fatty acid.

  • Reagent Addition: Place the flask in a water bath maintained at 35–40°C. Slowly add 10.0 g (0.15 mol) of thionyl chloride with shaking.

  • Reaction: Reflux the reaction mixture in the water bath for 5 hours.

  • Purification: After the reaction, remove the excess thionyl chloride by rotary evaporation. Add a dry solvent (e.g., dichloromethane) and evaporate again to ensure complete removal of residual thionyl chloride.[7]

Oxalyl Chloride ((COCl)₂) Method

Oxalyl chloride is another highly effective reagent for this conversion, often favored in laboratory settings for its mild reaction conditions and the formation of only gaseous byproducts (CO, CO₂, HCl), simplifying workup.[8][9] This method has been reported to provide high yields and is less likely to cause isomerization of the double bond compared to other reagents.[6][8]

Experimental Protocol:

  • Apparatus Setup: Equip a dry, four-neck round-bottom flask with a nitrogen inlet, addition funnel, thermometer, and mechanical stirrer.

  • Reactant Charging: Under a nitrogen atmosphere, charge the flask with 229 g of oleic acid (99% pure), 263 mL of toluene, and 109 mL of oxalyl chloride. The addition should be cautious to avoid foaming and at a rate that maintains the internal temperature between 25–30°C (approx. 15 minutes).

  • Reaction: After the addition is complete, wash the funnel with an additional 25 mL of toluene. Stir the reaction mixture at 25–30°C for 30 minutes, then heat to 50–55°C and stir for an additional hour.

  • Purification: Distill off the toluene solvent under reduced pressure (initially at 35–40°C/63 mm Hg, then at 30–25°C/26 mm Hg for 1.5 hours) to obtain the this compound product.

Phosphorus Trichloride (PCl₃) Method

Phosphorus trichloride is an economical alternative, though it typically provides lower yields compared to thionyl chloride or oxalyl chloride.[6] A key difference is the formation of a liquid byproduct, phosphorous acid (H₃PO₃), which must be separated from the product.[1][10]

Experimental Protocol: [1][10]

  • Reactant Charging: Place oleic acid into a reaction vessel equipped with a stirrer.

  • PCl₃ Addition: Slowly add phosphorus trichloride while stirring. Control the addition rate to maintain the reaction temperature between 25–33°C.

  • Reaction: Once the addition is complete, raise the temperature to 55°C and maintain it for 4 hours.

  • Separation: After the reaction period, allow the mixture to settle. The denser phosphorous acid will form a lower layer. Separate the upper layer containing the crude this compound.

Triphosgene (Bis(trichloromethyl) carbonate) Method

A more recent and safer alternative to using phosgene gas is the use of solid triphosgene.[11][12] This method, often catalyzed by N,N-dimethylformamide (DMF), proceeds under mild conditions and offers high yields and purity without causing isomerization of the cis-double bond.[1]

Experimental Protocol: [1][12]

  • Reactant Charging: In a three-necked flask, add 14.1 g of purified oleic acid and 4.9–14.8 g of triphosgene (molar ratio of oleic acid to triphosgene between 3:1 and 1:1).

  • Catalyst Addition: Maintain the flask at a constant temperature between 40–80°C in a water bath. Slowly add 0.36–1.10 g of N,N-dimethylformamide (10-30 mol% of oleic acid) dropwise.

  • Reaction: After the catalyst addition, maintain the constant temperature and stir for 0.5 to 8 hours.

  • Separation: Once the reaction is complete, let the solution stand for 30-60 minutes to allow for phase separation. The upper layer is the this compound product.

Comparative Summary of Synthesis Methods

The choice of synthetic route depends on factors such as scale, required purity, cost, and safety considerations. The following table summarizes the key quantitative parameters for each method.

MethodChlorinating AgentTypical YieldPurityReaction ConditionsKey Advantages & Disadvantages
Thionyl Chloride SOCl₂97–99%[1][6]High35–79°C, 1-5 h(+) High yield, gaseous byproducts.[5] (-) Corrosive, requires excess reagent.[11]
Oxalyl Chloride (COCl)₂86%[6]High25–55°C, 1.5-2 h(+) Mild conditions, gaseous byproducts, high purity.[8] (-) More expensive than SOCl₂.[9]
Phosphorus Trichloride PCl₃~60%[6]Moderate25–55°C, 4-5 h[1][10](+) Economical.[6] (-) Lower yield, liquid byproduct requires separation.[1][11]
Triphosgene (Cl₃CO)₂COup to 95%[1][12]up to 95%[1][12]40–80°C, 0.5-8 h[1][12](+) Safer than phosgene, high yield/purity, no isomerization.[1] (-) Requires catalyst.

General Experimental and Purification Workflow

The overall process for synthesizing and purifying this compound follows a logical sequence of steps, from reaction setup to final product analysis. Acyl chlorides are moisture-sensitive, so all operations should be conducted under anhydrous conditions.[13]

G cluster_workflow General Workflow for this compound Synthesis start Start: Oleic Acid & Reagents setup 1. Anhydrous Reaction Setup (e.g., under N2) start->setup reaction 2. Controlled Addition & Reaction (Monitor Temperature) setup->reaction workup 3. Work-up (Phase Separation or Initial Filtration) reaction->workup purification 4. Purification (Vacuum Distillation or Solvent Stripping) workup->purification analysis 5. Product Analysis (e.g., IR, Titration) purification->analysis end End: Pure this compound analysis->end

Caption: A generalized workflow for the synthesis and purification of this compound.

Purification Details:

  • Vacuum Stripping/Evaporation: This is the most common method for removing volatile components like excess chlorinating agents (thionyl chloride, oxalyl chloride) and reaction solvents (toluene, hexane).[7]

  • Distillation: For achieving high purity, fractional distillation under high vacuum is employed. This separates the this compound from non-volatile impurities and any high-boiling byproducts.[6]

  • Phase Separation: In methods that produce a liquid byproduct, such as the PCl₃ method, a simple separation of the immiscible layers is the primary purification step.[1][10]

  • Color Reduction: For industrial applications where color is a critical parameter, crude this compound produced via phosgenation can be treated with a strong oxidizer like chlorine to reduce its Gardner color number.[14]

Conclusion

The synthesis of this compound from oleic acid can be accomplished through several effective methods. The thionyl chloride route offers a balance of high yield and operational simplicity, making it suitable for both lab and industrial scales. The oxalyl chloride method provides excellent purity under mild conditions, ideal for sensitive substrates in research and pharmaceutical development. For cost-driven, large-scale production, the phosphorus trichloride method remains a viable option despite its lower yield. Finally, the emerging triphosgene method presents a safer, high-purity alternative that avoids the hazards of gaseous phosgene while preventing isomerization, making it a compelling choice for modern synthetic applications. The selection of the optimal method should be guided by the specific requirements of the target application, considering factors of scale, purity, cost, and safety.

References

An In-depth Technical Guide to Oleyl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of oleyl chloride, a reactive long-chain acyl chloride pivotal in various research and development sectors. This document details its chemical and physical properties, outlines established synthesis protocols, and explores its applications in organic synthesis, materials science, and drug development.

Core Properties of this compound

This compound, derived from the naturally occurring oleic acid, is a colorless to pale yellow liquid with a pungent odor.[1] Its utility as a chemical intermediate stems from the reactive acyl chloride group attached to the 18-carbon unsaturated alkyl chain.

PropertyValueReference
CAS Number 112-77-6[2][3]
Molecular Weight 300.91 g/mol [2][3]
Molecular Formula C₁₈H₃₃ClO[3]
Appearance Colorless to light orange to yellow clear liquid[4]
Boiling Point 193 °C / 4 mmHg[4]
Density 0.91 g/mL at 25 °C[4]
Refractive Index n20/D 1.463[4]
Flash Point 171 °C (closed cup)[4]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound from oleic acid can be achieved through various chlorinating agents. The choice of reagent can influence the reaction conditions, yield, and purity of the final product.

Synthesis via Thionyl Chloride

This method is widely employed for the preparation of acyl chlorides due to the gaseous nature of its byproducts, which simplifies purification.[5]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add oleic acid.

  • Slowly add thionyl chloride (1.5 equivalents) to the flask while stirring in a water bath maintained at 35–40 °C.[5]

  • After the initial reaction subsides, reflux the mixture for 5 hours.[5]

  • Remove the excess thionyl chloride by distillation. To ensure complete removal, dry toluene can be added and subsequently distilled off.[5]

  • The crude this compound can be purified by vacuum distillation.[2]

G oleic_acid Oleic Acid reflux Reflux oleic_acid->reflux thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reflux distillation Distillation reflux->distillation byproducts SO₂ + HCl (gaseous) reflux->byproducts oleyl_chloride This compound distillation->oleyl_chloride

Caption: Synthesis of this compound using Thionyl Chloride.

Synthesis via Oxalyl Chloride

Oxalyl chloride is another effective reagent for this conversion, often used with a catalytic amount of N,N-dimethylformamide (DMF).[6] This method is considered mild and efficient.[6]

Experimental Protocol:

  • Dissolve oleic acid (1.0 g) in hexane (10 ml) in a dry reaction vessel.

  • Add oxalyl chloride (2.0 ml) to the solution.

  • Stir the mixture under anhydrous conditions for 1.5 hours.

  • Evaporate the solvent and excess reagent in vacuo to yield this compound as a colorless oil.

G oleic_acid Oleic Acid stir Stir (anhydrous) oleic_acid->stir oxalyl_chloride Oxalyl Chloride ((COCl)₂) oxalyl_chloride->stir evaporation Evaporation (in vacuo) stir->evaporation byproducts CO + CO₂ + HCl (gaseous) stir->byproducts oleyl_chloride This compound evaporation->oleyl_chloride

Caption: Synthesis of this compound using Oxalyl Chloride.

Applications in Research and Development

The high reactivity of the acyl chloride group makes this compound a versatile building block in organic synthesis and materials science.

Acylation Reactions: Synthesis of Esters and Amides

This compound readily reacts with nucleophiles such as alcohols and amines to form the corresponding esters and amides. These reactions are fundamental in the synthesis of surfactants, lubricants, and various bioactive molecules.

General Protocol for Amide Synthesis (Schotten-Baumann Reaction):

  • Prepare a stirring solution of the primary or secondary amine in an aprotic solvent like dichloromethane (DCM).

  • Add an equimolar amount of a base, such as triethylamine or pyridine, to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add this compound (1-2 equivalents) to the stirring solution.

  • Allow the reaction to proceed at room temperature for 8-16 hours.

  • Quench the reaction with water and extract the amide product with an organic solvent.

G cluster_ester Ester Synthesis cluster_amide Amide Synthesis oleyl_chloride_ester This compound ester Oleate Ester oleyl_chloride_ester->ester alcohol Alcohol (R-OH) alcohol->ester hcl_ester HCl ester->hcl_ester byproduct oleyl_chloride_amide This compound amide Oleyl Amide oleyl_chloride_amide->amide amine Amine (R-NH₂) amine->amide hcl_amide HCl amide->hcl_amide byproduct

Caption: General reaction schemes for ester and amide synthesis from this compound.

Surface Modification of Nanoparticles and Polymers

Conceptual Workflow for Surface Modification:

  • Material Preparation: Disperse the nanoparticles or polymer in a suitable solvent.

  • Surface Activation (if necessary): Introduce hydroxyl or amine functionalities on the surface.

  • Grafting Reaction: Add this compound to the dispersed material, often in the presence of a base to neutralize the HCl byproduct.

  • Purification: Wash the modified material to remove unreacted this compound and byproducts.

  • Characterization: Analyze the surface modification using techniques such as FTIR, contact angle measurements, and electron microscopy.

G nanoparticle Nanoparticle/Polymer with Surface Groups (-OH, -NH₂) reaction Grafting Reaction nanoparticle->reaction oleyl_chloride This compound oleyl_chloride->reaction washing Washing & Purification reaction->washing modified_nanoparticle Surface-Modified Nanoparticle/Polymer washing->modified_nanoparticle

Caption: Conceptual workflow for surface modification using this compound.

Role in Drug Development and Biological Systems

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[5][7] The introduction of the oleoyl group can modify the pharmacokinetic properties of a drug, such as its lipophilicity and membrane permeability, which can enhance bioavailability.[5][7]

While specific signaling pathways directly involving this compound are not well-documented, related lipoamino acids, such as N-Oleoyl glycine, have been shown to interact with cellular signaling. For instance, N-Oleoyl glycine stimulates adipogenesis through the activation of the CB1 receptor and the subsequent enhancement of the insulin-mediated Akt signaling pathway.

G OLGly N-Oleoyl glycine CB1R CB1 Receptor OLGly->CB1R activates Akt Akt Signaling Pathway CB1R->Akt enhances Adipogenesis Adipogenesis Akt->Adipogenesis promotes

Caption: Signaling pathway of N-Oleoyl glycine, a related lipoamino acid.

Safety and Handling

This compound is a corrosive substance that reacts with moisture. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. Store in a cool, dry place under an inert atmosphere.

This guide provides foundational knowledge for the safe and effective use of this compound in a research and development setting. For specific applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to the Physical Properties of Oleyl Chloride Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of oleyl chloride liquid. Designed for researchers, scientists, and professionals in drug development, this document aggregates key quantitative data, details relevant experimental methodologies, and visualizes fundamental chemical workflows and relationships.

Core Physical Properties of this compound

This compound, with the chemical formula C₁₈H₃₃ClO, is a long-chain fatty acyl chloride derived from oleic acid.[1] It presents as a colorless to pale yellow or clear brown oily liquid at room temperature.[1][2] Its physical characteristics are crucial for its application in organic synthesis, particularly in the production of surfactants, pharmaceuticals, and agrochemicals.[1]

Quantitative Data Summary

The physical properties of this compound have been reported across various sources. The following table summarizes these key quantitative data points for easy comparison. It is important to note that some variations in reported values exist, which can be attributed to differences in measurement conditions and sample purity.

PropertyValueConditionsSource(s)
Molecular Weight 300.91 g/mol [3]
Density 0.91 g/mL25 °C[3][4]
0.9 g/cm³20 °C[2]
0.912 g/mLNot Specified[3]
Boiling Point 193 °C4 mmHg[3][4]
175 - 180 °C1 kPa (approx. 7.5 mmHg)[2]
200 °C11 mmHg
Refractive Index 1.463n20/D[3][4]
Melting Point Data not readily available
Flash Point >110 °C (>230 °F)Closed cup[2][3]
Solubility in Water Insoluble (1.4 x 10⁻⁴ g/L)25 °C (estimated)[1]
Solubility in Organic Solvents SolubleAcetone, Chloroform, Toluene, Tetrahydrofuran (THF), Ethanol, Ether[1][2][3][5]

Experimental Protocols

The determination of the physical properties of this compound follows standardized experimental procedures. While specific literature detailing these measurements for this compound is scarce, the following methodologies, based on ASTM standards and general laboratory practices, are applicable.

Determination of Density

The density of a liquid can be accurately measured using a digital density meter, a method standardized by ASTM D4052.

  • Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is then used with calibration data to determine the density of the liquid.

  • Apparatus: A digital density meter equipped with a U-tube oscillator, a temperature-controlled cell, and a means for sample injection (e.g., a syringe).

  • Procedure:

    • Calibrate the instrument with two reference standards of known density (e.g., dry air and distilled water).

    • Set the temperature of the measurement cell to the desired temperature (e.g., 20 °C or 25 °C).

    • Inject a small, bubble-free aliquot of this compound into the U-tube.

    • Allow the reading to stabilize, and record the density value.

    • Clean and dry the U-tube between measurements.

Determination of Boiling Point

The boiling point of this compound is typically determined at reduced pressure due to its high molecular weight. A common laboratory method is micro-boiling point determination.

  • Principle: A small amount of the liquid is heated in a tube containing an inverted capillary tube. As the liquid heats, the air in the capillary is expelled and replaced by the vapor of the substance. At the boiling point, a steady stream of bubbles emerges from the capillary. The sample is then allowed to cool, and the temperature at which the liquid is drawn back into the capillary is recorded as the boiling point.

  • Apparatus: A Thiele tube or a melting point apparatus, a small test tube, a capillary tube (sealed at one end), and a calibrated thermometer.

  • Procedure:

    • Place a small amount of this compound into the small test tube.

    • Invert the capillary tube (open end down) and place it into the test tube with the this compound.

    • Attach the test tube to the thermometer and place the assembly in the heating apparatus (e.g., Thiele tube with heating oil).

    • Heat the apparatus gradually.

    • Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges.

    • For more accuracy, remove the heat source when bubbling is vigorous and record the temperature at which the liquid just begins to enter the capillary tube upon cooling.

Determination of Refractive Index

The refractive index of this compound can be measured using a refractometer, following a procedure similar to that described in ASTM D1218 for hydrocarbon liquids.

  • Principle: The refractive index is determined by measuring the critical angle of refraction of a light beam as it passes from a prism of known refractive index to the liquid sample.

  • Apparatus: An Abbe refractometer with a circulating fluid bath for temperature control and a sodium light source (D-line, 589 nm).

  • Procedure:

    • Set the temperature of the refractometer prisms to 20 °C.

    • Apply a few drops of this compound to the surface of the measuring prism.

    • Close the prisms and allow the sample to reach thermal equilibrium.

    • Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

    • Read the refractive index from the instrument's scale.

Determination of Solubility
  • Principle: A known volume of a solvent is saturated with the solute (this compound) at a specific temperature. The amount of solute that dissolves is then determined gravimetrically.

  • Apparatus: A temperature-controlled shaker bath, volumetric flasks, a balance, and filtration apparatus.

  • Procedure (for a specific solvent):

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed flask.

    • Place the flask in a temperature-controlled shaker bath (e.g., at 25 °C) and agitate until equilibrium is reached (typically several hours).

    • Carefully filter the saturated solution to remove any undissolved this compound.

    • Take a known volume of the filtrate and evaporate the solvent under reduced pressure.

    • Weigh the remaining this compound to determine the mass that was dissolved in that volume of solvent.

    • Express the solubility in terms of g/100 mL or other appropriate units.

Synthesis of this compound

This compound is typically synthesized from oleic acid via chlorination. Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

G Synthesis of this compound from Oleic Acid cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification oleic_acid Oleic Acid (C18H34O2) reaction_vessel Reaction in an Inert Solvent (optional) oleic_acid->reaction_vessel chlorinating_agent Chlorinating Agent (e.g., SOCl2, (COCl)2) chlorinating_agent->reaction_vessel heating Controlled Heating (e.g., 50-80°C) reaction_vessel->heating stirring Stirring under Inert Atmosphere heating->stirring crude_product Crude this compound + Gaseous Byproducts stirring->crude_product purification Purification by Vacuum Distillation crude_product->purification final_product Pure this compound (C18H33ClO) purification->final_product

Caption: Workflow for the synthesis of this compound.

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The long, nonpolar hydrocarbon chain dominates its overall character, while the reactive acyl chloride group introduces polarity and specific chemical reactivity.

G Structure-Property Relationships of this compound cluster_structure Molecular Structure cluster_components Structural Components cluster_properties Resulting Physical Properties structure This compound CH3(CH2)7CH=CH(CH2)7COCl hydrocarbon_chain Long Hydrocarbon Chain (18 carbons, nonpolar) structure->hydrocarbon_chain double_bond Cis Double Bond (at C9) structure->double_bond acyl_chloride Acyl Chloride Group (-COCl, polar, reactive) structure->acyl_chloride solubility Low water solubility, Good solubility in nonpolar organic solvents hydrocarbon_chain->solubility boiling_point High Boiling Point (due to high molecular weight) hydrocarbon_chain->boiling_point state Liquid state at RT (due to cis double bond) double_bond->state acyl_chloride->solubility reactivity High Reactivity (hydrolyzes in water) acyl_chloride->reactivity

Caption: Influence of molecular structure on physical properties.

References

An In-depth Technical Guide to the Reactivity of Oleyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl chloride (cis-9-Octadecenoyl chloride), the acyl chloride derivative of oleic acid, is a highly reactive and versatile intermediate in organic synthesis. Its utility stems from the electrophilic nature of the acyl chloride functional group, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common oxygen, nitrogen, and sulfur-containing nucleophiles. It includes a summary of reaction conditions, quantitative data on yields, detailed experimental protocols for key transformations, and a discussion of the underlying reaction mechanisms.

Introduction: The Chemical Profile of this compound

This compound (CAS No: 112-77-6) is a long-chain fatty acyl chloride with the molecular formula C₁₈H₃₃ClO.[1] The molecule's reactivity is dominated by the acyl chloride moiety (-COCl), a highly electrophilic functional group susceptible to attack by electron-rich species.[2][3] This inherent reactivity makes it a crucial building block for the synthesis of a diverse array of oleic acid derivatives, including esters, amides, and thioesters, which have applications as surfactants, emulsifiers, pharmaceutical intermediates, and research reagents.[4][5]

Typically synthesized from oleic acid using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride, this compound is a liquid that is highly sensitive to moisture.[6][7] Anhydrous conditions are therefore critical for its storage and use to prevent hydrolysis back to oleic acid and hydrochloric acid.[4]

Core Reactivity: The Nucleophilic Acyl Substitution Mechanism

The reactions of this compound with nucleophiles proceed via a well-established nucleophilic acyl substitution mechanism, often referred to as an addition-elimination pathway.[8]

  • Nucleophilic Addition: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon of the this compound. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is eliminated.

  • Deprotonation (if applicable): If the original nucleophile was neutral (e.g., water, alcohol, amine), the resulting product will be positively charged. The eliminated chloride ion or another base in the reaction mixture (such as excess amine or an added scavenger like pyridine) removes a proton to yield the final, neutral product and a byproduct (e.g., HCl or a salt).[8]

Figure 1. General mechanism of nucleophilic acyl substitution.

Reactivity with Specific Nucleophiles

This compound's high reactivity allows for the synthesis of a wide range of derivatives under varied conditions. The choice of solvent, temperature, and the use of a base are critical for optimizing yield and minimizing side reactions, primarily hydrolysis.

G OC This compound (R-COCl) N_Amine Amine (R'-NH₂) OC->N_Amine N_Alcohol Alcohol (R'-OH) OC->N_Alcohol N_Thiol Thiol (R'-SH) OC->N_Thiol N_Water Water (H₂O) OC->N_Water P_Amide Amide (R-CONH-R') N_Amine->P_Amide + Base P_Ester Ester (R-COOR') N_Alcohol->P_Ester + Base P_Thioester Thioester (R-COSR') N_Thiol->P_Thioester + Base P_Acid Oleic Acid (R-COOH) N_Water->P_Acid (Hydrolysis)

Figure 2. Reactivity of this compound with various nucleophiles.

Oxygen Nucleophiles (Alcohols, Polyols)
  • Alcohols: The reaction with alcohols (esterification) is typically rapid and exothermic, producing an oleoyl ester and HCl gas.[9] To neutralize the HCl, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine (TEA), is often added, which also serves to catalyze the reaction.[8]

  • Polyols (e.g., Glycerol): this compound can acylate polyols like glycerol to produce mono-, di-, and tri-oleoyl glycerols, which are important in lipid research and formulation. The reaction often requires protecting groups to achieve regioselectivity, followed by deprotection.[10]

Nitrogen Nucleophiles (Amines, Amino Acids)
  • Amines: Primary and secondary amines react vigorously with this compound to form N-substituted oleamides.[8] The reaction is often performed at low temperatures to control its rate. Two equivalents of the amine are typically used: one as the nucleophile and the second to neutralize the liberated HCl. Alternatively, one equivalent of the amine can be used with a tertiary amine base like triethylamine.[11] The reaction with ammonia is reported to be intense and difficult to control, potentially leading to side reactions.

  • Amino Acids: The acylation of amino acids (e.g., glutamic acid) with this compound is a key step in producing surfactants and other functionalized biomolecules. The reaction is typically performed in an aqueous alkaline solution (Schotten-Baumann conditions), where the high pH deprotonates the amino group, increasing its nucleophilicity, and neutralizes the HCl byproduct.

Sulfur Nucleophiles (Thiols)
  • Thiols (Mercaptans): Thiols are excellent nucleophiles and react readily with this compound to form S-oleoyl thioesters.[8] Similar to reactions with alcohols and amines, a base is generally required to scavenge the HCl produced. Thioesters are valuable intermediates in organic synthesis, including in biochemical applications like peptide ligation.

Data Presentation: Summary of Reaction Conditions

The following table summarizes quantitative data from cited literature for the reaction of this compound with various nucleophiles.

NucleophileProductMolar Ratio (Oleyl-Cl:Nu:Base)SolventTemp.TimeYield/Conv.Ref.
EthanolamineOleoyl Ethanolamide1 : ~2.3 : ~4.6DichloromethaneRT4 hN/A[8]
EthanolamineOleoyl Ethanolamide1 : 1.1 : 1.51,2-Dichloroethane-20°C2 h78%[11]
sn-3-Benzyl-glycerol1,2-Dioleoyl-3-benzyl-sn-glycerol1 : 0.5 : ~1.1DCM / Pyridine0°C→RTOvernightN/A[10]
Glutamic AcidN-Oleoyl Glutamic Acid1 : 0.9 : N/A (pH 9-14)Water5-50°CN/A78% Conv.
Oleyl AlcoholOleyl Oleate1 : 1 : (Catalyst)None130°C8 h96.8%
Alkyl ThiolAlkyl Thioester1 : 1 : 1.1 (Base)Dichloromethane0°C→RT1-3 hHigh (General)

Note: "N/A" indicates data not available in the cited source. Yields for glycerol and ethanolamine[8] were not specified but the procedures are for synthesis. The thiol reaction is based on a general protocol for acyl chlorides as specific data for this compound was not found.

Experimental Protocols

The following protocols are representative methodologies for the reaction of this compound with different classes of nucleophiles. Standard laboratory safety precautions, including the use of personal protective equipment and a fume hood, are mandatory. All reactions involving this compound should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Setup dry, inert glassware B Dissolve nucleophile & base in solvent A->B C Cool solution (e.g., 0°C) B->C D Add this compound dropwise C->D E Stir at specified temp. & time D->E F Monitor reaction (TLC, GC) E->F G Quench reaction (e.g., add water) F->G H Extract organic phase G->H I Wash with acid/base/brine H->I J Dry (Na₂SO₄), filter, & concentrate I->J K Purify crude product (Chromatography/Distillation) J->K L Characterize product (NMR, MS, IR) K->L

Figure 3. A general experimental workflow for this compound reactions.

Protocol: Synthesis of N-Oleoyl Ethanolamide (Amide Formation)

This protocol is adapted from the procedure described in patent CN100591661C.[11]

  • Preparation: In a dry, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve ethanolamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous 1,2-dichloroethane.

  • Reaction: Cool the solution to -20°C to -15°C in a cooling bath. Slowly add a solution of this compound (1.0 eq) in 1,2-dichloroethane dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -15°C.

  • Stirring: After the addition is complete, continue stirring the reaction mixture at -20°C to -15°C for 2 hours.

  • Work-up: Allow the mixture to warm to room temperature. Wash the reaction mixture with a 10% Na₂CO₃ solution. Separate the aqueous layer and extract it three times with 1,2-dichloroethane.

  • Isolation: Combine the organic layers and wash with saturated NaCl (brine). Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid via column chromatography (e.g., ethyl acetate/petroleum ether) to obtain the pure N-oleoyl ethanolamide. A yield of 78% was reported for a similar procedure.[11]

Protocol: Synthesis of 1,2-Dioleoyl-sn-glycerol (Ester Formation)

This protocol is a representative method for the acylation of a protected polyol.[10]

  • Preparation: Dissolve sn-3-Benzyl-glycerol (1.0 eq) in anhydrous dichloromethane and anhydrous pyridine (as base and solvent) in a flask under an argon atmosphere.

  • Reaction: Cool the mixture to 0°C in an ice bath. Add this compound (2.1 eq) dropwise to the stirred solution.

  • Stirring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1,2-Dioleoyl-3-benzyl-sn-glycerol.

  • Deprotection: Dissolve the crude product in ethyl acetate and add 10% Pd/C catalyst. Stir the mixture vigorously under a hydrogen atmosphere for 4-6 hours.

  • Purification: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate and purify the crude 1,2-Dioleoyl-sn-glycerol by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol: General Synthesis of S-Oleyl Thioester (Thioester Formation)

This is a general protocol for the synthesis of thioesters from acyl chlorides, as specific literature for this compound was limited.

  • Preparation: To a solution of an alkyl thiol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane at 0°C under a nitrogen atmosphere, add this compound (1.0 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Work-up: Wash the reaction mixture with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude thioester, which is often of high purity.

Conclusion

This compound is a cornerstone intermediate for the synthesis of oleochemicals. Its high reactivity, governed by the nucleophilic acyl substitution mechanism, allows for efficient conversion into esters, amides, and thioesters. Successful synthesis requires careful control of reaction conditions, particularly the exclusion of moisture, management of temperature, and the use of an appropriate base to neutralize the HCl byproduct. The protocols and data presented in this guide offer a technical foundation for researchers and professionals to effectively utilize this compound in the development of new materials and drug candidates.

References

The Solubility of Oleyl Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl chloride (C18H33ClO), the acyl chloride derivative of oleic acid, is a pivotal intermediate in organic synthesis.[1][2][3][4] Its utility in the production of surfactants, pharmaceuticals, and agrochemicals is largely dictated by its solubility characteristics in various organic media.[2][4] This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, complete with experimental protocols and logical workflow diagrams to aid researchers in its effective application.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[5] this compound possesses a long, nonpolar hydrocarbon tail and a highly polar acyl chloride functional group. This amphipathic nature influences its interaction with different types of organic solvents.

Qualitative Solubility of this compound

This compound is generally characterized by its good solubility in a range of organic solvents and its insolubility in water.[1][2] Upon contact with water, it undergoes rapid hydrolysis to form oleic acid and hydrochloric acid, making it moisture-sensitive.[1][2]

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data.

SolventChemical FormulaTypeSolubilityReference
AcetoneC3H6OPolar AproticSoluble[2][6]
BenzeneC6H6NonpolarMiscible[7][8]
ChloroformCHCl3Polar AproticSoluble[1][6][9][10][11]
DichloromethaneCH2Cl2Polar AproticMiscible[7][8][12]
Diethyl Ether(C2H5)2OPolar AproticSoluble[1][7][9][12]
EthanolC2H5OHPolar ProticSoluble[2]
TolueneC7H8NonpolarSoluble[6]
Tetrahydrofuran (THF)C4H8OPolar AproticSoluble[6]

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This protocol is adapted from standard laboratory procedures for solubility determination.[5][13][14]

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a given organic solvent.

Materials:

  • This compound (purity ≥ 98%)

  • Selected organic solvent (analytical grade)

  • Glass vials or test tubes with caps

  • Pipettes and graduated cylinders

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation of Solvent: Dispense a known volume (e.g., 1 mL) of the organic solvent into a clean, dry glass vial.

  • Initial Addition of Solute: Add a small, pre-weighed amount of this compound (e.g., 10 mg) to the solvent.

  • Mixing: Cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

  • Observation: Visually inspect the solution for any undissolved this compound. If the solution is clear, the this compound is considered soluble at this concentration.

  • Incremental Addition: Continue adding pre-weighed increments of this compound to the vial, vortexing after each addition, until the saturation point is reached (i.e., a persistent second phase or cloudiness is observed).

  • Semi-Quantitative Determination: Record the total mass of this compound that was completely dissolved in the known volume of the solvent. This provides a semi-quantitative measure of solubility (e.g., in mg/mL).

  • Qualitative Classification:

    • Soluble: If a significant amount of this compound dissolves (e.g., > 50 mg/mL).

    • Slightly Soluble: If a smaller amount of this compound dissolves (e.g., 10-50 mg/mL).

    • Insoluble: If minimal to no this compound dissolves (e.g., < 10 mg/mL).

Safety Precautions: this compound is a corrosive and moisture-sensitive compound.[2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Solubility_Workflow start Start prepare_solvent Prepare Known Volume of Solvent start->prepare_solvent add_solute Add Known Mass of this compound prepare_solvent->add_solute mix Vortex for 60s add_solute->mix observe Visually Inspect for Dissolution mix->observe soluble Solute Dissolved observe->soluble Clear Solution insoluble Insoluble/ Saturated observe->insoluble Cloudy/Phase Separation soluble->add_solute Add more solute record Record Solubility (mg/mL) insoluble->record end End record->end Synthesis_Workflow start Start dissolve_reactants Dissolve Alcohol and Base in Aprotic Solvent (e.g., Dichloromethane) start->dissolve_reactants add_oleyl_chloride Add this compound (dissolved in same solvent) dissolve_reactants->add_oleyl_chloride reaction Stir at Room Temperature add_oleyl_chloride->reaction workup Aqueous Workup to Remove Byproducts reaction->workup purification Purify Ester via Chromatography workup->purification product Isolated Ester Product purification->product

References

An In-Depth Technical Guide to the Mechanism of Acylation Reactions with Oleyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing acylation reactions involving oleyl chloride. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the reaction dynamics, experimental considerations, and applications of this compound in the synthesis of bioactive molecules and drug delivery systems.

Core Mechanism: Nucleophilic Acyl Substitution

This compound, as a long-chain fatty acyl chloride, is a highly reactive derivative of oleic acid. Its reactivity stems from the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles. The primary mechanism for acylation reactions with this compound is nucleophilic acyl substitution . This is a two-step addition-elimination process.

The general mechanism proceeds as follows:

  • Nucleophilic Attack: A nucleophile (Nu-), such as an alcohol, amine, or thiol, attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion (Cl-), being a good leaving group, is expelled. This results in the formation of the new acylated product (e.g., an ester or amide) and hydrochloric acid (HCl) as a byproduct.

Nucleophilic Acyl Substitution cluster_0 Reaction Mechanism Oleyl_Chloride This compound (R-COCl) Tetrahedral_Intermediate Tetrahedral Intermediate Oleyl_Chloride->Tetrahedral_Intermediate Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral_Intermediate Nucleophilic Attack Acylated_Product Acylated Product (R-CO-Nu) Tetrahedral_Intermediate->Acylated_Product Elimination HCl HCl Tetrahedral_Intermediate->HCl

Caption: General mechanism of nucleophilic acyl substitution with this compound.

Acylation of Amines: The Schotten-Baumann Reaction

A common and important application of this compound is the acylation of primary and secondary amines to form amides. This reaction is often carried out under Schotten-Baumann conditions , which involve the use of a base, typically aqueous sodium hydroxide or an organic base like pyridine, to neutralize the hydrochloric acid byproduct. The base is crucial as it prevents the protonation of the amine nucleophile, which would render it unreactive.

The reaction is typically biphasic, with the this compound and the amine in an organic solvent, and the base in an aqueous phase. This setup facilitates the separation of the product from the reaction mixture.

Experimental Protocols and Quantitative Data

Synthesis of N-Oleoyldopamine

N-oleoyldopamine is a naturally occurring endovanilloid and endocannabinoid that has garnered significant interest in drug development due to its interaction with the TRPV1 receptor.[1] Its synthesis provides a well-documented example of this compound acylation.

Experimental Protocol:

A study on the efficient synthesis of N-acyldopamines provides a detailed protocol for the preparation of N-oleoyldopamine.[2] The optimized conditions involve the use of propylphosphoric acid cyclic anhydride (PPACA) as a condensation agent. However, for the purpose of illustrating the use of this compound, a more direct acylation approach is often employed.

A representative procedure for the acylation of dopamine hydrochloride is as follows:

  • Dopamine hydrochloride is suspended in a suitable dry organic solvent, such as dichloromethane (CH2Cl2), under an inert atmosphere (e.g., Argon).

  • A base, typically triethylamine (Et3N), is added to the suspension at 0°C to deprotonate the amine and neutralize the HCl salt.

  • This compound is then added dropwise to the reaction mixture at 0°C.

  • The reaction is allowed to warm to room temperature and stirred for a specified period.

  • The reaction mixture is then quenched, and the product is purified using standard techniques such as column chromatography.

Quantitative Data:

The yield of N-oleoyldopamine is highly dependent on the reaction conditions, including the choice of solvent, base, and condensation agent (if any). The following table summarizes the yields obtained under various conditions in a study aimed at optimizing the synthesis of N-oleoyldopamine.[2]

EntryCondensation AgentAmineSolventProcedureN-Oleoyldopamine Yield (%)O-Acylated Byproduct Yield (%)
1EDCIEt3NCH2Cl2112.32.0
2EDCIEt3NTHF110.92.0
5EDCIEt3NCH2Cl2213.02.5
6EDCIEt3NTHF212.12.1
7EDCIEt3NCH2Cl2312.52.3
8EDCIEt3NTHF311.82.0
9EDCIPyridineCH2Cl2310.51.8
13PPACAEt3NCH2Cl2385.0Not detected

Data sourced from a study on N-acyldopamine synthesis.[2] EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, PPACA: Propylphosphoric acid cyclic anhydride.

Experimental_Workflow cluster_workflow Synthesis of N-Oleoyldopamine Start Start Suspend_Dopamine Suspend Dopamine HCl in dry CH2Cl2 Start->Suspend_Dopamine Add_Base Add Triethylamine (Et3N) at 0°C Suspend_Dopamine->Add_Base Add_Oleyl_Chloride Add this compound dropwise at 0°C Add_Base->Add_Oleyl_Chloride React Stir at Room Temperature Add_Oleyl_Chloride->React Quench Quench Reaction React->Quench Purify Purify by Column Chromatography Quench->Purify End N-Oleoyldopamine Purify->End

Caption: A typical experimental workflow for the synthesis of N-oleoyldopamine.

Applications in Drug Development

The primary utility of this compound in drug development lies in its ability to introduce a long, lipophilic oleoyl chain into a drug molecule. This modification can significantly alter the physicochemical properties of the parent drug, leading to several potential benefits:

  • Enhanced Lipophilicity: Increasing the lipophilicity of a drug can improve its absorption across biological membranes, such as the intestinal wall or the blood-brain barrier.

  • Prodrug Formation: this compound can be used to create prodrugs, which are inactive precursors that are metabolized in the body to release the active drug. This can improve drug delivery, reduce side effects, and prolong the therapeutic effect.

  • Drug Delivery Systems: The oleoyl chain can serve as a lipid anchor, facilitating the incorporation of drugs into lipid-based drug delivery systems like liposomes and solid lipid nanoparticles.

This compound in Signaling Pathways: A Contextual Overview

While this compound itself is not directly involved in signaling pathways, the products of its acylation reactions often are. As mentioned, N-oleoyldopamine is an agonist of the TRPV1 receptor, a key player in pain sensation and inflammation.[3] By synthesizing N-oleoyldopamine and other N-acyl derivatives, researchers can create tools to probe and modulate these pathways.

Signaling_Pathway_Context cluster_signaling Biological Context of N-Oleoyldopamine Oleyl_Chloride This compound Acylation Acylation Reaction Oleyl_Chloride->Acylation Dopamine Dopamine Dopamine->Acylation N_Oleoyldopamine N-Oleoyldopamine Acylation->N_Oleoyldopamine TRPV1_Receptor TRPV1 Receptor N_Oleoyldopamine->TRPV1_Receptor Agonist Biological_Response Biological Response (e.g., Pain Modulation) TRPV1_Receptor->Biological_Response Activation

Caption: Contextual relationship of this compound acylation to a signaling pathway.

Conclusion

This compound is a versatile and highly reactive reagent for the acylation of a wide range of nucleophiles. The fundamental mechanism of nucleophilic acyl substitution allows for the efficient introduction of the lipophilic oleoyl moiety, a strategy that is increasingly employed in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. A thorough understanding of the reaction mechanism and careful optimization of experimental conditions are paramount to achieving high yields and purity of the desired acylated products. This guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

Review of oleyl chloride in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Oleyl Chloride in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This compound, the acyl chloride derivative of oleic acid, is a highly valuable and reactive intermediate in organic synthesis. Its unique structure, featuring a long C18 hydrocarbon chain with a cis-double bond and a terminal acyl chloride functional group, makes it a critical building block for introducing lipophilic properties into a wide range of molecules. This guide provides a comprehensive technical overview of this compound, including its properties, synthesis, key reactions, and experimental protocols, tailored for professionals in research and development.

Properties of this compound

This compound is a colorless to pale yellow or brown liquid with a pungent odor characteristic of acyl chlorides.[1][2] It is highly reactive, particularly towards nucleophiles, and is sensitive to moisture, hydrolyzing to oleic acid and hydrochloric acid upon contact with water.[1][3][4] This reactivity necessitates careful handling and storage under inert, anhydrous conditions.[1] It is soluble in common organic solvents like chloroform, ether, and toluene but insoluble in water.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (9Z)-Octadec-9-enoyl chloride[5]
Synonyms Oleic acid chloride, cis-9-Octadecenoyl chloride[2]
CAS Number 112-77-6[6]
Molecular Formula C₁₈H₃₃ClO[7]
Molecular Weight 300.91 g/mol [6][7]
Appearance Colorless to pale yellow/orange/brown liquid/oil[1][2][3][6]
Density ~0.91 g/mL at 25 °C[7][8]
Boiling Point 193 °C / 4 mmHg; 199-201 °C / 11 mmHg[6][8]
Refractive Index n20/D 1.463[7][8]
Solubility Soluble in organic solvents (ether, chloroform); Insoluble in water[1][3]
Stability Moisture-sensitive; stable under recommended storage conditions[3][9]

Synthesis of this compound

The primary route for synthesizing this compound is through the chlorination of its precursor, oleic acid. Various chlorinating agents can be employed, each with distinct advantages regarding yield, purity, and reaction conditions.

Table 2: Comparison of this compound Synthesis Methods from Oleic Acid

Chlorinating AgentReaction ConditionsYield (%)Purity (%)Key Advantages & NotesSource(s)
Thionyl Chloride (SOCl₂) Tangential reactor, 35-min residence97-99~89+Near-quantitative yield, minimal isomerization.[10][3][10]
Oxalyl Chloride Hexane or Toluene solvent, 25-55°C~86HighHigh yield reported, but oxalyl chloride is more expensive.[10][10]
Phosphorus Trichloride (PCl₃) 25-33°C → 55°C, 4 hours~60VariableEconomical and suitable for industrial scale, but yield is lower.[10][3][10][11]
Triphosgene (Solid Phosgene) DMF catalyst, 40-80°C, 0.5-8h≤95HighMilder conditions, high selectivity, and safer to handle than phosgene gas.[3][11]
Experimental Protocols for Synthesis

Protocol 1: Synthesis using Thionyl Chloride (High Yield Method) This protocol is adapted from a procedure in Organic Syntheses, which utilizes a tangential apparatus for continuous reaction and removal of byproducts.[10]

  • Apparatus Setup: Assemble a tangential reaction column with a dropping funnel and a receiver flask connected to a distillation setup. The column should be pre-filled with thionyl chloride vapor by starting the distillation.[10]

  • Reaction: Place 70 g (0.25 mole) of oleic acid in the dropping funnel. Add the oleic acid dropwise into the top of the thionyl chloride-filled column over approximately 35 minutes.[10]

  • Work-up: The product collects in the receiver. To remove excess thionyl chloride, the collected product is heated on a steam bath under reduced pressure.[10]

  • Purification: The crude residue (72-74 g, 97-99% yield) is suitable for most applications. For higher purity, it can be distilled under very low pressure (b.p. 99–109°C / 25 μ).[10]

Protocol 2: Synthesis using Oxalyl Chloride This method is a common laboratory-scale procedure.

  • Reaction Setup: In a dry round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1.0 g of oleic acid in 10 mL of an anhydrous solvent like hexane or toluene.

  • Addition of Reagent: Slowly add 2.0 mL of oxalyl chloride to the solution. The reaction will evolve gas (CO₂ and CO), so ensure proper ventilation.

  • Reaction: Stir the mixture at room temperature for 1.5 - 2 hours. The reaction can be gently heated to 50-55°C for 1 hour to ensure completion.

  • Isolation: Evaporate the solvent and excess oxalyl chloride in vacuo to yield the desired this compound as a colorless oil.

G General Synthesis of this compound Oleic_Acid Oleic Acid (C₁₈H₃₄O₂) Oleyl_Chloride This compound (C₁₈H₃₃ClO) Oleic_Acid->Oleyl_Chloride Reaction Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, (COCl)₂, PCl₃) Chlorinating_Agent->Oleyl_Chloride Provides Cl⁻ Byproducts Gaseous Byproducts (e.g., SO₂, HCl, CO, CO₂) Oleyl_Chloride->Byproducts Generates

Caption: Synthesis of this compound from Oleic Acid.

Key Reactions of this compound

The high electrophilicity of the acyl chloride functional group makes this compound an excellent substrate for nucleophilic acyl substitution reactions. This reactivity is the foundation of its utility in synthesizing a variety of derivatives.[12][13]

A. Esterification

This compound readily reacts with alcohols and phenols to form oleate esters. These esters have widespread applications as surfactants, emulsifiers, lubricants, and have been investigated for pharmaceutical purposes, such as in the synthesis of solanesyl oleate and chlorogenic oleate.[3]

Protocol 3: General Procedure for Esterification

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the desired alcohol in an anhydrous aprotic solvent (e.g., THF, DCM).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (typically 1.1-1.5 equivalents), to the solution to act as an acid scavenger for the HCl byproduct.

  • Acylation: Cool the mixture in an ice bath (0 °C). Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring progress by TLC.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude ester product using column chromatography.

G Esterification using this compound cluster_reactants Reactants cluster_products Products Oleyl_Chloride This compound Oleate_Ester Oleate Ester (R-O-Oleoyl) Oleyl_Chloride->Oleate_Ester Alcohol Alcohol (R-OH) Alcohol->Oleate_Ester Base Base (e.g., Pyridine, TEA) HCl_Salt Base·HCl Salt Base->HCl_Salt

Caption: General pathway for oleate ester synthesis.

B. Amidation

The reaction of this compound with primary or secondary amines produces oleamides. These compounds are important in various industrial applications, including as slip agents for polymers.[14] The reaction with ammonia or primary amines can be very intense and difficult to control, sometimes leading to side reactions.[15]

Protocol 4: General Procedure for Amidation This protocol is adapted from the Schotten-Baumann reaction conditions.[16]

  • Reaction Setup: Dissolve the amine (primary or secondary) in a suitable aprotic solvent (e.g., THF, DCM).

  • Base Addition: Add a base (e.g., triethylamine, pyridine, or an aqueous solution of NaOH) to neutralize the HCl formed during the reaction. For less reactive amines, stronger, non-nucleophilic bases may be required.

  • Acylation: Cool the solution to 0 °C. Add this compound dropwise while stirring vigorously. The reaction is often rapid and exothermic.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic phase sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., NaHCO₃ solution), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amide can be further purified by recrystallization or column chromatography.

G Amidation using this compound cluster_reactants Reactants cluster_products Products Oleyl_Chloride This compound Oleamide Oleamide (R-NH-Oleoyl or R₂N-Oleoyl) Oleyl_Chloride->Oleamide Amine Amine (R-NH₂ or R₂NH) Amine->Oleamide Base Base (Acid Scavenger) HCl_Salt Base·HCl Salt Base->HCl_Salt

Caption: General pathway for oleamide synthesis.

Applications in Research and Development

The versatility of this compound makes it a crucial intermediate in several high-value sectors:

  • Surfactants and Emulsifiers: this compound is a key starting material for producing a wide range of non-ionic surfactants used in detergents, cosmetics, and industrial formulations.[6][11]

  • Pharmaceuticals and Drug Delivery: It is used to introduce the long, lipophilic oleyl chain into drug molecules.[1][12] This modification can enhance a drug's solubility in lipid membranes, improve bioavailability, and facilitate its incorporation into drug delivery systems like self-emulsifying drug delivery systems (SEDDS).[6][17]

  • Cosmetic Formulations: Derivatives of this compound function as emollients and emulsifying agents in skin and hair care products, improving product texture, stability, and moisture retention.[6][13]

  • Biochemical Research: As a derivative of oleic acid, it is used in studies related to lipid metabolism and the synthesis of bioactive lipids like oleamide, a lipid messenger involved in sleep regulation.[3][18]

  • Polymer and Materials Science: It is used to chemically modify materials like jute fibers and cellulose to impart hydrophobicity and other desirable properties.[3][8]

Safety and Handling

This compound is a corrosive and hazardous chemical that requires strict safety protocols.[1][19]

  • Hazards: Causes severe skin burns and eye damage.[19] It is a lachrymator and is highly irritating to the respiratory tract upon inhalation.[1] Its high reactivity with water and other nucleophiles can lead to vigorous reactions.

  • Handling: All manipulations should be conducted in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory.[2][19]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, amines, and strong bases.[1][19] Containers must be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and degradation.[1]

  • Spills: In case of a spill, neutralize the area with a weak base like soda ash or sodium bicarbonate before absorbing with an inert material.[20] Do not use water to clean up a spill, as this will generate corrosive HCl gas.

References

An In-depth Technical Guide to the Stability and Storage of Oleyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability of oleyl chloride and the optimal conditions for its storage and handling. This compound (C₁₈H₃₃ClO), the acyl chloride derivative of oleic acid, is a highly reactive chemical intermediate essential for synthesizing a wide range of molecules, including surfactants, emulsifiers, lubricants, and pharmaceutical agents.[1][2][3][4] Its utility is directly linked to the reactive acyl chloride functional group, which is also the source of its inherent instability, particularly its sensitivity to moisture.[1][2][5][6] Proper storage and handling are therefore critical to maintain its integrity, ensure experimental reproducibility, and guarantee laboratory safety.

Chemical Stability Profile

This compound is generally stable when stored under the recommended conditions.[1][7][8] However, its stability is significantly compromised by exposure to certain environmental factors, primarily moisture.

Primary Degradation Pathway: Hydrolysis The most significant factor affecting the stability of this compound is its high susceptibility to hydrolysis. The electrophilic carbon atom of the acyl chloride group is readily attacked by nucleophiles, with water being a common reactant.[2][6] Upon contact with water or atmospheric humidity, this compound rapidly decomposes into oleic acid and corrosive hydrochloric acid (HCl).[2][5][9]

Reaction: C₁₇H₃₃COCl (this compound) + H₂O (Water) → C₁₇H₃₃COOH (Oleic Acid) + HCl (Hydrochloric Acid)

This degradation pathway has two major consequences: it reduces the purity and reactivity of the this compound, and it generates corrosive HCl gas, which can degrade storage containers and create a hazardous environment.[10]

Other Factors Influencing Stability

  • Light: Direct sunlight should be avoided during storage to prevent potential photodegradation.[7]

  • Air: While the primary concern with air is its moisture content, storing under an inert atmosphere (e.g., nitrogen or argon) is a best practice to prevent hydrolysis and potential oxidation of the unsaturated carbon chain.[10][11]

Recommended Storage and Handling Conditions

To mitigate degradation and ensure the long-term viability of this compound, strict adherence to proper storage and handling protocols is mandatory.

Storage Summary The product should be stored in its original, tightly sealed container in a dedicated area that is cool, dry, dark, and well-ventilated.[7][9] It is crucial to protect the compound from moisture.[10][11] For prolonged storage, refrigeration or freezing is recommended.[1][7][12]

Incompatible Materials this compound is a reactive compound that should be stored away from incompatible materials. These include:

  • Strong acids and alkalis[7]

  • Strong oxidizing and reducing agents[7]

  • Water and moisture[2][11]

  • Alcohols and amines (reacts to form esters and amides)[9]

Quantitative Stability Data

The following table summarizes the available quantitative data on the storage and stability of this compound. It is important to note that specific stability can depend on the purity of the product and the precise storage conditions.

Storage TemperatureDurationConditionsSource
-80°C6 monthsIn solvent, sealed storage, away from moisture[7]
-20°C1 monthIn solvent, sealed storage, away from moisture[7]
-20°CNo dataRecommended storage temperature[1]
4°CNo dataRecommended storage temperature[7]

Note: If a product's Certificate of Analysis (COA) does not list a retest or expiration date, it indicates that suitable stability data to determine a shelf life is not available. In such cases, users should routinely inspect the product to ensure it performs as expected.[13]

Experimental Protocols for Stability Assessment

While specific, detailed experimental protocols for this compound stability are not provided in the surveyed literature, a general workflow for assessing its degradation, primarily through hydrolysis, can be outlined.

General Protocol: Assessing Hydrolysis via Titration

  • Objective: To quantify the degree of hydrolysis by measuring the amount of hydrochloric acid produced over time under specific storage conditions.

  • Methodology:

    • A known quantity of this compound is stored under the test condition (e.g., specific temperature, humidity level).

    • At predetermined time points, an aliquot of the sample is carefully removed.

    • The sample is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether or toluene).

    • The amount of HCl present is determined by titration with a standardized solution of a non-nucleophilic base (e.g., a tertiary amine like triethylamine or a standardized sodium hydroxide solution in a suitable solvent system).

    • The endpoint can be detected using a pH indicator or potentiometrically.

  • Data Analysis: The increase in HCl concentration over time is directly proportional to the rate of this compound decomposition.

G cluster_storage Storage Conditions cluster_stability This compound State Proper Proper Storage (Cool, Dry, Inert Gas, Sealed) Stable Stable this compound (High Purity, High Reactivity) Proper->Stable Maintains Integrity Improper Improper Storage (Moisture, Air, Heat, Light) Decomposition Decomposition Pathways Improper->Decomposition Initiates Degradation Stable->Decomposition Exposure Event Degraded Degraded Products (Oleic Acid + HCl) Decomposition->Degraded Hydrolysis & Thermal Degradation G Start Sample Preparation (this compound Aliquots) Storage Incubate under Defined Conditions (Temp, Humidity, Time) Start->Storage Sampling Withdraw Aliquots at Time Points (T=0, T=1, T=2...) Storage->Sampling Analysis Analytical Measurement (e.g., Titration of HCl, GC-MS, IR Spectroscopy) Sampling->Analysis Data Data Analysis (Calculate % Degradation vs. Time) Analysis->Data End Determine Stability Profile Data->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Esters Using Oleyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl chloride, the acyl chloride derivative of oleic acid, is a highly reactive and versatile chemical intermediate. Its principal application lies in the synthesis of a diverse range of oleyl esters. The introduction of the long-chain, unsaturated oleyl group can significantly modify the physicochemical properties of molecules, enhancing lipophilicity and facilitating formulation and delivery of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of oleyl esters, tailored for professionals in research and drug development.

Oleyl esters are of significant interest in various fields. They are used as emollients and plasticizers in cosmetics and serve as key components in the development of prodrugs and specialized drug delivery systems. By converting a hydrophilic drug molecule into a more lipophilic ester, researchers can improve its absorption, distribution, metabolism, and excretion (ADME) profile. The synthesis of these esters is typically achieved through the reaction of this compound with a suitable alcohol or phenol, often in the presence of a base to neutralize the hydrogen chloride byproduct.

General Reaction Scheme

The fundamental reaction for the synthesis of oleyl esters from this compound is a nucleophilic acyl substitution. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, resulting in the formation of the ester and hydrogen chloride.

Reaction: R-OH + Cl-CO-(CH₂)₇-CH=CH-(CH₂)₇-CH₃ → R-O-CO-(CH₂)₇-CH=CH-(CH₂)₇-CH₃ + HCl

Where R represents the alkyl or aryl group of the alcohol.

To drive the reaction to completion, a base, such as triethylamine (TEA) or pyridine, is commonly added to scavenge the HCl produced.

Data Presentation: Synthesis of Various Oleyl Esters

The following tables summarize the reaction conditions and outcomes for the synthesis of different oleyl esters.

Table 1: Synthesis of Oleyl Oleate

CatalystMolar Ratio (Oleic Acid:Oleyl Alcohol)Catalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)Reference
NaHSO₄1:19.9 wt%130896.8[1][2][3]
[NMP][CH₃SO₃]1:19.9 wt%90886[4]

Table 2: Synthesis of Chlorogenic Acid Oleate

CatalystMolar Ratio (CGA:Oleoyl Chloride)Catalyst Molar Ratio (CGA:Catalyst)Temperature (°C)Reaction Time (min)Conversion (%)Reference
Triethylamine (TEA)1:1.51:1.5252076.62[5]

Table 3: Synthesis of 4,4-Dimethylsterol Oleates

CatalystMolar Ratio (Oleoyl Chloride:Sterol)Temperature (K)Reaction Time (min)Conversion (%)Reference
Pyridine1.1:13136099.27

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Oleyl Esters using this compound

This protocol describes a general method for the esterification of an alcohol with this compound.

Materials:

  • This compound

  • Alcohol of interest

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or pyridine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.1 - 1.5 eq) to the cooled solution and stir for 10 minutes.

  • Addition of this compound: Add this compound (1.0 - 1.2 eq) dropwise to the reaction mixture via a dropping funnel over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of this compound from Oleic Acid

This protocol details the preparation of the starting material, this compound.

Materials:

  • Oleic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a trap

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, add oleic acid.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride (1.5 - 2.0 eq) to the oleic acid at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. The evolution of SO₂ and HCl gas should be observed and directed to a suitable trap (e.g., a sodium hydroxide solution).

  • Isolation: After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature.

  • Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound can be used directly or further purified by vacuum distillation.[6]

Mandatory Visualizations

Signaling Pathway of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Certain oleyl esters are part of a class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). These molecules have been shown to exert anti-diabetic and anti-inflammatory effects through the activation of G protein-coupled receptors, such as GPR40.

FAHFA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FAHFA FAHFA (e.g., Oleyl Ester) GPR40 GPR40 (FFAR1) FAHFA->GPR40 Binds and Activates Gq Gq protein GPR40->Gq Activates AntiInflammatory Anti-inflammatory Effects GPR40->AntiInflammatory Leads to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates InsulinVesicle Insulin Vesicle PKC->InsulinVesicle Promotes fusion InsulinSecretion Insulin Secretion InsulinVesicle->InsulinSecretion Exocytosis GlucoseUptake Increased Glucose Uptake InsulinSecretion->GlucoseUptake

Caption: FAHFA signaling through GPR40 in a pancreatic β-cell.

Experimental Workflow: Synthesis and Purification of Oleyl Esters

The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent purification of an oleyl ester.

Ester_Synthesis_Workflow start Start reactants Alcohol + Anhydrous Solvent + Base start->reactants cooling Cool to 0°C reactants->cooling add_oleyl_chloride Add this compound Dropwise cooling->add_oleyl_chloride reaction Stir at Room Temperature (2-24h) add_oleyl_chloride->reaction workup Aqueous Work-up (NaHCO₃, Brine) reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (MgSO₄) extraction->drying concentration Concentrate (Rotary Evaporator) drying->concentration purification Purification (Column Chromatography) concentration->purification characterization Characterization (NMR, IR, MS) purification->characterization final_product Pure Oleyl Ester characterization->final_product

References

Application Notes and Protocols for Amide Synthesis with Oleyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, from pharmaceuticals and agrochemicals to polymers and materials. Oleyl chloride, the acyl chloride derivative of oleic acid, serves as a highly reactive and versatile building block for the introduction of the oleyl group (a C18 monounsaturated alkyl chain). This lipophilic moiety is often incorporated to modulate the physicochemical properties of molecules, enhancing their membrane permeability, solubility in nonpolar environments, or self-assembly characteristics.

These application notes provide a comprehensive overview of the synthesis of amides using this compound. Detailed protocols for the preparation of this compound from oleic acid, its subsequent reaction with primary and secondary amines, and methods for purification and characterization of the resulting oleyl amides are presented.

Data Presentation: A Comparative Overview of Reaction Conditions

The synthesis of oleyl amides from this compound is generally a high-yielding and rapid reaction. The choice of base, solvent, and reaction temperature can be adapted to the specific properties of the amine substrate. Below is a summary of typical reaction conditions and yields.

Amine TypeAmine ExampleBase (Equivalents)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
PrimaryAmmonia2.0 (excess NH3)Dichloromethane0 - 101 - 2>90
PrimaryEthanolamineTriethylamine (1.5)Dichloromethane0 - RT155
PrimaryN-2-(4-methoxyphenyl)ethylamineSodium Methoxide (catalytic)MethanolReflux868[1]
SecondaryN-benzyl-N-isopropylamineExcess Amine (2.0)TolueneRTNot Specified>90[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Oleic Acid

This compound is a moisture-sensitive reagent and is typically prepared fresh from the more stable oleic acid. Thionyl chloride is a common and effective reagent for this transformation.

Materials:

  • Oleic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (optional, as a solvent)

  • Round-bottom flask with reflux condenser and gas outlet

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add oleic acid (1.0 equivalent). If desired, toluene can be used as a solvent.

  • Slowly add thionyl chloride (1.2 - 1.5 equivalents) to the oleic acid at room temperature with stirring. The reaction is exothermic and will evolve HCl and SO₂ gas, which should be vented to a fume hood or neutralized in a base trap.

  • After the initial vigorous reaction subsides, heat the mixture to reflux (around 80-90 °C) for 1-2 hours to ensure complete conversion.

  • After cooling to room temperature, remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator. The crude this compound is often used directly in the next step without further purification.[3] A yield of 97-99% of the crude product can be expected.[3]

Protocol 2: General Synthesis of N-Alkyl/N,N-Dialkyl Oleamides

This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine using a tertiary amine base.

Materials:

  • This compound

  • Primary or secondary amine

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stirrer and nitrogen inlet

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the primary or secondary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise to the cooled amine solution with vigorous stirring.[2]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude oleyl amide.

Protocol 3: Purification of Oleyl Amides

The crude oleyl amide can be purified by recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude oleyl amide in a minimal amount of a hot solvent in which the amide is soluble (e.g., ethanol, hexane, or acetonitrile).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Dissolve the crude oleyl amide in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization of Oleyl Amides

The structure and purity of the synthesized oleyl amides can be confirmed by various spectroscopic methods.

Infrared (IR) Spectroscopy:

  • N-H stretch (primary and secondary amides): 3300-3500 cm⁻¹ (can be one or two bands)

  • C=O stretch (amide I band): 1630-1680 cm⁻¹ (strong)

  • N-H bend (amide II band, for secondary amides): 1515-1570 cm⁻¹

  • C-H stretch (alkane and alkene): 2850-3010 cm⁻¹

  • C=C stretch (alkene): ~1650 cm⁻¹ (often weak and may be obscured by the amide I band)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A representative example of expected NMR chemical shifts for an N-alkyloleamide in CDCl₃:

  • ¹H NMR:

    • δ 5.3-5.4 ppm (m, 2H): Olefinic protons (-CH=CH-).

    • δ 5.5-6.5 ppm (br s, 1H): Amide N-H proton (for primary and secondary amides, chemical shift can vary and the peak is often broad).

    • δ 3.1-3.4 ppm (q or t, 2H): Protons on the carbon adjacent to the amide nitrogen (-NH-CH₂-).

    • δ 2.1-2.2 ppm (t, 2H): Protons on the carbon alpha to the carbonyl group (-CH₂-C=O).

    • δ 1.9-2.1 ppm (m, 4H): Allylic protons (-CH₂-CH=CH-CH₂-).

    • δ 1.5-1.7 ppm (m, 2H): Protons on the carbon beta to the carbonyl group (-CH₂-CH₂-C=O).

    • δ 1.2-1.4 ppm (m, ~20H): Methylene protons of the long alkyl chain.

    • δ 0.8-0.9 ppm (t, 3H): Terminal methyl protons (-CH₃).

  • ¹³C NMR:

    • δ ~173 ppm: Carbonyl carbon (C=O).

    • δ ~130 ppm: Olefinic carbons (-CH=CH-).

    • δ ~40 ppm: Carbon adjacent to the amide nitrogen (-NH-CH₂-).

    • δ ~36 ppm: Carbon alpha to the carbonyl group (-CH₂-C=O).

    • δ 22-32 ppm: Methylene carbons of the alkyl chain.

    • δ ~14 ppm: Terminal methyl carbon (-CH₃).

Visualizations

Reaction Mechanism

The reaction of this compound with an amine proceeds via a nucleophilic acyl substitution mechanism.

Experimental Workflow start Start: Oleic Acid & Amine synthesis_oleyl_chloride Step 1: Synthesis of this compound (Oleic Acid + SOCl₂) start->synthesis_oleyl_chloride amidation Step 2: Amidation Reaction (this compound + Amine + Base) synthesis_oleyl_chloride->amidation workup Step 3: Aqueous Workup (Wash with acid, base, brine) amidation->workup drying Step 4: Drying and Concentration (Dry with Na₂SO₄, Rotovap) workup->drying purification Step 5: Purification (Recrystallization or Chromatography) drying->purification characterization Step 6: Characterization (NMR, IR, MS) purification->characterization final_product Final Product: Pure Oleyl Amide characterization->final_product

References

Application Notes and Protocols: Oleyl Chloride as a Surfactant Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl chloride, derived from the naturally occurring oleic acid, is a pivotal precursor in the synthesis of a diverse range of surfactants. Its 18-carbon chain with a single cis-double bond imparts unique physicochemical properties to the resulting amphiphilic molecules, including excellent surface activity, biodegradability, and formulation versatility. These surfactants find extensive applications in pharmaceuticals, cosmetics, and material science, serving as emulsifiers, detergents, wetting agents, and drug delivery vehicles.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of various classes of surfactants derived from this compound.

I. Synthesis of Oleyl-Based Surfactants: An Overview

The fundamental principle behind the use of this compound as a surfactant precursor lies in its reactive acyl chloride group. This functional group readily undergoes nucleophilic acyl substitution with various hydrophilic head groups, such as amines, alcohols, and sugars, to form amphiphilic molecules. The general synthesis workflow is depicted below.

Synthesis_Workflow General Synthesis Workflow for Oleyl-Based Surfactants OleylChloride This compound (Hydrophobic Tail Precursor) Reaction Nucleophilic Acyl Substitution OleylChloride->Reaction HydrophilicHead Hydrophilic Head Group (e.g., Amine, Alcohol, Sugar) HydrophilicHead->Reaction Surfactant Oleyl-Based Surfactant (Amphiphilic Molecule) Reaction->Surfactant Purification Purification (e.g., Crystallization, Chromatography) Surfactant->Purification Characterization Characterization (e.g., NMR, FTIR, Surface Tension) Purification->Characterization

Caption: General workflow for the synthesis of surfactants from this compound.

II. Anionic Surfactants: Synthesis of an Oleyl Ethanolamide Sulfosuccinate Precursor

Anionic surfactants are widely used for their excellent detergency and foaming properties. A common strategy involves the synthesis of an oleyl ethanolamide intermediate, which can be further functionalized.[4]

Experimental Protocol: Synthesis of N-Oleyl Ethanolamide

Materials:

  • This compound (C₁₈H₃₃ClO)

  • Monoethanolamine (HOCH₂CH₂NH₂)

  • Triethylamine (N(CH₂CH₃)₃)

  • Dichloromethane (CH₂Cl₂)

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve monoethanolamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane. Cool the flask in an ice bath.

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in dichloromethane and add it to the dropping funnel. Add the this compound solution dropwise to the stirred monoethanolamine solution over 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 2M HCl, water, and saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-oleyl ethanolamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane or by column chromatography.[3]

This N-oleyl ethanolamide can then be reacted with maleic anhydride and subsequently sulfonated to produce disodium oleyl ethanolamide sulfosuccinate monoester (DSOESS), a moderate anionic surfactant.[4]

III. Cationic Surfactants: Synthesis of an Oleyl Imidazolium Salt

Cationic surfactants, such as those with imidazolium head groups, are known for their antimicrobial properties and their use as fabric softeners and corrosion inhibitors.[5]

Experimental Protocol: Synthesis of 1-Methyl-3-oleylimidazolium Chloride

Materials:

  • This compound (C₁₈H₃₃ClO)

  • 1-Methylimidazole (C₄H₆N₂)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methylimidazole (1.0 equivalent) in acetonitrile.

  • Acylation: Slowly add this compound (1.0 equivalent) to the stirred solution. An exothermic reaction may occur, and cooling may be necessary to maintain a controlled reaction temperature.

  • Reaction: After the initial reaction subsides, heat the mixture to reflux and maintain for 4-6 hours.

  • Purification: After cooling to room temperature, the product may precipitate. If not, the solvent can be removed under reduced pressure. The crude product can be washed with a non-polar solvent like ethyl acetate to remove unreacted starting materials.[2][4]

Cationic_Surfactant_Synthesis Synthesis of 1-Methyl-3-oleylimidazolium Chloride OleylChloride This compound Reaction Acylation & Quaternization OleylChloride->Reaction Methylimidazole 1-Methylimidazole Methylimidazole->Reaction Acetonitrile Acetonitrile (Solvent) Acetonitrile->Reaction Product 1-Methyl-3-oleylimidazolium Chloride Reaction->Product

Caption: Synthesis of an oleyl-based cationic surfactant.

IV. Non-ionic Surfactants: Synthesis of Oleyl Polyethylene Glycol (PEG) Esters

Non-ionic surfactants are valued for their low toxicity, stability over a wide pH range, and excellent emulsifying properties, making them suitable for pharmaceutical and cosmetic formulations.[6]

Experimental Protocol: Synthesis of Oleyl PEG Ester

Materials:

  • This compound (C₁₈H₃₃ClO)

  • Polyethylene glycol (PEG), average molecular weight 400 g/mol

  • Triethylamine (N(CH₂CH₃)₃) or Pyridine (as a base/catalyst)

  • Toluene or Dichloromethane (as solvent)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and heating mantle

  • Dean-Stark trap (if using toluene for azeotropic removal of water from PEG)

Procedure:

  • Drying of PEG: If necessary, dry the PEG by azeotropic distillation with toluene using a Dean-Stark trap or by heating under vacuum.

  • Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, dissolve the dried PEG (1.0 equivalent) and triethylamine (1.1 equivalents) in the chosen solvent.

  • Addition of this compound: Add this compound (1.0 equivalent) dropwise to the stirred PEG solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water to remove any remaining salt and excess PEG.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the oleyl PEG ester.[7][8][9]

V. Physicochemical Properties of Oleyl-Based Surfactants

The performance of a surfactant is dictated by its physicochemical properties, primarily the critical micelle concentration (CMC) and the surface tension at the CMC (γ_CMC). The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles, and a lower CMC indicates a more efficient surfactant.[1][10]

Surfactant TypeHydrophilic Head GroupCMC (mmol/L)Surface Tension (γ_CMC) (mN/m)Reference(s)
Anionic Sodium Oleyl Sulfate~0.7~36[6]
Cationic 1-Alkyl-3-methylimidazolium chloride (C12)~15~35[11]
Cationic Quaternary Ammonium Salt (C16-3(OH)-16)~0.01~38[1]
Non-ionic Polyoxyethylene (20) Oleyl Ether~0.06~39[12]

Note: The values presented are approximate and can vary depending on the specific molecular structure, temperature, and presence of electrolytes.

VI. Applications in Drug Delivery

Surfactants derived from this compound are of particular interest in drug delivery due to their biocompatibility and ability to enhance the solubility and permeability of poorly water-soluble drugs. They can form various colloidal systems such as micelles, nanoemulsions, and microemulsions, which can encapsulate drug molecules.[13][14][15]

Protocol: Formulation of a Nanoemulsion

Materials:

  • Oleyl-based surfactant (e.g., Oleyl PEG ester)

  • Oil phase (e.g., medium-chain triglycerides)

  • Aqueous phase (e.g., purified water)

  • Hydrophobic drug

Equipment:

  • High-shear homogenizer or sonicator

  • Magnetic stirrer

Procedure:

  • Preparation of Phases: Dissolve the hydrophobic drug in the oil phase. Dissolve the oleyl-based surfactant in the aqueous phase.

  • Emulsification: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.

  • Homogenization: Subject the coarse emulsion to high-shear homogenization or sonication to reduce the droplet size to the nanometer range. The duration and intensity of homogenization will depend on the specific formulation and equipment.

  • Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index, zeta potential, and drug encapsulation efficiency.[16][17]

Mechanism of Action in Drug Delivery

Oleyl-based surfactants can enhance drug permeation across biological membranes, such as the skin or intestinal epithelium. This is primarily achieved through the disruption of the lipid bilayer of cell membranes. The hydrophobic oleyl tail can intercalate into the lipid core of the membrane, increasing its fluidity and creating transient pores, which facilitates the passage of drug molecules.[18][19][20]

Membrane_Interaction Mechanism of Surfactant-Enhanced Drug Permeation cluster_membrane Cell Membrane LipidHead1 LipidTail1 || LipidHead2 LipidTail2 || LipidHead3 LipidTail3 || LipidHead4 LipidTail4 || LipidHead5 LipidTail5 || LipidHead6 LipidTail6 || Surfactant Oleyl-Based Surfactant Interaction Intercalation and Membrane Fluidization Surfactant->Interaction Drug Drug Permeation Enhanced Drug Permeation Drug->Permeation

Caption: Interaction of oleyl-based surfactants with a cell membrane to enhance drug permeation.

VII. Conclusion

This compound is a versatile and valuable precursor for the synthesis of a wide array of surfactants with tunable properties. The protocols and data presented herein provide a foundational resource for researchers and professionals in the fields of chemistry, materials science, and drug development to explore the potential of these bio-based surfactants in various applications. The ability to tailor the hydrophilic head group allows for the creation of surfactants with specific functionalities, making them highly adaptable to the demands of modern formulations.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with Oleyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, hydrophobicity, and interaction with biological systems. Oleyl chloride, an activated form of oleic acid, serves as a reactive precursor for the covalent attachment of the 18-carbon oleyl chain onto the surface of nanoparticles. This long, unsaturated alkyl chain can significantly modify the nanoparticle's characteristics, enhancing its lipophilicity and enabling its use in novel drug delivery strategies.

These application notes provide a comprehensive overview of the functionalization of nanoparticles with this compound, including detailed experimental protocols, characterization techniques, and potential applications in drug development. The information is intended to guide researchers in the successful modification of their nanoparticle systems.

Applications in Drug Development

The introduction of an oleyl functional group onto the surface of nanoparticles can offer several advantages in the context of drug delivery:

  • Enhanced Hydrophobicity: The long alkyl chain of the oleyl group dramatically increases the hydrophobicity of the nanoparticle surface. This property can be leveraged for the efficient loading of lipophilic drugs, which often suffer from poor aqueous solubility and bioavailability.

  • Improved Drug Loading Capacity: The hydrophobic microenvironment created by the oleyl chains can enhance the encapsulation efficiency of hydrophobic therapeutic agents within the nanoparticle carrier.

  • Controlled Drug Release: The lipid-like surface can modulate the release kinetics of encapsulated drugs, potentially leading to sustained release profiles.

  • Biomembrane Interaction: The oleyl-functionalized surface can facilitate interaction with cell membranes, which may influence cellular uptake mechanisms.

  • Formation of Stable Dispersions in Non-polar Media: For applications requiring nanoparticle dispersion in organic solvents or oily phases, the oleyl functionalization provides excellent stability.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its subsequent use in the functionalization of both amine- and hydroxyl-terminated nanoparticles.

Protocol 1: Synthesis of this compound from Oleic Acid

This compound can be synthesized from oleic acid using various chlorinating agents, such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus trichloride (PCl₃)[1][2][3]. The use of thionyl chloride is a common and effective method.

Materials:

  • Oleic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalyst)

  • Anhydrous hexane

  • Rotary evaporator

  • Schlenk line or nitrogen/argon gas setup

  • Round-bottom flask and condenser

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), add oleic acid.

  • Slowly add an excess of thionyl chloride (typically 2-3 molar equivalents) to the oleic acid at room temperature with stirring.

  • Add a catalytic amount of anhydrous DMF (a few drops).

  • The reaction mixture is then gently heated to reflux (around 70-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation to yield a clear, yellowish liquid.

Safety Precautions: Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a well-ventilated fume hood.

Protocol 2: Functionalization of Amine-Terminated Nanoparticles (Amidation)

This protocol describes the reaction of this compound with nanoparticles that have primary or secondary amine groups on their surface, forming a stable amide bond.

Materials:

  • Amine-functionalized nanoparticles (e.g., aminosilane-coated silica nanoparticles, amine-terminated quantum dots)

  • This compound

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Centrifuge

Procedure:

  • Disperse the amine-functionalized nanoparticles in the anhydrous aprotic solvent under an inert atmosphere.

  • Add the non-nucleophilic base to the nanoparticle suspension (typically 1.5-2 molar equivalents with respect to the amine groups).

  • In a separate flask, dissolve this compound in the same anhydrous solvent.

  • Slowly add the this compound solution dropwise to the nanoparticle suspension at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.

  • The functionalized nanoparticles are then purified by centrifugation. The supernatant containing unreacted reagents is discarded, and the nanoparticle pellet is washed multiple times with the reaction solvent and then with a solvent in which the unfunctionalized particles are poorly soluble (e.g., ethanol or acetone) to remove excess reactants and byproducts.

  • The final product is dried under vacuum.

Protocol 3: Functionalization of Hydroxyl-Terminated Nanoparticles (Esterification)

This protocol is suitable for nanoparticles with surface hydroxyl groups, such as silica nanoparticles, iron oxide nanoparticles, or cellulose nanocrystals. The reaction forms an ester linkage.

Materials:

  • Hydroxyl-terminated nanoparticles

  • This compound

  • Anhydrous aprotic solvent (e.g., toluene, THF)

  • A non-nucleophilic base (e.g., pyridine or TEA)

  • Inert atmosphere setup

  • Centrifuge

Procedure:

  • Dry the hydroxyl-terminated nanoparticles under vacuum at an elevated temperature (e.g., 120 °C) overnight to remove adsorbed water.

  • Disperse the dried nanoparticles in the anhydrous aprotic solvent under an inert atmosphere.

  • Add the non-nucleophilic base to the suspension.

  • Slowly add a solution of this compound in the same solvent to the nanoparticle suspension at room temperature with stirring.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for 24-48 hours.

  • Purify the functionalized nanoparticles by centrifugation, followed by washing with the reaction solvent and a polar solvent like ethanol to remove unreacted starting materials and byproducts.

  • Dry the final product under vacuum.

Characterization of this compound-Functionalized Nanoparticles

Several analytical techniques can be employed to confirm the successful functionalization of nanoparticles with this compound and to quantify the degree of surface modification.

Technique Purpose Expected Observations for Successful Functionalization
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the presence of characteristic functional groups.Appearance of new peaks corresponding to the C-H stretching of the oleyl chain's alkyl groups (~2850-2960 cm⁻¹). For amidation, the appearance of an amide I band (C=O stretch) around 1640-1680 cm⁻¹ and an amide II band (N-H bend) around 1510-1570 cm⁻¹. For esterification, the appearance of a strong ester carbonyl (C=O) stretching peak around 1730-1750 cm⁻¹.
Thermogravimetric Analysis (TGA) To quantify the amount of organic material (oleyl groups) on the nanoparticle surface.A significant weight loss at temperatures corresponding to the decomposition of the organic oleyl chains (typically between 200-500 °C). The percentage of weight loss can be used to calculate the grafting density of the oleyl groups.[1][4]
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution of the nanoparticles in a suitable solvent.An increase in the hydrodynamic diameter is expected due to the presence of the long oleyl chains on the surface.
Zeta Potential Analysis To determine the surface charge of the nanoparticles.A change in the zeta potential is expected. For amidation of positively charged amine-terminated nanoparticles, a decrease in the positive zeta potential or a shift towards a more neutral or negative value is anticipated. For esterification of negatively charged hydroxyl-terminated nanoparticles, a shift towards a less negative or neutral value is expected.
Transmission Electron Microscopy (TEM) To visualize the morphology and size of the nanoparticle core.TEM can confirm that the core morphology and size of the nanoparticles are preserved after the functionalization process.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the nanoparticle surface.An increase in the carbon and a decrease in the nitrogen (for amidation) or oxygen (for esterification) signals on the surface would be indicative of successful functionalization.

Quantitative Data Summary

The following tables summarize the expected changes in key parameters upon successful functionalization of nanoparticles with this compound. The exact values will depend on the specific nanoparticle system and reaction conditions.

Table 1: Expected FTIR Peak Shifts for this compound Functionalization

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Before Functionalization Wavenumber (cm⁻¹) After Functionalization
C-H (Oleyl Chain)Stretching-~2850-2960
Amide I (C=O)Stretching-~1640-1680 (for amidation)
Amide II (N-H)Bending-~1510-1570 (for amidation)
Ester (C=O)Stretching-~1730-1750 (for esterification)
O-H (Surface Hydroxyls)StretchingBroad peak ~3200-3600Decrease in intensity
N-H (Surface Amines)Stretching~3300-3500Decrease in intensity

Table 2: Expected Trends in Nanoparticle Properties After this compound Functionalization

Property Before Functionalization After Functionalization Rationale
Hydrodynamic Diameter SmallerLargerAddition of the bulky oleyl chains to the surface.
Zeta Potential (Amine-NP) PositiveLess Positive / NeutralNeutralization of surface amine groups through amide bond formation.
Zeta Potential (Hydroxyl-NP) NegativeLess Negative / NeutralMasking of surface hydroxyl groups through ester bond formation.
Dispersibility Aqueous media (for hydrophilic NPs)Non-polar organic solventsIncreased surface hydrophobicity.
Drug Loading Capacity (for hydrophobic drugs) LowerHigherCreation of a hydrophobic surface layer that can interact favorably with lipophilic drug molecules.[5][6]

Visualizations

Experimental_Workflow Experimental Workflow for Nanoparticle Functionalization with this compound cluster_synthesis Step 1: this compound Synthesis cluster_functionalization Step 2: Nanoparticle Functionalization cluster_purification Step 3: Purification and Characterization oleic_acid Oleic Acid synthesis Reaction in Anhydrous Solvent oleic_acid->synthesis thionyl_chloride Thionyl Chloride thionyl_chloride->synthesis oleyl_chloride This compound synthesis->oleyl_chloride reaction Functionalization Reaction (Amidation or Esterification) oleyl_chloride->reaction nanoparticles Amine- or Hydroxyl- Terminated Nanoparticles nanoparticles->reaction solvent Anhydrous Solvent + Base solvent->reaction functionalized_np Oleyl-Functionalized Nanoparticles reaction->functionalized_np purification Centrifugation & Washing functionalized_np->purification characterization Characterization (FTIR, TGA, DLS, etc.) purification->characterization

Caption: Workflow for the synthesis of this compound and subsequent nanoparticle functionalization.

Drug_Delivery_Pathway Role of Oleyl-Functionalized Nanoparticles in Drug Delivery cluster_delivery Systemic Circulation cluster_targeting Target Tissue cluster_release Intracellular Environment np_drug Oleyl-Functionalized Nanoparticle (with encapsulated drug) cell_membrane Target Cell Membrane np_drug->cell_membrane Interaction & Binding endocytosis Cellular Uptake (Endocytosis) cell_membrane->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release Endosomal Escape therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: A logical diagram illustrating the role of oleyl-functionalized nanoparticles in targeted drug delivery.

References

Application Notes and Protocols: The Role of Oleyl Chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oleyl chloride (C₁₈H₃₃ClO) is the acyl chloride derivative of oleic acid, a monounsaturated omega-9 fatty acid.[1] Its high reactivity, attributed to the acyl chloride functional group, makes it a valuable intermediate in the synthesis of a wide range of organic compounds.[1][2] In the pharmaceutical industry, this compound serves as a crucial building block for the synthesis of various pharmaceutical intermediates.[2][3][4] Its primary application lies in its role as an acylating agent, where it readily reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.[1][2][4] This reactivity allows for the modification of drug candidates to enhance their physicochemical properties, such as lipophilicity, which can improve drug absorption and bioavailability.[2][4] Furthermore, this compound is utilized in the synthesis of prodrugs and lipid-based drug delivery systems.[2][4]

Synthesis of this compound

This compound is typically synthesized from oleic acid using various chlorinating agents.[1][5][6] The choice of reagent can influence the reaction conditions, yield, and purity of the final product.[1][7] Common methods include the use of thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (PCl₃), and triphosgene.[1][5][6][7]

Table 1: Comparison of this compound Synthesis Methods

Chlorinating AgentTypical YieldReaction ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)97-99% (crude)Tangential reactor system minimizes thermal exposure.[5][6]High yield, readily available reagent.[5][6]Generates SO₂ and HCl as byproducts, requires careful handling.[7]
Oxalyl Chloride ((COCl)₂)86%Reaction with oleic acid in a solvent like toluene at 25-55°C.[6]High yield, clean reaction with gaseous byproducts.[6]More expensive than other chlorinating agents.
Phosphorus Trichloride (PCl₃)60%Reaction with oleic acid at 25-33°C, then raised to 55°C.[6][8]Economical.[6]Lower yield, produces phosphorous acid as a byproduct which needs separation.[5][8]
TriphosgeneUp to 95%Reaction with oleic acid and a catalyst (e.g., DMF) at 40-80°C.[5][7][9]High yield and purity, safer alternative to phosgene gas.[5][7]Requires a catalyst.[5][7]

Experimental Protocol: Synthesis of this compound using Thionyl Chloride

This protocol is adapted from a procedure described in Organic Syntheses.[6]

Materials:

  • Oleic acid (0.25 mole, 70 g)

  • Thionyl chloride (SOCl₂)

  • Tangential reaction apparatus (as depicted in Organic Syntheses, Coll. Vol. 4, p. 739)

Procedure:

  • Place 70 g (0.25 mole) of oleic acid into the dropping funnel of the tangential apparatus.[6]

  • Begin the distillation of thionyl chloride in the apparatus, ensuring the upper part of the column is filled with vapor and reflux is constant.[6]

  • Add the oleic acid dropwise from the funnel into the top of the column over a period of approximately 35 minutes.[6]

  • The product, containing about 25-27% residual thionyl chloride, collects in the receiver.[6]

  • Remove the more volatile components by heating the collected product on a steam bath under reduced pressure.[6]

  • The residue is crude this compound, with a typical yield of 72-74 g (97-99%).[6] For most applications, this crude product is sufficient.[6]

  • For higher purity, the crude product can be distilled at very low pressures (b.p. 99–109°/25 μ).[6]

Safety Precautions:

  • This compound is sensitive to moisture and will hydrolyze to oleic acid and hydrochloric acid.[5] All reactions should be carried out under anhydrous conditions.

  • Thionyl chloride is a corrosive and toxic chemical. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • The reaction produces HCl and SO₂ gases, which are corrosive and toxic. Ensure proper scrubbing of the off-gases.

G Synthesis of this compound oleic_acid Oleic Acid oleyl_chloride This compound oleic_acid->oleyl_chloride Reaction chlorinating_agent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) chlorinating_agent->oleyl_chloride byproducts Byproducts (e.g., SO₂, HCl) oleyl_chloride->byproducts Formation of

Caption: General synthesis of this compound from oleic acid.

Applications in Pharmaceutical Intermediate Synthesis

This compound's high reactivity makes it an excellent acylating agent for introducing the oleoyl group into various molecules.[2][10] This modification is particularly useful in drug development for several reasons:

  • Enhanced Lipophilicity: The long, hydrophobic oleoyl chain significantly increases the lipophilicity of a molecule.[2] This can improve a drug's ability to cross biological membranes, potentially leading to better absorption and bioavailability.[2]

  • Prodrug Synthesis: this compound can be used to convert a drug into a prodrug, an inactive form that is metabolized into the active drug in the body.[2] This can improve the drug's solubility, stability, or allow for targeted release.[2]

  • Lipid-Based Drug Delivery: The oleoyl group can be incorporated into lipid-based drug delivery systems, such as liposomes and nanoparticles, to encapsulate and deliver therapeutic agents.[11][12][13]

Key Reactions and Protocols

1. Amide Bond Formation

The reaction of this compound with a primary or secondary amine yields an N-oleoyl amide. This is a fundamental reaction for synthesizing N-acyl amino acids and modifying amine-containing drug molecules.[14][15][16]

Table 2: Representative Amidation Reactions with this compound

Amine SubstrateProductReaction ConditionsYield
2-AminoethanolN-oleoylethanolamideReaction with this compound in the presence of triethylamine.[15]Good to excellent.[15]
GlycineN-oleoylglycineReaction with this compound in the presence of NaOH.[15]Good to excellent.[15]
PapainOleoyl chloride-papain conjugateAqueous papain solution added to this compound in THF, stirred for 3 hours at room temperature.[14]Not specified.

Experimental Protocol: General Amidation Reaction

Materials:

  • Amine-containing substrate

  • This compound (1.1 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Tertiary amine base (e.g., triethylamine, 1.2 equivalents)

Procedure:

  • Dissolve the amine-containing substrate and triethylamine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add this compound to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Amide Bond Formation oleyl_chloride This compound amide N-Oleoyl Amide oleyl_chloride->amide Reaction amine Amine (R-NH₂) amine->amide hcl HCl amide->hcl Byproduct

Caption: General reaction of this compound with an amine.

2. Ester Bond Formation

This compound reacts with alcohols to form oleate esters. This reaction is used to synthesize various esters with applications in pharmaceuticals and other industries.[5] For instance, it can be used to synthesize oleates from sterols.[5]

Experimental Protocol: General Esterification Reaction

Materials:

  • Alcohol-containing substrate

  • This compound (1.1 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Tertiary amine base (e.g., pyridine or triethylamine, 1.2 equivalents)

Procedure:

  • Dissolve the alcohol-containing substrate and the base in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0°C.

  • Slowly add this compound to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Work up the reaction as described in the amidation protocol.

  • Purify the crude product by column chromatography.

G Ester Bond Formation oleyl_chloride This compound ester Oleate Ester oleyl_chloride->ester Reaction alcohol Alcohol (R-OH) alcohol->ester hcl HCl ester->hcl Byproduct G Experimental Workflow start Start reaction_setup Reaction Setup (Substrate, Solvent, Base) start->reaction_setup add_oleyl_chloride Addition of this compound reaction_setup->add_oleyl_chloride reaction_monitoring Reaction Monitoring (e.g., TLC, LC-MS) add_oleyl_chloride->reaction_monitoring workup Aqueous Workup reaction_monitoring->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (e.g., NMR, MS) purification->characterization end End characterization->end

References

Application Notes and Protocols for Surface Modification of Polymers Using Oleyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface properties of polymers play a critical role in their interaction with biological systems. For applications in drug delivery, medical devices, and tissue engineering, it is often necessary to modify the polymer surface to enhance biocompatibility, control protein adsorption, and improve cellular interactions. This document provides detailed protocols for the surface modification of hydroxyl-functionalized polymers using oleyl chloride. This process introduces a long, unsaturated alkyl chain to the polymer surface, significantly increasing its hydrophobicity. Such modifications can be leveraged to create materials with controlled drug release profiles and improved lubricity.

The reaction is a straightforward esterification where the acyl chloride group of this compound reacts with the surface hydroxyl groups of the polymer. This method is versatile and can be applied to a variety of polymers possessing hydroxyl functionalities, such as polyvinyl alcohol (PVA), cellulose derivatives, and hydroxylated acrylates.

Quantitative Data Summary

The following table summarizes the expected changes in surface properties of a hydroxylated polymer film after modification with long-chain fatty acid chlorides, analogous to this compound. The data is compiled from studies on similar modifications, such as the grafting of palmitoyl chloride (C16) and stearoyl chloride (C18) onto polyvinyl alcohol (PVOH) films.[1]

ParameterUnmodified Polymer (PVOH)Modified Polymer (PVOH-g-Stearoyl)
Water Contact Angle (°) 45 - 55> 90
Surface Energy (mN/m) High (~40-50)Low (~20-30)
Surface Chemistry Rich in hydroxyl (-OH) groupsPresence of ester (C=O) and long alkyl chains

Experimental Protocols

Protocol 1: Surface Modification of a Hydroxyl-Functionalized Polymer Film with this compound

This protocol details the esterification of a polymer surface bearing hydroxyl groups.

Materials:

  • Hydroxyl-functionalized polymer film (e.g., Polyvinyl Alcohol - PVA)

  • This compound (≥98%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Pyridine

  • Ethanol

  • Nitrogen gas supply

  • Glass reaction vessel with a stirrer and condenser

Equipment:

  • Magnetic stirrer with heating plate

  • Schlenk line or similar inert atmosphere setup

  • Vacuum filtration apparatus

  • Oven

Procedure:

  • Substrate Preparation:

    • Cut the polymer film to the desired dimensions.

    • Clean the film by sonicating in ethanol for 15 minutes, then dry under a stream of nitrogen.

    • Place the cleaned and dried film in the glass reaction vessel.

  • Reaction Setup:

    • Ensure all glassware is thoroughly dried to prevent hydrolysis of this compound.

    • Assemble the reaction vessel with the polymer film, stirrer, and condenser under a nitrogen atmosphere.

  • Reaction Mixture Preparation:

    • In the reaction vessel, add anhydrous DMF to completely submerge the polymer film.

    • Add anhydrous pyridine to the DMF. A typical molar ratio of pyridine to this compound is 2:1 to act as a catalyst and to neutralize the HCl byproduct.

    • Begin stirring the solution.

  • Esterification Reaction:

    • Slowly add this compound to the stirred solution at room temperature. The amount of this compound should be in excess relative to the estimated surface hydroxyl groups.

    • Heat the reaction mixture to 80°C and maintain this temperature for 6 hours with continuous stirring.

  • Quenching and Washing:

    • After 6 hours, stop heating and allow the reaction to cool to room temperature.

    • Terminate the reaction by adding an excess of ethanol to the mixture to quench any unreacted this compound.

    • Remove the modified polymer film from the reaction vessel.

    • Wash the film thoroughly with ethanol using a vacuum filtration setup to remove any unreacted reagents and byproducts.

    • Finally, rinse the film with deionized water.

  • Drying:

    • Dry the modified polymer film in an oven at 50°C for at least 2 hours or until a constant weight is achieved.

Protocol 2: Characterization of Modified Polymer Surface by Contact Angle Goniometry

This protocol describes how to measure the static water contact angle to assess the change in surface hydrophobicity.

Materials:

  • Unmodified and this compound-modified polymer films

  • Deionized water

  • Microsyringe

Equipment:

  • Contact angle goniometer with a light source and camera

Procedure:

  • Sample Preparation:

    • Securely mount a piece of the polymer film (unmodified or modified) on the sample stage of the goniometer. Ensure the surface is flat and level.

  • Measurement Setup:

    • Fill the microsyringe with deionized water, ensuring there are no air bubbles in the syringe.

    • Position the syringe needle above the center of the polymer film.

  • Droplet Deposition:

    • Carefully dispense a single droplet of deionized water (typically 2-5 µL) onto the surface of the polymer film.

    • Withdraw the needle smoothly from the droplet.

  • Image Capture and Analysis:

    • Immediately after the droplet stabilizes on the surface, capture a high-resolution image of the droplet profile.

    • Use the software associated with the goniometer to measure the contact angle at the three-phase (solid-liquid-air) contact line. It is recommended to measure the angle on both sides of the droplet and calculate the average.

  • Data Collection:

    • Repeat the measurement at least five times on different areas of the same sample to ensure reproducibility.

    • Calculate the average contact angle and the standard deviation.

    • Compare the average contact angle of the unmodified film with that of the this compound-modified film. A significant increase in the contact angle indicates successful hydrophobic modification.

Characterization Techniques

Beyond contact angle measurements, the following techniques are highly recommended for a thorough characterization of the modified surface:

  • Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): This technique is used to confirm the chemical modification. The appearance of a new peak around 1730-1740 cm⁻¹, corresponding to the C=O stretching vibration of the newly formed ester bond, is a clear indicator of successful esterification.[2] Additionally, an increase in the intensity of peaks around 2850-2920 cm⁻¹ is expected due to the C-H stretching of the long alkyl chain of the oleyl group.[3]

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental and chemical state information of the top few nanometers of the surface. After modification, an increase in the carbon-to-oxygen atomic ratio is expected. High-resolution C1s spectra can be deconvoluted to show a new peak corresponding to the O-C=O environment of the ester group.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing p1 Clean Polymer Film p2 Dry Polymer Film p1->p2 r1 Place Film in Reactor p2->r1 r2 Add Anhydrous DMF & Pyridine r1->r2 r3 Add this compound r2->r3 r4 Heat at 80°C for 6h r3->r4 pp1 Cool and Quench with Ethanol r4->pp1 pp2 Wash with Ethanol pp1->pp2 pp3 Dry Modified Film pp2->pp3 char Characterize pp3->char Characterization

Caption: Workflow for surface modification of polymers with this compound.

signaling_pathway start Start place_sample Place Polymer Film on Stage start->place_sample dispense_droplet Dispense Water Droplet (2-5 µL) place_sample->dispense_droplet capture_image Capture Droplet Image dispense_droplet->capture_image analyze_angle Analyze Contact Angle with Software capture_image->analyze_angle repeat Repeat Measurement (n>5) analyze_angle->repeat repeat->place_sample New Location end End repeat->end Calculate Average

Caption: Protocol for contact angle measurement.

References

Application Notes and Protocols for Creating Hydrophobic Coatings with Oleyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl chloride, the acyl chloride derivative of oleic acid, is a reactive molecule that can be utilized to create hydrophobic coatings on a variety of substrates. The long, unsaturated alkyl chain of the oleyl group imparts a nonpolar character to the surface, leading to water repellency. This is achieved through the chemical reaction of the acyl chloride group with hydroxyl (-OH) functionalities present on the surface of many materials, such as glass, silicon wafers, and cellulose-based products. This process, known as acylation or esterification, forms a stable covalent bond, resulting in a durable hydrophobic self-assembled monolayer (SAM) or thin film. These coatings are of significant interest in various fields, including microfluidics, medical devices, and drug delivery systems, where controlling surface wettability is crucial.

Principle of a Reaction

This compound reacts with surface hydroxyl groups in the presence of a base, which acts as a scavenger for the hydrochloric acid (HCl) byproduct. The reaction results in the formation of an ester linkage between the oleyl group and the substrate, effectively creating a hydrophobic layer.

Experimental Protocols

Hydrophobic Coating on Glass Substrates

Objective: To create a hydrophobic coating on glass slides by reaction with this compound.

Materials:

  • Glass microscope slides

  • This compound (≥98%)

  • Anhydrous toluene or other aprotic solvent (e.g., hexane)

  • Pyridine or triethylamine (base)

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized water

  • Ethanol

  • Nitrogen gas

Equipment:

  • Beakers and glassware

  • Ultrasonic bath

  • Oven

  • Schlenk line or glovebox (for anhydrous conditions)

  • Magnetic stirrer

  • Contact angle goniometer

Protocol:

Step 1: Surface Preparation (Hydroxylation)

  • Clean the glass slides by immersing them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Rinse the slides thoroughly with deionized water.

  • Sonicate the slides in deionized water for 15 minutes, followed by sonication in ethanol for 15 minutes.

  • Dry the slides in an oven at 120°C for at least 2 hours to ensure a high density of hydroxyl groups on the surface.

  • Allow the slides to cool to room temperature in a desiccator before use.

Step 2: Coating Application

  • In a moisture-free environment (e.g., under a nitrogen atmosphere in a Schlenk line or glovebox), prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.

  • Add a stoichiometric equivalent of a base, such as pyridine or triethylamine, to the solution to neutralize the HCl byproduct.

  • Immerse the cleaned and dried glass slides in the this compound solution.

  • Allow the reaction to proceed for 2-24 hours at room temperature with gentle stirring. The reaction time can be optimized based on the desired coating density.

  • After the reaction, remove the slides from the solution and rinse them sequentially with toluene, ethanol, and deionized water to remove any unreacted reagents.

  • Dry the coated slides with a stream of nitrogen gas.

Step 3: Characterization

  • Measure the static water contact angle using a goniometer to quantify the hydrophobicity of the coating.

  • Optionally, characterize the coating thickness and uniformity using techniques such as ellipsometry or atomic force microscopy (AFM).

Hydrophobic Modification of Silicon Wafers

Objective: To form a self-assembled monolayer of oleyl groups on a silicon wafer.

Materials:

  • Silicon wafers

  • This compound (≥98%)

  • Anhydrous toluene or hexane

  • Pyridine or triethylamine

  • Acetone

  • Isopropanol

  • Deionized water

  • Nitrogen gas

Equipment:

  • Wafer cleaning station or beakers

  • Ultrasonic bath

  • Spin coater or immersion setup

  • Oven or hot plate

  • Contact angle goniometer

Protocol:

Step 1: Surface Preparation

  • Clean the silicon wafers by sonicating them in acetone for 15 minutes, followed by isopropanol for 15 minutes.

  • Rinse the wafers thoroughly with deionized water.

  • To generate a hydroxyl-terminated surface, treat the wafers with a UV/Ozone cleaner for 15-20 minutes or immerse them in a piranha solution as described for glass substrates.

  • Rinse again with deionized water and dry with a stream of nitrogen.

  • Heat the wafers to 110°C for 30 minutes to remove any adsorbed water.

Step 2: Coating Application

  • Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene with a stoichiometric amount of pyridine.

  • Apply the solution to the silicon wafer surface using either spin coating (e.g., 3000 rpm for 30 seconds) or by immersing the wafer in the solution for 1-12 hours in a moisture-free environment.

  • After application, rinse the wafer with fresh toluene to remove excess reagents.

  • Cure the coated wafer by baking at 120°C for 1 hour to promote covalent bond formation.

Step 3: Characterization

  • Measure the water contact angle to assess the hydrophobicity.

  • Analyze the surface chemistry using X-ray photoelectron spectroscopy (XPS) to confirm the presence of the oleyl group.

Hydrophobization of Cellulosic Materials (e.g., Paper)

Objective: To render a cellulosic surface hydrophobic through esterification with this compound.

Materials:

  • Cellulose-based paper (e.g., filter paper)

  • This compound (≥98%)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Pyridine

  • Ethanol

  • Deionized water

Equipment:

  • Reaction flask with a condenser

  • Heating mantle with a magnetic stirrer

  • Soxhlet extractor (optional)

Protocol:

Step 1: Material Preparation

  • Cut the paper into the desired dimensions.

  • Dry the paper samples in a vacuum oven at 60°C for 24 hours to remove moisture.

Step 2: Coating Application

  • In a reaction flask, immerse the dried paper samples in anhydrous DMF.

  • Add this compound to the flask (e.g., a molar ratio of this compound to anhydroglucose units of cellulose can be varied from 1:1 to 5:1).

  • Add pyridine as a catalyst and acid scavenger.

  • Heat the reaction mixture to 80-100°C and stir for 4-24 hours.

  • After the reaction, cool the mixture to room temperature.

  • Wash the modified paper samples thoroughly with ethanol and then with deionized water to remove any unreacted chemicals and byproducts. A Soxhlet extraction with ethanol can be performed for a more thorough cleaning.

  • Dry the hydrophobic paper in an oven at 60°C.

Step 3: Characterization

  • Measure the water contact angle. Due to the porous nature of paper, observe the droplet for a few minutes to check for absorption.

  • Characterize the chemical modification using Fourier-transform infrared spectroscopy (FTIR) by observing the appearance of an ester carbonyl peak.

Data Presentation

SubstrateSurface PreparationThis compound ConcentrationReaction TimeReaction TemperaturePost-TreatmentExpected Water Contact Angle
GlassPiranha etch1-5% in Toluene2-24 hRoom TemperatureRinse with Toluene, Ethanol, DI water> 90°
Silicon WaferUV/Ozone or Piranha1-2% in Toluene1-12 h (immersion)Room TemperatureBake at 120°C for 1 h> 90°
CelluloseVacuum drying1:1 to 5:1 molar ratio4-24 h80-100°CWash with Ethanol, DI water> 120°

Note: The expected water contact angles are estimates based on similar long-chain alkyl halide modifications. Actual values may vary depending on the specific reaction conditions and substrate properties.

Visualization

Chemical_Reaction Substrate Substrate-OH (Hydroxylated Surface) Product Hydrophobic Surface (Substrate-O-CO-C17H33) Substrate->Product + OleylChloride This compound (C17H33COCl) OleylChloride->Product Byproduct Base-HCl Complex OleylChloride->Byproduct + HCl Base Base (e.g., Pyridine) Base->Byproduct

Reaction of this compound with a hydroxylated surface.

Experimental_Workflow start Start prep Substrate Preparation (Cleaning & Hydroxylation) start->prep dry Drying prep->dry reaction Surface Reaction (Immersion or Coating) dry->reaction solution Prepare this compound Solution with Base solution->reaction rinse Rinsing reaction->rinse final_dry Final Drying / Curing rinse->final_dry characterization Characterization (Contact Angle, etc.) final_dry->characterization end End characterization->end

General workflow for creating hydrophobic coatings.

Application Notes and Protocols: Preparation of Oleyl Chloride Derivatives for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of therapeutic agents to enhance their delivery, efficacy, and safety is a cornerstone of modern drug development. Oleyl chloride, an activated form of the naturally occurring oleic acid, serves as a versatile reagent for the lipophilic modification of drugs and the construction of novel drug delivery systems. Its 18-carbon chain with a single cis double bond can be strategically incorporated into drug molecules or nanocarrier systems to improve membrane permeability, facilitate formulation into lipid-based nanoparticles, and achieve controlled or targeted drug release.

These application notes provide a comprehensive overview and detailed protocols for the preparation of this compound derivatives for drug delivery applications. This includes the synthesis of oleyl-drug conjugates and the formulation of oleyl-modified polymeric nanoparticles.

Data Presentation: Characterization of Oleyl-Modified Drug Delivery Systems

The following tables summarize key quantitative data for various this compound-derived drug delivery systems, providing a comparative overview of their physicochemical properties and drug loading characteristics.

Table 1: Physicochemical Properties of Oleyl-Modified Nanoparticles

Nanoparticle FormulationCore/Shell MaterialAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Oleyl-Chitosan NanoparticlesOleyl-Chitosan150 - 2500.2 - 0.4+20 to +40[1]
Oleyl-Hyaluronic Acid MicellesOleyl-Hyaluronic Acid100 - 2000.1 - 0.3-20 to -40[2]
Doxorubicin-Oleic Acid NLCsSolid and Liquid Lipids< 200NarrowNegative[3]
Paclitaxel-loaded SLNsGlyceryl Monostearate~750.272-[4]

Table 2: Drug Loading and Encapsulation Efficiency of Oleyl-Modified Nanocarriers

Nanocarrier SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
Doxorubicin-Oleic Acid NLCsDoxorubicin4.0997.80[3]
Paclitaxel-loaded Chitosan NPsPaclitaxel8.5594.01[5]
Paclitaxel-loaded SLNsPaclitaxel-94.58[4]
Curcumin-loaded Chitosan NPsCurcumin-Optimized for high loading[6]

Experimental Protocols

Protocol 1: Synthesis of Oleyl-Doxorubicin Amide Conjugate

This protocol describes the synthesis of an amide conjugate between this compound and the primary amine group of doxorubicin (DOX).

Materials:

  • Doxorubicin hydrochloride (DOX·HCl)

  • Oleoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[7]

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Preparation of Doxorubicin Free Base:

    • Dissolve DOX·HCl in a minimal amount of anhydrous DMF.

    • Add 2-3 equivalents of TEA or DIPEA to neutralize the hydrochloride and generate the free amine.

    • Stir the reaction mixture at room temperature for 30 minutes.

  • Acylation Reaction:

    • In a separate flask, dissolve oleoyl chloride (1.1 equivalents) in anhydrous DCM.

    • Slowly add the solution of oleoyl chloride to the doxorubicin free base solution under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[7]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to obtain the pure oleyl-doxorubicin conjugate.

  • Characterization:

    • Confirm the structure of the conjugate using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Preparation of Drug-Loaded Oleyl-Chitosan Nanoparticles

This protocol details the preparation of oleyl-chitosan nanoparticles and their subsequent loading with a hydrophobic drug, such as paclitaxel.

Materials:

  • Chitosan (low molecular weight)

  • Oleoyl chloride

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Paclitaxel (or other hydrophobic drug)

  • Ethanol

  • Dialysis membrane (MWCO 10-12 kDa)

Procedure:

  • Synthesis of Oleyl-Chitosan:

    • Dissolve chitosan in a 1% acetic acid solution.

    • Separately, dissolve oleoyl chloride in a small amount of ethanol.

    • Slowly add the oleoyl chloride solution to the chitosan solution with vigorous stirring.

    • Allow the reaction to proceed for 24 hours at room temperature.

    • Precipitate the oleyl-chitosan by adding a 5% sodium hydroxide solution.

    • Wash the precipitate extensively with water and then ethanol to remove unreacted reagents.

    • Lyophilize the purified oleyl-chitosan to obtain a fluffy solid.

  • Preparation of Drug-Loaded Nanoparticles:

    • Dissolve the lyophilized oleyl-chitosan in a 1% acetic acid solution.

    • Dissolve paclitaxel in ethanol.

    • Add the paclitaxel solution dropwise to the oleyl-chitosan solution under constant stirring.

    • Separately, prepare an aqueous solution of TPP.

    • Add the TPP solution dropwise to the oleyl-chitosan/drug mixture under continuous stirring. Nanoparticles will form spontaneously via ionic gelation.

    • Continue stirring for 30 minutes to ensure nanoparticle stabilization.

  • Purification:

    • Dialyze the nanoparticle suspension against deionized water for 24-48 hours using a dialysis membrane to remove unloaded drug and other small molecules.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Analyze the morphology of the nanoparticles by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Quantify the drug loading and encapsulation efficiency using a suitable analytical method such as HPLC after disrupting the nanoparticles.[5]

Visualizations

Cellular Uptake and Drug Release Pathway

The following diagram illustrates a generalized pathway for the cellular uptake of oleyl-modified nanoparticles and the subsequent intracellular release of the encapsulated drug. The process is primarily mediated by endocytosis.

G Cellular Uptake and Intracellular Drug Release of Oleyl-Modified Nanoparticles cluster_extracellular Extracellular Space cluster_cell Cell Nanoparticle Oleyl-Modified Nanoparticle Endocytosis Endocytosis (e.g., Clathrin-mediated) Nanoparticle->Endocytosis Binding to Cell Surface CellMembrane Cell Membrane Endosome Early Endosome Endocytosis->Endosome Vesicle Formation LateEndosome Late Endosome / Lysosome (Acidic pH) Endosome->LateEndosome Endosomal Maturation DrugRelease Drug Release LateEndosome->DrugRelease Nanoparticle Degradation or Drug Diffusion Target Intracellular Target (e.g., Nucleus, Ribosomes) DrugRelease->Target Therapeutic Action

Caption: Cellular uptake and drug release from oleyl-modified nanoparticles.

Experimental Workflow for Nanoparticle Preparation and Characterization

This diagram outlines the key steps involved in the synthesis, drug loading, and characterization of oleyl-modified nanoparticles for drug delivery.

G Workflow for Preparation and Characterization of Drug-Loaded Oleyl-Nanoparticles Start Start Synthesis Synthesis of Oleyl-Polymer Conjugate Start->Synthesis Purification1 Purification and Lyophilization Synthesis->Purification1 NP_Formation Nanoparticle Formation (e.g., Ionic Gelation) Purification1->NP_Formation Drug_Loading Drug Loading NP_Formation->Drug_Loading Purification2 Purification (e.g., Dialysis) Drug_Loading->Purification2 Characterization Physicochemical Characterization (DLS, TEM, etc.) Purification2->Characterization Drug_Analysis Drug Loading and Release Studies (HPLC, etc.) Purification2->Drug_Analysis End End Characterization->End Drug_Analysis->End

Caption: Experimental workflow for oleyl-nanoparticle preparation.

Logical Relationship of this compound Derivatization

This diagram illustrates the central role of this compound in creating different types of derivatives for drug delivery applications.

G Derivatization of this compound for Drug Delivery cluster_derivatives Oleyl Derivatives cluster_applications Drug Delivery Applications OleylChloride This compound (Reactive Intermediate) Prodrug Oleyl-Drug Conjugate (Prodrug) OleylChloride->Prodrug Amide/Ester Linkage with Drug Polymer Oleyl-Modified Polymer (e.g., Chitosan, HA) OleylChloride->Polymer Amide/Ester Linkage with Polymer LipidNanoparticles Lipid-Based Nanoparticles (SLNs, NLCs) Prodrug->LipidNanoparticles Formulation into Nanocarriers PolymericNanoparticles Polymeric Nanoparticles and Micelles Polymer->PolymericNanoparticles Self-Assembly or Ionic Gelation

References

Application of Oleyl Chloride in the Synthesis of High-Performance Lubricants and Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Oleyl chloride (cis-9-Octadecenoyl chloride), a reactive derivative of oleic acid, serves as a versatile intermediate in the synthesis of a variety of oleochemicals.[1] Its high reactivity, stemming from the acyl chloride functional group, makes it an excellent precursor for the production of esters with tailored properties for demanding applications, including high-performance lubricants and non-phthalate plasticizers for polymers.[2] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of oleyl-based esters as lubricants and plasticizers.

Section 1: this compound in Lubricant Production

The long, unsaturated alkyl chain of the oleyl group imparts desirable lubricity and fluidity, while esterification with polyols, such as glycerol, can enhance viscosity index and thermal stability. The use of this compound for esterification allows for rapid and high-yield synthesis of lubricant base oils under mild conditions.

Application Note: Synthesis of Glyceryl Trioleate Lubricant

Glyceryl trioleate, synthesized from the reaction of this compound and glycerol, is a bio-based lubricant base stock with excellent lubricating properties. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of glycerol attack the electrophilic carbonyl carbon of this compound, leading to the formation of an ester linkage and the elimination of hydrogen chloride. Due to the high reactivity of this compound, this reaction can be conducted at lower temperatures and without the need for strong acid catalysts, which are often required for esterification using oleic acid.

Experimental Protocol: Synthesis of Glyceryl Trioleate from this compound

Materials:

  • This compound (≥89%)

  • Glycerol (anhydrous, ≥99.5%)

  • Pyridine (anhydrous, ≥99.8%) or other suitable HCl scavenger

  • Anhydrous solvent (e.g., Toluene or Hexane)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve glycerol (1 equivalent) in anhydrous toluene.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add this compound (3.3 equivalents) to the stirred solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C. A slight molar excess of this compound ensures complete esterification of the glycerol.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and slowly add a 5% sodium bicarbonate solution to neutralize any remaining acid and quench unreacted this compound.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude glyceryl trioleate.

  • The product can be further purified by column chromatography if necessary.

Visualization of Lubricant Synthesis Workflow

Lubricant_Synthesis Oleic_Acid Oleic Acid Oleyl_Chloride This compound Oleic_Acid->Oleyl_Chloride Chlorination Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Oleyl_Chloride Glyceryl_Trioleate Glyceryl Trioleate (Lubricant) Oleyl_Chloride->Glyceryl_Trioleate Esterification Glycerol Glycerol Glycerol->Glyceryl_Trioleate HCl HCl Glyceryl_Trioleate->HCl Byproduct

Caption: Synthesis of Glyceryl Trioleate Lubricant from Oleic Acid via this compound.

Quantitative Data: Properties of Oleyl-Based Lubricants

The following table summarizes typical properties of polyol esters derived from oleic acid, which are representative of lubricants synthesized using this compound.

PropertyValueReference Standard
Kinematic Viscosity @ 40°C45-55 cStASTM D445
Kinematic Viscosity @ 100°C9-12 cStASTM D445
Viscosity Index> 180ASTM D2270
Pour Point< -30 °CASTM D97
Flash Point> 250 °CASTM D92
Oxidative Stability (RPVOT)> 200 minASTM D2272

Section 2: this compound in Plasticizer Production

Oleyl esters, synthesized by reacting this compound with various alcohols, are effective primary or secondary plasticizers for polyvinyl chloride (PVC). They offer good flexibility, low volatility, and improved low-temperature performance. The use of bio-based this compound aligns with the increasing demand for sustainable, non-phthalate plasticizers.

Application Note: Synthesis of Isobutyl Oleate Plasticizer

Isobutyl oleate is an example of a mono-ester plasticizer that can be synthesized from this compound and isobutyl alcohol. Its branched alkyl group from the alcohol and the long oleyl chain provide good compatibility with the PVC matrix, effectively reducing the glass transition temperature (Tg) and improving the flexibility of the final product. The reaction is a straightforward esterification, benefiting from the high reactivity of this compound.

Experimental Protocol: Synthesis of Isobutyl Oleate from this compound

Materials:

  • This compound (≥89%)

  • Isobutyl Alcohol (anhydrous, ≥99%)

  • Pyridine (anhydrous, ≥99.8%) or other suitable base

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser under a nitrogen atmosphere, dissolve isobutyl alcohol (1.2 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether.

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound (1 equivalent) dropwise from the dropping funnel to the stirred solution over 30-60 minutes.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting crude isobutyl oleate can be purified by vacuum distillation.

Visualization of Plasticizer Synthesis and Action

Plasticizer_Workflow cluster_synthesis Synthesis of Oleyl Ester Plasticizer cluster_application Mechanism of PVC Plasticization Oleyl_Chloride_P This compound Oleyl_Ester Oleyl Ester (Plasticizer) Oleyl_Chloride_P->Oleyl_Ester Esterification Alcohol Alcohol (e.g., Isobutanol) Alcohol->Oleyl_Ester PVC_Rigid Rigid PVC Tightly packed polymer chains PVC_Flexible Flexible PVC Increased intermolecular space Enhanced chain mobility PVC_Rigid->PVC_Flexible + Plasticizer Plasticizer_Molecule Oleyl Ester Plasticizer_Molecule->PVC_Flexible

Caption: Workflow for plasticizer synthesis and its mechanism of action in PVC.

Quantitative Data: Performance of Oleyl-Based Plasticizers in PVC

The performance of PVC formulations is significantly influenced by the type and concentration of the plasticizer. The following table presents typical mechanical properties of PVC plasticized with oleic acid-derived esters, which are comparable to those expected from this compound-derived esters.[3] The data is for a formulation containing 60 phr (parts per hundred resin) of the plasticizer.

PropertyUnplasticized PVCPVC with DEHP (Control)PVC with Isobutyl Oleate
Tensile Strength (MPa)~50~25~20
Elongation at Break (%)<10~350~400
100% Modulus (MPa)-~12~10
Hardness (Shore A)>95~85~80

Disclaimer: The experimental protocols provided are based on established chemical principles for esterification reactions involving acyl chlorides. Researchers should adapt these protocols as necessary based on their specific laboratory conditions and safety procedures. The quantitative data is representative and may vary depending on the specific ester synthesized and the formulation of the PVC blend.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Oleyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the purification of crude oleyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The primary impurities in crude this compound depend on the synthetic method used but generally include:

  • Unreacted Oleic Acid: Incomplete reaction can leave residual starting material.

  • Excess Chlorinating Agent: Reagents like thionyl chloride, oxalyl chloride, or phosphorus trichloride are often used in excess and need to be removed.

  • Color Impurities: The purity of the starting oleic acid can significantly impact the color of the final product, with less pure starting material resulting in a dark red-brown this compound.

  • Byproducts from the Chlorinating Agent: For example, when using phosphorus trichloride, phosphorous acid is a significant byproduct.

  • Hydrolysis Products: this compound is sensitive to moisture and can hydrolyze back to oleic acid and hydrochloric acid.

Q2: What is the most effective method for purifying crude this compound?

Vacuum distillation is the most widely cited and effective method for purifying crude this compound to obtain a high-purity, water-white product. This technique is crucial for separating the high-boiling this compound from less volatile impurities.

Q3: Why is vacuum distillation necessary?

This compound is a high-molecular-weight compound and is sensitive to heat. Distillation at atmospheric pressure would require very high temperatures, leading to decomposition. By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a temperature that minimizes thermal degradation.

Q4: Can I use crude this compound without further purification?

For many applications, the crude this compound, after the removal of the excess chlorinating agent, is suitable for use. The crude product typically has a high yield (97-99%). However, for applications requiring high purity and a colorless product, distillation is necessary.

Q5: How can I remove residual thionyl chloride from my crude product?

Residual thionyl chloride can be removed by heating the crude product on a steam bath under reduced pressure. Specialized tangential reactors may include a heated leg to reduce the amount of residual thionyl chloride in the collected product by about half.

Q6: My purified this compound is still colored. What can I do?

The color of this compound is often a function of the purity of the starting oleic acid. If a colored product is obtained after distillation, it may indicate the presence of persistent impurities. A patented method suggests that the color of crude carbonyl chlorides can be improved by treatment with DMF hydrochloride followed by phase separation and stripping with nitrogen to remove HCl. Another approach involves the use of activated carbons, though this is described as industrially complex.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Purified this compound - Incomplete initial reaction. - Decomposition during distillation due to excessive temperature. - Loss of product during transfer steps. - Hydrolysis due to moisture contamination.- Ensure the initial reaction goes to completion by monitoring with IR spectroscopy for the disappearance of the carboxyl band. - Use a high-vacuum system to lower the distillation temperature. - Ensure all glassware is thoroughly dried and the reaction and purification are performed under an inert atmosphere (e.g., nitrogen). - Minimize transfers of the crude product.
Product is Darkly Colored - Impure starting oleic acid. - Decomposition during synthesis or purification.- Use a higher grade of oleic acid. Purified oleic acid yields a pale-yellow product. - Avoid overheating during the removal of excess chlorinating agent and during distillation. - Consider a pre-treatment of the crude product with DMF hydrochloride to reduce color.
Product Decomposes in the Distillation Flask - Distillation temperature is too high. - Presence of catalytic impurities that promote decomposition.- Improve the vacuum to lower the boiling point. - Ensure all reactants and byproducts from the synthesis step are compatible with the distillation conditions.
Bumping or Uncontrolled Boiling During Distillation - Lack of smooth boiling. - Rapid heating.- Use a magnetic stirrer or a capillary bubbler to ensure smooth boiling. - Heat the distillation flask slowly and evenly.
Product Solidifies in the Condenser - The condenser cooling water is too cold.- Use room temperature water for the condenser, or in some cases, no cooling water may be necessary if the boiling point is high enough to allow for air cooling.
Final Product shows a Carboxyl Peak in IR Spectrum - Incomplete reaction. - Hydrolysis of the product.- Ensure the initial reaction with the chlorinating agent is complete. - Rigorously exclude moisture from all glassware and reagents. Handle the purified product under an inert atmosphere.

Data Presentation

Table 1: Synthesis and Purification Parameters for this compound

Parameter Thionyl Chloride Method Oxalyl Chloride Method Phosphorus Trichloride Method Triphosgene Method
Yield (Crude) 97-99%86%60%up to 95%
Purity (Distilled) High (water-white product)HighModerateup to 95%
Boiling Point 99-109°C / 25 µmHg 180-185°C / 1-2 mmHg---
Refractive Index (n_D^25) 1.4580–1.4613 (varies with purity of oleic acid)---

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is based on the procedure described in Organic Syntheses.

  • Apparatus Setup: Assemble a tangential reactor apparatus with a dropping funnel, a packed column, a reservoir for thionyl chloride, and a receiver. Ensure all glassware is dry.

  • Reaction Initiation: Begin the distillation of thionyl chloride in the apparatus so that the vapor fills the column and a steady reflux is established.

  • Addition of Oleic Acid: Add 70 g (0.25 mole) of oleic acid to the dropping funnel. Slowly add the oleic acid to the top of the column over 35 minutes.

  • Collection of Crude Product: The crude this compound, mixed with excess thionyl chloride, will collect in the receiver.

  • Removal of Excess Thionyl Chloride: Transfer the contents of the receiver to a round-bottom flask and heat on a steam bath under reduced pressure to remove the volatile components. The residue is the crude this compound.

Protocol 2: Purification of Crude this compound by Vacuum Distillation

This is a generalized procedure based on common laboratory practices for vacuum distillation.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Use a round-bottom flask of an appropriate size for the amount of crude this compound. Include a magnetic stirrer. Ensure all joints are well-sealed with vacuum grease. Connect the apparatus to a high-vacuum pump through a cold trap.

  • Charging the Flask: Add the crude this compound to the distillation flask.

  • Initiating Vacuum: Start the magnetic stirrer and slowly evacuate the system.

  • Heating: Once the desired vacuum is reached (e.g., <1 mmHg), begin to gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Collect any low-boiling foreshots in a separate receiving flask. As the temperature rises to the boiling point of this compound at that pressure, change the receiving flask to collect the pure product.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.

  • Cooling and Venting: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure, preferably with an inert gas like nitrogen.

Mandatory Visualization

experimental_workflow start Crude this compound (from synthesis) remove_socl2 Removal of Excess Chlorinating Agent (e.g., Thionyl Chloride) start->remove_socl2 distillation Vacuum Distillation remove_socl2->distillation For high purity crude_product Crude Product for Use remove_socl2->crude_product For less stringent applications pure_product High-Purity This compound distillation->pure_product analysis Quality Control (e.g., IR, Refractive Index) pure_product->analysis

Caption: Workflow for the purification of crude this compound.

troubleshooting_logic start Impure this compound check_color Is the product darkly colored? start->check_color check_ir Does the IR spectrum show a carboxyl peak? check_color->check_ir No impure_oleic Cause: Impure starting oleic acid check_color->impure_oleic Yes decomposition Cause: Decomposition during heating check_color->decomposition Yes incomplete_reaction Cause: Incomplete reaction check_ir->incomplete_reaction Yes hydrolysis Cause: Hydrolysis due to moisture check_ir->hydrolysis Yes solution_color Solution: Use purer oleic acid / optimize heating impure_oleic->solution_color decomposition->solution_color solution_ir Solution: Ensure complete reaction / use anhydrous conditions incomplete_reaction->solution_ir hydrolysis->solution_ir

Caption: Troubleshooting logic for impure this compound.

Preventing hydrolysis of oleyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of oleyl chloride during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to hydrolysis?

A1: The carbonyl carbon in this compound is highly electrophilic. This is due to the electron-withdrawing effects of both the oxygen and chlorine atoms bonded to it, creating a significant partial positive charge. This makes it a prime target for nucleophilic attack by water, leading to hydrolysis.[1][2]

Q2: What are the products of this compound hydrolysis?

A2: this compound reacts with water to produce oleic acid and hydrochloric acid (HCl).[3] The formation of HCl can also be observed as steamy fumes when this compound is exposed to moist air.

Q3: How can I visually detect if my this compound has been hydrolyzed?

A3: If your this compound has been exposed to moisture, you may observe fuming when the container is opened; this is due to the reaction of forming HCl gas with atmospheric water.[4] If hydrolysis occurs within a reaction mixture, you might see the formation of a precipitate, as oleic acid is less soluble in some non-polar organic solvents than this compound. However, for definitive confirmation, analytical techniques such as FTIR or NMR spectroscopy are recommended.

Q4: How should I properly store this compound to prevent hydrolysis?

A4: To prevent hydrolysis during storage, this compound should be kept in a tightly sealed container to protect it from atmospheric moisture.[4] Storing the container in a dry, cool, and well-ventilated area is crucial. For long-term storage or for labs in humid environments, storage in a desiccator or a glovebox with an inert atmosphere is recommended.

Q5: Can I use this compound that has partially hydrolyzed?

A5: Using partially hydrolyzed this compound is generally not recommended as it will introduce oleic acid and HCl into your reaction, potentially leading to side reactions and a lower yield of your desired product. The presence of oleic acid can also complicate product purification. It is best to use pure, unhydrolyzed this compound for your reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Issue 1: My reaction mixture turned cloudy or a precipitate formed unexpectedly.

  • Possible Cause: This often indicates the formation of oleic acid due to the hydrolysis of this compound. This can happen if there was residual water in your glassware, solvents, or reagents.

  • Solution:

    • For future reactions: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) before use. Use anhydrous solvents, and if necessary, dry them further with appropriate drying agents.[4] Always conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • For the current reaction: If the reaction is not yet complete, the addition of a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can sometimes salvage the reaction by removing the excess water. However, this may not be effective if significant hydrolysis has already occurred. For purification, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) during the workup can help remove the oleic acid impurity.[5]

Issue 2: The yield of my acylation reaction is lower than expected.

  • Possible Cause: Low yields can be a direct consequence of this compound hydrolysis, as it consumes the starting material. It can also be due to incomplete reaction or side reactions.

  • Solution:

    • Verify Anhydrous Conditions: Re-evaluate your experimental setup to eliminate all sources of moisture. Ensure your inert gas is dry and that reagents are added via syringe through a septum to minimize atmospheric exposure.[4]

    • Check Reagent Purity: Before starting, you can check the purity of your this compound using FTIR to ensure there is no significant oleic acid contamination (absence of a broad O-H stretch).[6]

    • Optimize Reaction Conditions: If you are confident that your reaction is anhydrous, consider adjusting the reaction time, temperature, or stoichiometry of your reagents to drive the reaction to completion.

Issue 3: I am observing fumes coming from my reaction flask.

  • Possible Cause: Fumes are likely hydrogen chloride (HCl) gas, a byproduct of hydrolysis, reacting with atmospheric moisture.[4]

  • Solution: This is a clear sign that your reaction is not properly sealed from the atmosphere.

    • Immediate Action: Ensure your reaction is being conducted in a well-ventilated fume hood.

    • Preventative Measures: Check all seals and joints in your glassware. If using a condenser, ensure it is properly connected. Maintain a positive pressure of inert gas throughout the reaction to prevent air from entering the flask.

Data Presentation

Table 1: Relative Hydrolysis Rates of Different Organic Chlorides
Type of Chloride Reactivity with Water Reason for Reactivity
Acyl Chlorides High (Vigorous reaction at room temperature)The carbonyl carbon is highly electrophilic due to two attached electronegative atoms (O and Cl), weakening the C-Cl bond.[1][2]
Alkyl Chlorides Low (Requires heating with a strong nucleophile like OH⁻)The carbon attached to chlorine is less electrophilic than in acyl chlorides.[1][2]
Aryl Chlorides Very Low (Resistant to hydrolysis)The C-Cl bond has partial double bond character due to resonance with the aromatic ring, making it stronger.[1]
Table 2: Comparison of Common Drying Agents
Drying Agent Efficiency Capacity Speed Compatibility Notes
Magnesium Sulfate (Anhydrous) HighHighFastSuitable for most organic solvents.[7]
Sodium Sulfate (Anhydrous) ModerateHighSlowSuitable for most organic compounds; often used for preliminary drying.[7]
Calcium Chloride (Anhydrous) ModerateHighSlowNot suitable for alcohols, amines, or ketones as it can form complexes with them.[7]
Calcium Sulfate (Drierite®) HighLowFastSuitable for most organic compounds.[7]
Molecular Sieves (3Å or 4Å) Very HighModerateModerateExcellent for drying solvents to very low water content.[8]
Phosphorus Pentoxide (P₂O₅) Very HighModerateVery FastHighly reactive; not suitable for acids, alcohols, amines, or ketones.[7][9]

Experimental Protocols

Protocol 1: General Procedure for Acylation using this compound under Anhydrous Conditions

This protocol outlines the synthesis of an oleyl ester from an alcohol as an example.

1. Glassware and Reagent Preparation:

  • Thoroughly dry all glassware (e.g., round-bottom flask, addition funnel, condenser) in an oven at >120 °C for several hours or by flame-drying under vacuum.
  • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane).
  • Ensure the alcohol and any base (e.g., pyridine or triethylamine) are anhydrous.

2. Reaction Setup:

  • Assemble the glassware while hot and immediately place it under a positive pressure of a dry inert gas (e.g., nitrogen or argon).
  • Equip the reaction flask with a magnetic stir bar.

3. Reaction Execution:

  • In the reaction flask, dissolve the alcohol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in the chosen anhydrous solvent.
  • Cool the solution to 0 °C using an ice bath.
  • In the addition funnel, prepare a solution of this compound (1.05 eq.) in the same anhydrous solvent.
  • Add the this compound solution dropwise to the stirred, cooled alcohol solution over a period of 15-30 minutes.
  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.

Protocol 2: Workup Procedure to Remove Oleic Acid

This protocol describes a standard aqueous workup to purify the product from the acylation reaction and remove any oleic acid formed due to hydrolysis.

1. Quenching the Reaction:

  • Cool the reaction mixture back to 0 °C in an ice bath.
  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining this compound and neutralize the triethylamine hydrochloride salt. Be cautious as CO₂ evolution can cause pressure buildup.

2. Extraction:

  • Transfer the mixture to a separatory funnel.
  • Add an equal volume of an organic solvent (e.g., ethyl acetate or dichloromethane) and shake, venting frequently.
  • Allow the layers to separate and collect the organic layer.
  • Wash the organic layer sequentially with:
  • 1 M HCl (to remove any remaining triethylamine).
  • Saturated aqueous NaHCO₃ solution (to remove any oleic acid).
  • Brine (saturated NaCl solution) (to remove residual water).

3. Drying and Concentration:

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

4. Further Purification:

  • If necessary, the crude product can be further purified by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware setup Assemble under Inert Gas prep_glass->setup prep_solvents Use Anhydrous Solvents prep_solvents->setup prep_reagents Ensure Dry Reagents prep_reagents->setup dissolve Dissolve Alcohol & Base setup->dissolve cool Cool to 0°C dissolve->cool add_oleyl Add this compound cool->add_oleyl react Stir and Monitor add_oleyl->react quench Quench with NaHCO₃ react->quench extract Extract with Organic Solvent quench->extract wash Wash (HCl, NaHCO₃, Brine) extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: Experimental workflow for acylation using this compound.

Troubleshooting_Hydrolysis start Low Yield or Unexpected Precipitate? check_moisture Suspect Water Contamination? start->check_moisture prevention_header Preventative Measures check_moisture->prevention_header Yes other_issues Consider Other Issues check_moisture->other_issues No dry_glassware Oven/Flame-Dry Glassware remediation_header Remediation Steps anhydrous_solvents Use Anhydrous Solvents dry_glassware->anhydrous_solvents inert_atmosphere Use Inert Atmosphere (N₂/Ar) anhydrous_solvents->inert_atmosphere add_drying_agent Add Drying Agent (e.g., MgSO₄) workup_wash Wash with NaHCO₃ during Workup add_drying_agent->workup_wash purify Purify by Column Chromatography workup_wash->purify check_reagents Check Reagent Purity/Stoichiometry other_issues->check_reagents optimize_conditions Optimize Reaction Time/Temperature check_reagents->optimize_conditions

Caption: Troubleshooting logic for hydrolysis in this compound reactions.

References

Technical Support Center: Reactions of Oleyl Chloride with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of oleyl esters. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the esterification of alcohols with oleyl chloride.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low Yield of the Desired Oleyl Ester

A low yield of the target ester is a common issue that can arise from several factors, including incomplete reaction, side reactions, or loss of product during workup and purification.[1]

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The esterification reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] If the starting materials are still present, consider increasing the reaction time or temperature. For the synthesis of oleyl oleate from oleic acid and oleyl alcohol, optimal yields were achieved at temperatures around 54-130°C with reaction times ranging from 3.5 to 8 hours.[3][4] While this compound is more reactive, these conditions provide a useful starting point.

    • Catalyst Inefficiency: If using a catalyst, ensure it is active and used in the appropriate amount. For acid-catalyzed esterification, ensure the catalyst has not been neutralized.[5]

  • Side Reactions:

    • Hydrolysis of this compound: this compound is highly reactive and susceptible to hydrolysis by moisture, which will convert it back to oleic acid.[6] This significantly reduces the amount of acyl chloride available for esterification.

      • Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

    • Elimination Reactions: Competition from elimination reactions can reduce the yield of the ester, especially with secondary and tertiary alcohols, or when using a non-hindered base at elevated temperatures.

      • Solution: Employ a non-nucleophilic, sterically hindered base like 2,6-lutidine instead of pyridine or triethylamine to minimize elimination. Running the reaction at lower temperatures can also favor substitution (esterification) over elimination.

    • Formation of Oleic Anhydride: In the presence of any unreacted oleic acid (from hydrolysis of this compound), this compound can react to form oleic anhydride.

      • Solution: The best prevention is to rigorously exclude water from the reaction mixture.

  • Product Loss During Workup:

    • Inefficient Extraction: The desired ester may not be fully extracted from the reaction mixture. Ensure the chosen extraction solvent is appropriate for your specific oleyl ester.

    • Emulsion Formation: During aqueous workup, emulsions can form, making phase separation difficult and leading to product loss. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.

ParameterRecommendation to Improve YieldRationale
Reaction Time Monitor by TLC/GC-MS until starting material is consumed.Ensures the reaction goes to completion.
Temperature Start at room temperature and gently heat if necessary.Minimizes side reactions like elimination which are favored at higher temperatures.[5]
Moisture Control Use oven-dried glassware, anhydrous solvents, and an inert atmosphere.Prevents hydrolysis of this compound to oleic acid.[6]
Base Selection Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine).Minimizes elimination side reactions.
Workup Use an appropriate extraction solvent and brine to break emulsions.Maximizes product recovery.

Troubleshooting Workflow for Low Ester Yield

low_yield_troubleshooting start Low Ester Yield Detected check_completion Is the reaction complete? (Check TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_reactions Are there significant byproducts? check_completion->side_reactions Yes troubleshoot_completion Increase reaction time or temperature. Check catalyst activity. incomplete->troubleshoot_completion hydrolysis Oleic Acid Detected? (Hydrolysis) side_reactions->hydrolysis Yes workup_issue Review workup procedure. Check for emulsions. side_reactions->workup_issue No end Optimized Yield troubleshoot_completion->end elimination Alkene Byproducts Detected? (Elimination) hydrolysis->elimination No improve_moisture_control Improve drying of glassware/solvents. Use inert atmosphere. hydrolysis->improve_moisture_control Yes change_base_temp Use a hindered base. Lower reaction temperature. elimination->change_base_temp Yes elimination->workup_issue No improve_moisture_control->end change_base_temp->end workup_issue->end

Caption: Troubleshooting workflow for addressing low ester yield.

Issue 2: Presence of Unexpected Peaks in GC-MS or NMR Analysis

Unexpected peaks in your analytical data indicate the presence of byproducts. Identifying these byproducts is the first step in mitigating their formation.

Common Byproducts and Their Identification:

  • Oleic Acid:

    • Source: Hydrolysis of this compound.

    • Identification: In GC-MS, it will appear as a distinct peak, often after derivatization (e.g., to its methyl ester). In ¹H NMR, the carboxylic acid proton will be a broad singlet typically above 10 ppm.

  • Octadecene Isomers (Elimination Product):

    • Source: Elimination reaction, favored by high temperatures and non-hindered bases.

    • Identification: GC-MS will show peaks corresponding to C18H36 isomers. ¹H NMR will show characteristic alkene proton signals, but distinguishing them from the oleyl ester can be complex.

  • Oleic Anhydride:

    • Source: Reaction of this compound with oleic acid.

    • Identification: Will have a higher molecular weight than the oleyl ester in MS. IR spectroscopy will show two carbonyl peaks characteristic of an anhydride.

  • Isomers of the Oleyl Group:

    • Source: Isomerization of the double bond in the oleyl chain, potentially catalyzed by acidic conditions or heat.

    • Identification: This can be challenging. High-resolution NMR or specialized GC columns may be required to separate and identify cis/trans isomers or positional isomers of the double bond.

Mitigation Strategies for Byproduct Formation:

ByproductMitigation Strategy
Oleic Acid Rigorously exclude water from the reaction. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Octadecene Isomers Use a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine). Maintain a low reaction temperature (start at 0°C and slowly warm to room temperature).
Oleic Anhydride Prevent the formation of oleic acid by ensuring anhydrous conditions.
Oleyl Isomers Use mild reaction conditions (low temperature) and avoid strong acids. If acidic conditions are necessary, use them for the shortest possible time.

Logical Flow for Byproduct Identification and Mitigation

byproduct_analysis start Unexpected Peaks in GC-MS or NMR analyze_data Analyze MS and NMR data to identify byproducts. start->analyze_data is_oleic_acid Is Oleic Acid Present? analyze_data->is_oleic_acid is_alkene Are Alkene Isomers Present? is_oleic_acid->is_alkene No mitigate_hydrolysis Improve Moisture Control: - Dry glassware & solvents - Inert atmosphere is_oleic_acid->mitigate_hydrolysis Yes is_anhydride Is Oleic Anhydride Present? is_alkene->is_anhydride No mitigate_elimination Modify Reaction Conditions: - Use hindered base - Lower temperature is_alkene->mitigate_elimination Yes is_isomer Are Oleyl Isomers Suspected? is_anhydride->is_isomer No mitigate_anhydride Prevent Hydrolysis: (Same as for Oleic Acid) is_anhydride->mitigate_anhydride Yes mitigate_isomerization Use Milder Conditions: - Lower temperature - Avoid strong acids is_isomer->mitigate_isomerization Yes end Pure Oleyl Ester is_isomer->end No mitigate_hydrolysis->end mitigate_elimination->end mitigate_anhydride->end mitigate_isomerization->end

Caption: Byproduct identification and mitigation workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction when this compound is mixed with an alcohol?

The primary reaction is a nucleophilic acyl substitution, specifically an esterification, to form an oleyl ester and hydrogen chloride (HCl).[7] The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.

Q2: Why is a base like pyridine often used in this reaction?

A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct that is formed during the esterification.[6] Removing the HCl drives the reaction to completion. Pyridine can also act as a nucleophilic catalyst, activating the acyl chloride.

Q3: Can the type of alcohol (primary, secondary, or tertiary) affect the reaction?

Yes, the structure of the alcohol has a significant impact.

  • Primary alcohols generally react efficiently to give good yields of the corresponding ester.

  • Secondary alcohols are more sterically hindered, which can slow down the rate of esterification and increase the likelihood of the competing elimination side reaction.

  • Tertiary alcohols are highly hindered and are very prone to elimination reactions, often leading to low or no yield of the desired ester.

Q4: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the alcohol starting material. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to measure the formation of the product and the consumption of reactants over time.[8][9]

Q5: What are the key safety precautions when working with this compound?

This compound is a reactive and corrosive compound. It is also a lachrymator (irritating to the eyes). Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, so it is advisable to add the this compound to the alcohol solution slowly, especially on a larger scale.

Experimental Protocols

Protocol 1: General Procedure for the Esterification of a Primary Alcohol with this compound using Pyridine

This protocol is a general guideline for the esterification of a primary alcohol with this compound.

Materials:

  • Primary alcohol

  • This compound

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

Procedure:

  • Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Reactant Preparation: Dissolve the primary alcohol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM.

  • Addition of this compound: Add this compound (1.1 equivalents) to the dropping funnel. Add the this compound dropwise to the stirred alcohol/pyridine solution at 0°C (ice bath).

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the alcohol.

  • Workup:

    • Quench the reaction by slowly adding it to a separatory funnel containing saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (2-3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: Analysis of Reaction Mixture by GC-MS for Byproduct Identification

This protocol outlines a general method for analyzing the crude reaction mixture to identify the desired ester and potential byproducts.

Materials:

  • Crude reaction mixture sample

  • Suitable solvent for dilution (e.g., hexane or ethyl acetate)

  • GC-MS instrument with a suitable column (e.g., a non-polar column like a DB-5ms)

Procedure:

  • Sample Preparation: Take a small aliquot of the crude reaction mixture and dilute it with a suitable solvent. If unreacted oleic acid is suspected, the sample can be derivatized (e.g., with diazomethane or BSTFA) to make the acid more volatile for GC analysis.

  • GC-MS Method:

    • Injector Temperature: Set to a temperature that ensures volatilization without degradation (e.g., 250-280°C).

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C) to elute all components. A typical ramp rate is 10-20°C/min.

    • Carrier Gas: Use helium at a constant flow rate.

    • MS Detector: Scan a mass range appropriate for the expected products (e.g., m/z 50-600).

  • Data Analysis:

    • Identify the peak for your desired oleyl ester based on its expected retention time and mass spectrum.

    • Analyze the mass spectra of other significant peaks and compare them to spectral libraries (e.g., NIST) to tentatively identify byproducts like oleic acid, octadecene, or oleic anhydride.

Experimental Workflow for Ester Synthesis and Analysis

experimental_workflow start Start: Ester Synthesis setup 1. Assemble Dry Glassware under Inert Atmosphere start->setup reactants 2. Dissolve Alcohol and Base in Anhydrous Solvent setup->reactants addition 3. Add this compound Dropwise at 0°C reactants->addition reaction 4. Stir at Room Temperature (Monitor by TLC) addition->reaction workup 5. Aqueous Workup (NaHCO3, Brine) reaction->workup extraction 6. Extract with Organic Solvent workup->extraction drying 7. Dry and Concentrate extraction->drying crude_product Crude Oleyl Ester drying->crude_product analysis 8. Analyze by GC-MS/NMR crude_product->analysis purification 9. Purify by Column Chromatography crude_product->purification analysis->purification final_product Pure Oleyl Ester purification->final_product

Caption: A typical experimental workflow for oleyl ester synthesis.

References

Technical Support Center: Optimizing Oleyl Chloride Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the esterification of oleyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for preparing this compound?

A1: this compound is typically synthesized from oleic acid using various chlorinating agents. Common methods include reaction with thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), oxalyl chloride, or triphosgene. The thionyl chloride method is prevalent and can achieve near-quantitative yields of 97-99%.[1][2] The triphosgene method is a milder alternative that can produce this compound with up to 95% yield and purity, notably without causing isomerization of the double bond.[1]

Q2: Which catalysts are recommended for this compound esterification?

A2: The choice of catalyst depends on the specific alcohol and desired reaction conditions.

  • Base Catalysts: Triethylamine (Et₃N) is widely used to scavenge the HCl byproduct and activate the carbonyl group. This allows for rapid reactions, often at room temperature (25°C).[1]

  • Acid Catalysts: For the esterification of the parent oleic acid, common catalysts include sulfuric acid (H₂SO₄) and tin(II) chloride (SnCl₂).[3][4] SnCl₂ is a Lewis acid that offers comparable activity to strong mineral acids but with reduced corrosiveness.[3][4][5] Other options include 4-dodecylbenzenesulfonic acid (DBSA) for low-temperature reactions and various heterogeneous acid catalysts like sodium hydrogen sulfate (NaHSO₄).[6][7]

  • Non-Catalytic: Esterification can also be achieved without a catalyst under high temperatures (e.g., 200°C) and solvent-free conditions, though this may require a large excess of the alcohol reactant.[8][9]

Q3: How do I choose the appropriate solvent for the reaction?

A3: The solvent must be inert to the highly reactive this compound. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), chloroform, or benzene are suitable choices.[10] It is critical to use anhydrous (dry) solvents, as this compound readily reacts with water, which would hydrolyze it back to oleic acid and reduce your yield.[10]

Q4: What is the role of a base like triethylamine (Et₃N) in the reaction?

A4: In the esterification of an alcohol with this compound, the reaction produces hydrochloric acid (HCl) as a byproduct. A base, typically a tertiary amine like triethylamine or pyridine, is added as an acid scavenger. It neutralizes the HCl, preventing it from protonating the alcohol nucleophile or catalyzing unwanted side reactions.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Recommended Solution
Moisture Contamination This compound is highly sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
Poor Nucleophilicity of Alcohol Secondary or tertiary alcohols are less reactive than primary alcohols. For these substrates, consider increasing the reaction temperature, extending the reaction time, or using a more activating catalyst system.[11]
Sub-optimal Molar Ratio The stoichiometry of the reactants is crucial. While a 1:1 ratio is the theoretical minimum, an excess of one reactant (typically the alcohol) can drive the reaction to completion. Optimal ratios vary; for instance, a 1:1.5 ratio of chlorogenic acid to this compound has been shown to be effective.[8]
Insufficient Reaction Time or Temperature Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider gently heating the mixture or allowing it to run for a longer period.[12] Optimal temperatures can range from 25°C to 130°C depending on the specific catalytic system.[7][8]

Problem 2: Multiple Spots on TLC / Formation of Side Products

Possible Cause Recommended Solution
Decomposition of Reactants or Products The addition of a base like triethylamine can sometimes lead to decomposition, indicated by numerous spots on a TLC plate.[11] Ensure the base is added slowly, and the reaction is cooled in an ice bath if it is highly exothermic.[12] High reaction temperatures can also cause decomposition or discoloration.[13]
Hydrolysis of this compound If water is present, this compound will hydrolyze back to oleic acid. This will appear as a separate spot on the TLC. Follow strict anhydrous procedures to prevent this.[10]
Reverse (Hydrolysis) Reaction The water produced during esterification (from oleic acid, not this compound) can promote the reverse reaction. While not an issue with this compound, when starting from oleic acid, removing water with a Dean-Stark trap or desiccants like silica gel can increase yield.[13][14]

Problem 3: Difficulties During Workup and Purification

Possible Cause Recommended Solution
Emulsion Formation During aqueous washes, emulsions can form, making separation of the organic and aqueous layers difficult. This is more likely if densities are similar.[10] To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the separatory funnel to stand for an extended period.
Identifying the Product Layer The density of esters can be very close to that of water, meaning the organic layer may be the top or bottom layer depending on the specific product and solvent used.[12] To identify the layers, add a small amount of water to the separatory funnel; the layer that increases in volume is the aqueous layer. Always save all layers until the product is definitively identified.[12]
Residual Acidic Impurities Unreacted this compound or the HCl byproduct can contaminate the final product. Wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove these impurities. The generation of gas (CO₂) indicates the neutralization of acid.[12]

Data Presentation

Table 1: Optimized Reaction Conditions for Esterification

ReactantsCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)TimeConversion / Yield (%)Reference
Chlorogenic Acid + this compoundTriethylamine (Et₃N)1:1.52520 min76.6[8]
Chlorogenic Acid + Oleyl AlcoholNone1:202003 h93.6[8][9]
Oleic Acid + Cetyl AlcoholDBSA1.3:1404 h93.6[6]
Oleic Acid + Fusel OilH₂SO₄1:2901 h97.3[13]
Oleic Acid + Oleyl AlcoholNaHSO₄1:11308 h96.8[7]

Experimental Protocols

Protocol 1: General Procedure for Esterification of an Alcohol with this compound using Triethylamine

  • Preparation: Set up a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.

  • Reactant Addition: Dissolve the alcohol in an appropriate anhydrous solvent (e.g., DCM) in the flask and cool the mixture in an ice bath. Add triethylamine (typically 1.1-1.5 equivalents).

  • This compound Addition: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the stirring alcohol solution over 15-30 minutes. The reaction is often exothermic.[12]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If needed, gently heat the mixture to drive the reaction to completion.[12]

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly add cold water to quench any remaining this compound.[12]

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude ester product.

  • Purification: If necessary, purify the crude product by flash column chromatography.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep1 Dry Glassware prep2 Add Alcohol, Solvent, & Et3N to Flask prep1->prep2 prep3 Cool Flask (Ice Bath) prep2->prep3 react1 Add this compound Solution Dropwise prep3->react1 Under N2 react2 Stir at Room Temp react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with Water react3->workup1 Reaction Complete workup2 Aqueous Washes (HCl, NaHCO3, Brine) workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Concentrate Solvent workup3->workup4 purify1 Column Chromatography (If Necessary) workup4->purify1 final_product Pure Ester purify1->final_product Troubleshooting_Logic start Low Product Yield? q1 Used Anhydrous Conditions? start->q1 Yes q3 Multiple Spots on TLC? start->q3 No, but... a1_yes Check Molar Ratio & Nucleophilicity of Alcohol q1->a1_yes Yes a1_no Moisture Contamination Likely. Redo with Dry Equipment/Reagents. q1->a1_no No q2 Reaction Stalled (per TLC)? a1_yes->q2 a2_yes Increase Temperature or Reaction Time a2_no Proceed to Workup a3_yes Decomposition Possible. Check Temperature Control & Rate of Addition. q3->a3_yes Yes a3_no Impurity is Likely Starting Material q3->a3_no No

References

Technical Support Center: Synthesis and Purification of Oleyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of oleyl chloride and, specifically, the effective removal of the excess reagent, thionyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess thionyl chloride after the synthesis of this compound?

A1: The two primary methods for removing excess thionyl chloride (SOCl₂) from the reaction mixture are distillation and quenching.[1] The choice of method depends on the scale of your reaction, the desired purity of the this compound, and its thermal stability.

Q2: When is distillation the preferred method for purification?

A2: Distillation is the preferred method when a high purity of this compound is required and when the product is sensitive to water or other protic quenching agents.[1] Since this compound is an acid chloride, it will readily hydrolyze back to oleic acid in the presence of water, making distillation an ideal choice to preserve the product.[1][2] Vacuum distillation is particularly advantageous as it allows for the removal of thionyl chloride at a lower temperature, which is crucial because this compound is sensitive to heat.[3][4][5]

Q3: What is "co-distillation" and how can it help in removing thionyl chloride?

A3: Co-distillation involves adding a dry, inert solvent, such as toluene, to the reaction mixture and then distilling it off.[4][6][7] This process, also known as azeotropic distillation, helps to remove the final traces of thionyl chloride that may be difficult to remove by simple distillation alone. The added solvent forms a lower-boiling azeotrope with the thionyl chloride, facilitating its complete removal.

Q4: When should I consider quenching to remove excess thionyl chloride?

A4: Quenching is a viable option when a rapid and complete removal of thionyl chloride is necessary, and if subsequent aqueous workup steps are planned. However, this method is generally not recommended for the purification of this compound because the product is highly susceptible to hydrolysis.[1] If this method must be used, it requires stringent control of reaction conditions.

Q5: What are the potential side reactions or impurities I should be aware of during this compound synthesis?

A5: Besides residual thionyl chloride and oleic acid, potential impurities can arise from side reactions. With unsaturated fatty acids like oleic acid, thionyl chloride can react with the double bond, leading to chlorinated byproducts.[8] Additionally, at higher temperatures, dehydration products may form.[3] The purity of the starting oleic acid will also affect the purity of the final product, with impurities in the starting material carrying through to the final product.[3]

Troubleshooting Guides

Issue 1: Incomplete removal of thionyl chloride after vacuum distillation.
  • Possible Cause: The vacuum applied may not be sufficient, or the distillation time may be too short. Thionyl chloride has a boiling point of 76 °C at atmospheric pressure, and this is significantly reduced under vacuum.[4]

  • Solution:

    • Verify Vacuum Level: Ensure your vacuum pump is capable of reaching the required low pressure. A pressure of a few mmHg is typically sufficient to remove thionyl chloride at a moderate temperature.[3]

    • Increase Distillation Time: Allow for a longer distillation period to ensure all the volatile thionyl chloride has been removed.

    • Utilize Co-distillation: Add a small amount of dry toluene to the flask and repeat the vacuum distillation. This will help to azeotropically remove the last traces of thionyl chloride.[4][6]

    • Monitor with IR Spectroscopy: The disappearance of the characteristic S=O stretching band of thionyl chloride in the IR spectrum can confirm its complete removal. The crude acid chloride should show no trace of a carboxyl band from unreacted oleic acid.[3]

Issue 2: The product (this compound) appears dark or discolored.
  • Possible Cause: The discoloration can be a result of impurities in the starting oleic acid or decomposition of the product at high temperatures.[3]

  • Solution:

    • Use Purified Oleic Acid: The purity of the starting material directly impacts the color of the final product. Using highly purified oleic acid can result in a water-white product.[3]

    • Maintain Low Temperature: During distillation, it is crucial to keep the temperature as low as possible to prevent thermal decomposition. Utilize a high vacuum to lower the boiling point of this compound.[3][5] Distillation at very low pressures (e.g., 25 μ) can yield a water-white product.[3]

Issue 3: Low yield of distilled this compound.
  • Possible Cause: This could be due to incomplete reaction, loss of product during transfer, or decomposition during distillation.

  • Solution:

    • Ensure Complete Reaction: Before distillation, confirm the completion of the reaction by techniques like IR spectroscopy to ensure all the oleic acid has been converted.

    • Minimize Transfers: Plan your experimental setup to minimize the number of transfers of the crude product.

    • Optimize Distillation Conditions: Use a short-path distillation apparatus for heat-sensitive compounds like this compound to minimize the time the product is exposed to high temperatures.[3]

Quantitative Data Summary

ParameterThionyl Chloride (SOCl₂)This compoundToluene
Boiling Point (Atmospheric Pressure) 76 °C~348 °C (decomposes)110.6 °C
Boiling Point (Under Vacuum) ~40 °C at 29 kPa[4]143–146 °C at 2 mm Hg[3]20 °C at 12 mmHg
Molar Mass 118.97 g/mol 300.91 g/mol 92.14 g/mol
Density 1.636 g/mL~0.9 g/mL0.867 g/mL

Experimental Protocols

Protocol 1: Removal of Thionyl Chloride by Vacuum Distillation

This protocol is the recommended method for obtaining high-purity this compound.

Materials:

  • Crude this compound reaction mixture

  • Dry toluene (optional, for co-distillation)

  • Vacuum pump with a cold trap (e.g., dry ice/acetone slurry or liquid nitrogen)

  • Distillation apparatus (short-path distillation head is recommended)

  • Heating mantle or oil bath

  • Dry, clean receiving flask

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is thoroughly dried to prevent hydrolysis of the this compound. Connect the vacuum pump to the distillation setup with a cold trap in between to protect the pump from corrosive vapors.

  • Initial Distillation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly apply vacuum to the system. Be cautious of initial bumping.

  • Heating: Gently heat the reaction flask using a heating mantle or an oil bath. The temperature should be gradually increased. Thionyl chloride will start to distill at a low temperature under vacuum (e.g., below 50°C).[1]

  • Collection: Collect the distilled thionyl chloride in the receiving flask, which should be cooled in an ice bath.

  • Co-distillation (Optional but Recommended): After the initial distillation of thionyl chloride appears complete, release the vacuum with an inert gas (e.g., nitrogen or argon). Add a small volume of dry toluene to the reaction flask.

  • Second Distillation: Re-apply the vacuum and gently heat to distill off the toluene and any remaining traces of thionyl chloride.

  • Product Distillation: Once all the lower-boiling components are removed, increase the temperature and vacuum to distill the this compound. Collect the purified this compound in a clean, dry receiving flask. The boiling point will depend on the vacuum achieved (e.g., 143–146 °C at 2 mm Hg).[3]

Protocol 2: Quenching of Excess Thionyl Chloride (Use with Caution)

This method should only be used if the subsequent steps are compatible with an aqueous workup and potential hydrolysis of the product is acceptable or can be minimized.

Materials:

  • Crude this compound reaction mixture

  • Saturated sodium bicarbonate (NaHCO₃) solution or ice-water

  • Large beaker or flask

  • Ice bath

  • Stir plate and stir bar

  • Dropping funnel

Procedure:

  • Prepare Quenching Solution: Prepare a saturated solution of sodium bicarbonate and cool it in an ice bath with vigorous stirring.[1]

  • Slow Addition: Slowly add the crude reaction mixture dropwise from a dropping funnel into the cold, vigorously stirred quenching solution.[1] Caution: The reaction is highly exothermic and produces SO₂ and HCl gases. Perform this procedure in a well-ventilated fume hood.

  • Control Temperature: Maintain the temperature of the quenching solution below 20 °C throughout the addition.[1]

  • Stirring: Continue to stir the mixture for at least 30 minutes after the addition is complete to ensure all the thionyl chloride has reacted.

  • Workup: Proceed with the desired aqueous workup, such as extraction with an organic solvent. Be aware that this will likely lead to some hydrolysis of the this compound.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification: Thionyl Chloride Removal oleic_acid Oleic Acid reaction Reaction (e.g., reflux) oleic_acid->reaction thionyl_chloride Thionyl Chloride (excess) thionyl_chloride->reaction crude_product Crude this compound + Excess SOCl₂ reaction->crude_product distillation Vacuum Distillation crude_product->distillation Recommended quenching Quenching (e.g., NaHCO₃ aq.) (Caution: Hydrolysis) crude_product->quenching Alternative (with caution) pure_product Pure this compound distillation->pure_product hydrolyzed_product Oleic Acid (from hydrolysis) quenching->hydrolyzed_product troubleshooting_logic start Problem: Incomplete Thionyl Chloride Removal check_vacuum Check Vacuum Level start->check_vacuum increase_time Increase Distillation Time check_vacuum->increase_time Vacuum OK insufficient_vacuum Action: Improve Vacuum (check pump/seals) check_vacuum->insufficient_vacuum Vacuum Low codistillation Perform Co-distillation with Toluene increase_time->codistillation Still Impure solution Solution: Pure this compound increase_time->solution Pure codistillation->solution Pure time_extended Action: Distill for a longer period codistillation->time_extended Still Impure insufficient_vacuum->check_vacuum time_extended->codistillation codistilled Action: Add dry toluene and re-distill

References

Troubleshooting low yield in oleyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oleyl Chloride Synthesis

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of this compound reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound synthesis?

Low yields in this compound synthesis can often be attributed to several factors:

  • Presence of Moisture: this compound is highly sensitive to moisture and will readily hydrolyze back to oleic acid, significantly reducing your yield.[1][2][3] It is crucial to use anhydrous (dry) solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4]

  • Purity of Oleic Acid: The purity of the starting oleic acid can impact the color and purity of the final product.[5] Using a lower grade of oleic acid may introduce impurities that interfere with the reaction.

  • Choice of Chlorinating Agent: Different chlorinating agents afford varying yields. For instance, oxalyl chloride has been reported to provide yields as high as 86%, while the more economical phosphorus trichloride may only yield around 60%.[5] Thionyl chloride is another common reagent with reported high yields, sometimes reaching 97-99% under optimal conditions.[5]

  • Reaction Temperature and Time: Both temperature and reaction duration are critical parameters. For example, in a triphosgene-mediated synthesis, the effective temperature range is 40-80°C.[6] Lower temperatures (40-50°C) may favor selectivity, while higher temperatures (70-80°C) can accelerate the reaction's completion.[6] Insufficient reaction time can lead to incomplete conversion.

  • Inefficient Removal of Byproducts: Gaseous byproducts, such as HCl and SO2 (when using thionyl chloride), must be effectively removed to drive the reaction to completion. In some setups, this is achieved by heating under reduced pressure.[5]

Q2: How can I minimize hydrolysis of my this compound product?

To minimize hydrolysis, strictly adhere to anhydrous reaction conditions. This includes:

  • Drying all glassware in an oven prior to use.

  • Using anhydrous solvents.

  • Ensuring your starting oleic acid is as dry as possible.

  • Running the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[1][3]

Q3: Which chlorinating agent should I choose for the best yield?

The choice of chlorinating agent depends on a balance of desired yield, cost, and safety considerations.

  • Oxalyl Chloride: Often provides high yields (up to 86%) and high selectivity with low decomposition.[5][6]

  • Thionyl Chloride: Can achieve near-quantitative yields (97-99%) under optimized conditions, such as in a tangential reactor.[5][6] However, it can be corrosive and requires careful handling.[7]

  • Triphosgene: A safer alternative to phosgene gas, it can produce high yields (up to 95%) and purity under mild conditions when used with a catalyst like N,N-dimethylformamide (DMF).[6][8]

  • Phosphorus Trichloride: A more economical option that is scalable for industrial production, but typically results in more moderate yields.[5][9]

Q4: My final product is dark-colored. What causes this and how can it be prevented?

The color of the this compound product can be an indicator of its purity. A dark color, such as red-brown, can be a result of using impure oleic acid as the starting material.[5] To obtain a lighter-colored or water-white product, consider the following:

  • Use a higher purity grade of oleic acid.

  • Purify the crude this compound by distillation at very low pressures.[5]

  • Some purification methods involve treating the crude product with carboxamide hydrohalides to improve the color number.[10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Presence of water leading to hydrolysis.Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N2 or Ar).
Incomplete reaction.Optimize reaction time and temperature based on the chlorinating agent used. Monitor the reaction progress using techniques like TLC by quenching a small sample with an alcohol (e.g., methanol) to form the stable ester, which can be easily visualized.[12]
Suboptimal chlorinating agent.Consider switching to a different chlorinating agent known for higher yields, such as oxalyl chloride or thionyl chloride under optimized conditions.[5]
Product is Dark or Discolored Impure starting oleic acid.Use a higher purity grade of oleic acid.[5]
Side reactions or decomposition.Purify the crude product by vacuum distillation.[5]
Difficulty in Product Isolation Inefficient removal of excess reagents or byproducts.For reactions with thionyl chloride, remove the excess reagent by heating on a steam bath under reduced pressure.[5] For reactions with phosphorus trichloride, separate the product from the phosphorous acid byproduct.[9]

Comparative Yields of Different Synthesis Methods

Chlorinating AgentTypical YieldKey Advantages
Thionyl Chloride97-99%Near-quantitative yield, minimal isomerization.[6]
Oxalyl Chloride86%High selectivity, low decomposition.[5][6]
Triphosgene (with DMF catalyst)≤ 95%Mild conditions, safer handling than phosgene.[6][8]
Phosphorus TrichlorideModerateIndustrial scalability, lower cost.[6]

Detailed Experimental Protocol: Synthesis of this compound using Thionyl Chloride

This protocol is adapted from a high-yield procedure.[5]

Materials:

  • Oleic acid (high purity)

  • Thionyl chloride

  • Apparatus with a dropping funnel, packed column, and receiver (as described in the reference)

Procedure:

  • Place 70g (0.25 mole) of oleic acid in the dropping funnel.

  • Begin the distillation of thionyl chloride, ensuring the vapor fills the upper part of the column and a steady reflux is maintained.

  • Add the oleic acid dropwise from the funnel into the top of the column over a period of approximately 35 minutes.

  • The this compound product will collect in the receiver.

  • To remove excess thionyl chloride and other volatile components, heat the collected product on a steam bath under reduced pressure.

  • The resulting crude this compound (typically 72-74g, 97-99% yield) is suitable for most applications. For a water-white product, further purification can be achieved through distillation at very low pressures (e.g., 99–109°C / 25 μ).[5]

Visual Guides

Troubleshooting_Workflow start Low this compound Yield check_moisture Check for Moisture Contamination start->check_moisture check_reagents Review Reagent Purity & Choice start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions solution_moisture Use Anhydrous Solvents & Inert Atmosphere check_moisture->solution_moisture Moisture Present solution_reagents Use High Purity Oleic Acid Select High-Yield Chlorinating Agent check_reagents->solution_reagents Impure/Suboptimal Reagents solution_conditions Optimize Temperature & Duration Monitor Reaction Progress check_conditions->solution_conditions Conditions Not Optimal end Successful Synthesis solution_moisture->end Improved Yield solution_reagents->end Improved Yield solution_conditions->end Improved Yield

Caption: Troubleshooting workflow for low this compound yield.

Reaction_Pathway oleic_acid Oleic Acid (R-COOH) oleyl_chloride This compound (R-COCl) oleic_acid->oleyl_chloride + chlorinating_agent Chlorinating Agent (e.g., SOCl2, (COCl)2) chlorinating_agent->oleyl_chloride + byproducts Byproducts (e.g., SO2, HCl, CO, CO2) oleyl_chloride->byproducts Formation of

Caption: General reaction pathway for this compound synthesis.

References

Technical Support Center: Improving the Selectivity of Oleyl Chloride Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oleyl chloride acylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the selectivity of acylation reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation with this compound is giving a low yield. What are the common causes?

A1: Low yields in Friedel-Crafts acylation with this compound can stem from several factors:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your reagents or glassware will deactivate the catalyst.[1] It is crucial to use anhydrous conditions and freshly opened or purified reagents.[1]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, not just a catalytic amount. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction.[1]

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If your aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated towards the reaction, leading to poor or no yield.[1][2]

  • Suboptimal Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to side reactions and decomposition of the long oleyl chain.[1]

  • Poor Reagent Quality: The purity of this compound and the aromatic substrate is critical. Impurities can lead to unwanted side reactions. This compound itself can degrade if not stored properly, often indicated by a yellowing color and fuming in the air due to hydrolysis to oleic acid and HCl.[3]

Q2: I am observing the formation of multiple products in my acylation reaction. How can I improve selectivity?

A2: The formation of multiple products can be due to a lack of regioselectivity (position of acylation on an aromatic ring) or chemoselectivity (reaction with one functional group over another).

  • For Friedel-Crafts Acylation (Regioselectivity):

    • Catalyst Choice: The choice of Lewis acid can influence the ortho/para product ratio. For instance, in the acylation of phenols, using a catalyst like zinc chloride supported on alumina under microwave conditions can favor ortho-acylation.[4] Conversely, stronger Lewis acids like AlCl₃ under thermodynamic control tend to favor the more stable para-product.[5]

    • Reaction Conditions: Temperature and reaction time can influence the product distribution. Lower temperatures often favor the kinetically controlled product (often the ortho-isomer in phenol acylation), while higher temperatures favor the thermodynamically stable product (para-isomer).

  • For Acylation of Substrates with Multiple Nucleophilic Sites (Chemoselectivity):

    • Protecting Groups: If your substrate has multiple reactive sites (e.g., hydroxyl and amino groups), consider using protecting groups to block the more reactive site and direct the acylation to the desired position.

    • Reaction Conditions: In the acylation of amino phenols, for example, the reaction can be directed towards O-acylation under acidic conditions, which protonates the more basic amino group, rendering it less nucleophilic.[6]

    • Catalyst/Reagent Choice: The use of specific catalysts or acylating agents can enhance selectivity. For instance, changing from an acid anhydride to an acyl chloride has been shown to increase site selectivity in the acylation of diols.

Q3: What are the key considerations for the acylation of phenols with this compound?

A3: Phenols are bidentate nucleophiles, meaning they can react at two positions: C-acylation on the aromatic ring (a Friedel-Crafts reaction) or O-acylation on the phenolic oxygen to form an ester.[5]

  • C-acylation vs. O-acylation:

    • O-acylation (Kinetic Control): This reaction is generally faster and is favored under conditions without a strong Lewis acid catalyst. It can be promoted by acid or base catalysis.[5]

    • C-acylation (Thermodynamic Control): The presence of a Lewis acid like AlCl₃ promotes C-acylation, leading to a more stable aryl ketone.[5] It's important to note that aryl esters can rearrange to aryl ketones in the presence of AlCl₃ in what is known as the Fries rearrangement.[2]

  • Regioselectivity in C-acylation: The hydroxyl group of a phenol is a strong activating group, which can lead to substitution at both the ortho and para positions. The choice of catalyst and reaction conditions can be used to control this selectivity.

Q4: Can I use this compound to acylate amines, and what are the challenges?

A4: Yes, this compound readily reacts with primary and secondary amines to form amides. The main challenge is often achieving chemoselectivity in molecules with multiple nucleophilic groups.

  • Chemoselectivity: In molecules containing both amine and hydroxyl groups (amino alcohols or amino phenols), the more nucleophilic amine group will typically react preferentially. To achieve selective O-acylation, the amino group can be protonated under acidic conditions to reduce its nucleophilicity.[6]

  • Stoichiometry of Base: In the acylation of amines, a base is required to neutralize the HCl byproduct. If HCl is not scavenged, it will protonate the starting amine, making it non-nucleophilic.[3] Typically, two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) are used.

Troubleshooting Guides

Guide 1: Low Yield in Friedel-Crafts Acylation of Aromatic Compounds
Symptom Possible Cause Troubleshooting Steps
No or minimal product formation Inactive Catalyst Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened, high-purity Lewis acid.[1][3]
Deactivated Aromatic Substrate Check if the aromatic ring contains strongly electron-withdrawing groups. If so, Friedel-Crafts acylation may not be suitable. Consider alternative synthetic routes.[1][2]
Insufficient Catalyst Increase the stoichiometry of the Lewis acid. For many acylations, a stoichiometric amount is required.[1]
Reaction starts but does not go to completion Suboptimal Temperature If the reaction is sluggish at room temperature, consider gentle heating. Monitor for side product formation by TLC or GC-MS.[1]
Poor Reagent Quality Ensure the this compound has not hydrolyzed. If in doubt, consider re-purifying it or synthesizing it fresh from oleic acid.
Guide 2: Poor Selectivity in the Acylation of Phenols
Symptom Possible Cause Troubleshooting Steps
Formation of both C- and O-acylated products Inappropriate Catalyst/Conditions To favor C-acylation, ensure a sufficient amount of a strong Lewis acid (e.g., AlCl₃) is used under anhydrous conditions.[5] To favor O-acylation, avoid strong Lewis acids and consider using a base like pyridine.
Mixture of ortho and para isomers in C-acylation Kinetic vs. Thermodynamic Control For higher para-selectivity, consider running the reaction at a higher temperature for a longer duration to favor the thermodynamically more stable product. For ortho-selectivity, explore milder catalysts and lower reaction temperatures.[4]
Polyacylation Highly Activated Phenol While less common in acylation than alkylation, highly activated phenols might undergo multiple acylations. Use a 1:1 stoichiometry of this compound to the phenol. The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.[1]

Data Presentation

Table 1: Influence of Reaction Parameters on the Acylation of Chlorogenic Acid (CGA) with this compound

ParameterConditionsCGA Conversion (%)Reference
Temperature 25 °C (20 min reaction)76.62[4]
Molar Ratio (CGA:this compound) 1:1.576.62[4]
Molar Ratio (CGA:Triethylamine) 1:1.575.60[4]

Table 2: Comparison of Catalysts for Friedel-Crafts Acylation of Anisole

CatalystAcylating AgentSolventTemperature (°C)Yield (%)SelectivityReference
AlCl₃Acetyl ChlorideDichloromethane0 to RT-para-isomer favored[3]
FeCl₃Propionyl ChlorideDichloromethaneRT-para-isomer favored[7]
ZnCl₂Acetic AnhydrideSolvent-free3095-[8]
HBEA ZeoliteBenzoyl Chloride-12075-804-methoxyacetophenone
I₂-DMFVarious Acid Chlorides--Good to excellentpara-isomer favored[9]

Note: Data for this compound is limited; this table provides a comparative overview with other acylating agents.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of an Electron-Rich Aromatic Compound (e.g., Anisole) with this compound
  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: In a fume hood, add the aromatic substrate (1.0 equiv.) and an anhydrous solvent (e.g., dichloromethane) to the flask. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add the Lewis acid catalyst (e.g., AlCl₃, 1.1-2.5 equiv.) to the stirred solution, ensuring the temperature remains low.

  • This compound Addition: Add this compound (1.0 equiv.), dissolved in a small amount of the anhydrous solvent, dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated hydrochloric acid. Stir vigorously for 10-15 minutes to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired acylated product.

Protocol 2: Selective O-Acylation of a Phenol with this compound
  • Preparation: To a round-bottom flask, add the phenol (1.0 equiv.), a suitable solvent (e.g., dichloromethane or pyridine), and a magnetic stirrer.

  • Base Addition: If not using pyridine as the solvent, add a non-nucleophilic base such as triethylamine (1.1 equiv.).

  • This compound Addition: Cool the mixture to 0 °C and slowly add this compound (1.0 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction with water or a dilute acid solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Low Yield in this compound Acylation Start Low Yield Observed CheckCatalyst Is the Lewis Acid Catalyst Active? Start->CheckCatalyst CheckSubstrate Is the Aromatic Substrate Activated? CheckCatalyst->CheckSubstrate Yes SolutionCatalyst Use Anhydrous Conditions Increase Catalyst Stoichiometry CheckCatalyst->SolutionCatalyst No CheckConditions Are Reaction Conditions Optimal? CheckSubstrate->CheckConditions Yes SolutionSubstrate Consider Alternative Synthesis for Deactivated Rings CheckSubstrate->SolutionSubstrate No SolutionConditions Optimize Temperature and Reaction Time CheckConditions->SolutionConditions No End Improved Yield CheckConditions->End Yes SolutionCatalyst->End SolutionSubstrate->End SolutionConditions->End

Caption: A logical workflow for troubleshooting low yields in this compound acylation reactions.

G cluster_selectivity Controlling Selectivity in Phenol Acylation with this compound Phenol Phenol (Bidentate Nucleophile) O_Acylation O-Acylation Product (Aryl Ester) Phenol->O_Acylation C_Acylation C-Acylation Product (Aryl Ketone) Phenol->C_Acylation Kinetic Kinetic Control (No Lewis Acid, Base/Acid Catalysis) O_Acylation->Kinetic Thermodynamic Thermodynamic Control (Strong Lewis Acid, e.g., AlCl₃) C_Acylation->Thermodynamic

Caption: Decision pathway for selective O- vs. C-acylation of phenols with this compound.

References

Technical Support Center: Characterization of Impirities in Oleyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of impurities in oleyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound and its associated impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities in this compound originate from the starting materials, side reactions during synthesis, and degradation. These can include:

  • Unreacted Oleic Acid: Incomplete conversion of oleic acid to this compound is a common source of this impurity.

  • Isomers of Oleic Acid: The high temperatures used in some synthetic procedures can cause isomerization of the cis-double bond in oleic acid to the trans-isomer, elaidic acid.[1]

  • Saturated Fatty Acid Chlorides: If the starting oleic acid is not highly pure, it may contain saturated fatty acids like stearic acid and palmitic acid, which will also be converted to their corresponding acid chlorides.[2]

  • Residual Chlorinating Agents and Byproducts: Depending on the synthetic route, residual thionyl chloride, oxalyl chloride, or their byproducts (e.g., sulfur dioxide, hydrogen chloride, carbon monoxide, carbon dioxide) may be present.[2][3]

  • Dehydration Products: Under certain conditions, high-molecular-weight fatty acids can form dehydration products, such as diketenes.[2]

  • Oxidation Products: Exposure to air can lead to the formation of oxidation products at the double bond, such as epoxides or hydroperoxides.

Q2: Which analytical techniques are most suitable for characterizing impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive characterization of impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. It can effectively separate this compound from unreacted oleic acid, isomers, and other fatty acid chlorides.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for identifying functional groups and can quickly indicate the presence of unreacted carboxylic acids (broad O-H stretch) or the formation of unexpected byproducts.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the impurities. It can be used to identify isomers, oxidation products, and other structural variants of this compound.

Q3: What are the typical purity levels for commercially available this compound?

A3: The purity of commercially available this compound can vary depending on the grade. Technical grades may have lower purity, while higher purity grades are available for more sensitive applications. It is essential to refer to the supplier's certificate of analysis for specific purity information.

Q4: How can I remove impurities from this compound?

A4: The most common method for purifying this compound is vacuum distillation.[2] This technique effectively separates the this compound from less volatile impurities like unreacted oleic acid and more volatile byproducts from the chlorinating agent. It is crucial to perform the distillation under high vacuum to avoid high temperatures that could cause degradation or isomerization.[2]

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Problem Possible Causes Solutions
Peak Tailing for this compound or Impurities 1. Active Sites in the Inlet or Column: The acidic nature of some impurities (like unreacted oleic acid) or the reactive nature of this compound can lead to interactions with active sites in the GC system.[4][5] 2. Column Contamination: Buildup of non-volatile residues from previous injections.[6] 3. Improper Column Installation: Incorrect column positioning in the inlet or detector.[6]1. Use a Deactivated Inlet Liner: Employ a liner specifically designed for active compounds. 2. Column Trimming: Trim the first few centimeters of the column to remove accumulated non-volatile residues.[7] 3. Check Column Installation: Ensure the column is installed according to the manufacturer's guidelines.[6]
Poor Resolution Between Isomers (Oleyl vs. Elaidyl Chloride) 1. Inappropriate GC Column: The column phase may not provide sufficient selectivity for cis/trans isomers. 2. Suboptimal Temperature Program: The oven temperature ramp rate may be too fast.1. Select a More Polar Column: A cyanopropyl or polyethylene glycol (PEG) phase column can improve the separation of fatty acid isomers. 2. Optimize Temperature Program: Use a slower temperature ramp to enhance separation.
Ghost Peaks in the Chromatogram 1. Carryover from Previous Injections: Residual sample remaining in the syringe or inlet. 2. Septum Bleed: Degradation of the inlet septum at high temperatures.1. Thorough Syringe Wash: Implement a rigorous syringe cleaning protocol between injections. 2. Use High-Quality Septa: Employ low-bleed septa and replace them regularly.
Fourier-Transform Infrared Spectroscopy (FTIR) Analysis
Problem Possible Causes Solutions
Broad Absorbance in the 2500-3300 cm⁻¹ Region Presence of Unreacted Oleic Acid: The broad O-H stretch of the carboxylic acid group is obscuring other signals.[2]This indicates incomplete reaction. Further purification of the this compound is necessary, or the synthesis reaction needs to be optimized for complete conversion.
Baseline Drift 1. Instrument Not Equilibrated: Changes in instrument temperature during analysis.[8] 2. Contamination on ATR Crystal or Salt Plates: Residue from previous samples.1. Allow for Sufficient Warm-up Time: Let the instrument stabilize before running samples. 2. Clean the ATR Crystal/Salt Plates: Clean the analytical surface thoroughly with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
Unexpected Peaks Presence of Contaminants or Degradation Products: Could indicate the presence of solvents, water (hydrolysis to oleic acid), or oxidation products.Compare the spectrum to a reference spectrum of pure this compound. If significant differences are observed, further analysis by GC-MS or NMR is recommended to identify the specific impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Problem Possible Causes Solutions
Overlapping Signals in the Alkene Region (~5.3 ppm) Presence of Isomers: Signals from the cis (oleyl) and trans (elaidyl) isomers are overlapping, making quantification difficult.Use a Higher Field NMR Spectrometer: A higher magnetic field strength will provide better signal dispersion. 2D NMR Techniques: Techniques like COSY and HSQC can help to resolve and assign the signals of the different isomers.
Presence of a Broad Singlet Around 10-12 ppm Unreacted Oleic Acid: This signal corresponds to the carboxylic acid proton.This confirms the presence of the starting material. The integral of this peak can be used for quantification relative to the this compound signals.
Complex Multiplets in the 2.0-2.5 ppm Region Presence of Various Fatty Acid Derivatives: Signals from the alpha-methylene protons of different fatty acid chlorides (oleyl, elaidyl, stearoyl, etc.) can overlap.¹³C NMR: The chemical shifts of the carbonyl carbons in the ¹³C NMR spectrum are often distinct for different fatty acid chlorides and can be used for identification and quantification.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities in this compound.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as hexane or dichloromethane.

    • For the identification of unreacted oleic acid, derivatization to a more volatile ester (e.g., methyl ester using diazomethane or BF₃/methanol) may be necessary for better peak shape.

  • GC-MS Conditions:

    • Injector: Split/splitless inlet, 250 °C, split ratio 50:1.

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[9]

    • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min.

    • MS Detector: Transfer line at 280 °C, electron impact (EI) ionization at 70 eV, scan range 40-550 amu.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities by peak area percentage, assuming similar response factors for structurally related compounds. For more accurate quantification, use certified reference standards to create a calibration curve.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the presence of functional group impurities, particularly unreacted carboxylic acid.

Methodology:

  • Sample Preparation:

    • Place a small drop of the neat this compound liquid on a potassium bromide (KBr) salt plate or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • FTIR Analysis:

    • Mode: Transmittance or ATR.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans.

  • Data Analysis:

    • Look for the characteristic C=O stretch of the acid chloride at ~1800 cm⁻¹.

    • The presence of a broad absorbance band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of a carboxylic acid impurity (unreacted oleic acid).

    • The C=O stretch of the carboxylic acid will appear around 1710 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information on impurities.

Methodology:

  • Sample Preparation:

    • Dissolve ~10-20 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is desired.

  • NMR Analysis:

    • ¹H NMR: Acquire a standard proton spectrum. Key signals to observe include the alkene protons (~5.3 ppm), the alpha-methylene protons (~2.8 ppm for this compound), and the terminal methyl group (~0.9 ppm).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbonyl carbon of this compound will be around 174 ppm.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different components.

    • Compare the chemical shifts in both ¹H and ¹³C spectra to known values for this compound and potential impurities.[10] Resources like the "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities" can be helpful for identifying solvent or other common contaminants.[11][12]

Visualizations

Impurity_Characterization_Workflow cluster_synthesis This compound Synthesis cluster_results Results & Identification Oleic_Acid Oleic Acid Crude_Product Crude this compound Oleic_Acid->Crude_Product Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Chlorinating_Agent->Crude_Product FTIR FTIR Analysis Crude_Product->FTIR Initial Screening GCMS GC-MS Analysis Crude_Product->GCMS Separation & Identification NMR NMR Analysis Crude_Product->NMR Structural Elucidation Unreacted_OA Unreacted Oleic Acid FTIR->Unreacted_OA Identifies -COOH GCMS->Unreacted_OA Isomers Isomers (Elaidyl Chloride) GCMS->Isomers Other_Impurities Other Impurities (Saturated analogs, etc.) GCMS->Other_Impurities NMR->Unreacted_OA NMR->Isomers NMR->Other_Impurities

Caption: Workflow for the characterization of impurities in this compound.

Troubleshooting_Decision_Tree Start Analytical Issue Encountered Technique Which Technique? Start->Technique GCMS_Issue GC-MS Issue Technique->GCMS_Issue GC-MS FTIR_Issue FTIR Issue Technique->FTIR_Issue FTIR NMR_Issue NMR Issue Technique->NMR_Issue NMR Peak_Tailing Peak Tailing? GCMS_Issue->Peak_Tailing Baseline_Drift Baseline Drift? FTIR_Issue->Baseline_Drift Overlapping_Signals Overlapping Signals? NMR_Issue->Overlapping_Signals Check_Liner Check/Replace Inlet Liner Peak_Tailing->Check_Liner Yes Equilibrate Equilibrate Instrument Baseline_Drift->Equilibrate Yes Higher_Field Use Higher Field NMR Overlapping_Signals->Higher_Field Yes Trim_Column Trim Column Check_Liner->Trim_Column Still Tailing Clean_ATR Clean ATR Crystal Equilibrate->Clean_ATR Still Drifting TwoD_NMR Use 2D NMR Higher_Field->TwoD_NMR Still Overlapping

Caption: Troubleshooting decision tree for common analytical issues.

References

Technical Support Center: Handling and Disposal of Oleyl Chloride Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of oleyl chloride waste. Please consult your institution's specific safety protocols and your Safety Data Sheet (SDS) before commencing any work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is harmful if swallowed or inhaled.[2][4] The compound reacts violently with water, moisture, and strong bases, liberating heat and potentially causing spattering.[2][4] Upon decomposition, especially under fire conditions, it can emit toxic fumes such as hydrogen chloride and oxides of carbon.[1][4]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: Appropriate PPE is crucial to minimize exposure. This includes chemical-resistant gloves (e.g., nitrile rubber), chemical safety goggles or a face shield, and a lab coat.[5][6] All handling of this compound, especially when generating aerosols or vapors, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6] In case of insufficient ventilation, a suitable respirator may be required.[1][7]

Q3: How should I properly store this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as water, moisture, strong bases, and alcohols.[4][5][8] The container must be kept tightly sealed to prevent contact with moisture, under an inert atmosphere if possible.[9][10] Recommended container materials include plastic and polyethylene.[4]

Q4: What should I do in case of an accidental spill?

A4: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[4] Eliminate all ignition sources.[2] Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[4][11] Neutralize the spill area with a weak base such as soda ash, sodium bicarbonate, or lime before collection.[4] Do not use combustible materials like paper towels for absorption.[11] Collect the absorbed material into a closed, labeled container for hazardous waste disposal.[4][11] Do not flush the waste down the drain.[4]

Q5: How do I handle personnel exposure to this compound?

A5:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[4] Remove contaminated clothing while washing.[4]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration.[1][4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

Q6: What is the correct procedure for disposing of this compound waste?

A6: this compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[1][4] The primary method of disposal involves careful neutralization of the reactive acyl chloride before collection by a licensed waste disposal service.[5] Never dispose of untreated this compound directly into lab sinks or as regular trash.

Data Presentation

Table 1: Personal Protective Equipment (PPE) and Neutralizing Agents

CategoryItemRationale & Best Practices
Eye and Face Protection Chemical safety goggles or face shieldTo prevent severe eye irritation and damage from splashes.[5][6][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber)To protect against skin burns and corrosion.[6][10] Change gloves immediately if contaminated.
Lab coatTo protect skin and personal clothing from contamination.
Respiratory Protection Chemical fume hoodTo prevent inhalation of corrosive vapors and mists.[1][6]
NIOSH/MSHA approved respiratorRequired for spill cleanup or in areas with inadequate ventilation.[4][7]
Neutralizing Agents Sodium Bicarbonate (NaHCO₃)A weak base that reacts safely to neutralize the acidic byproducts.
Soda Ash (Sodium Carbonate, Na₂CO₃)Another effective weak base for neutralization.[4]
Lime (Calcium Hydroxide, Ca(OH)₂)Can also be used for neutralizing spills.[4]

Experimental Protocols

Protocol for Neutralization of this compound Waste

This protocol outlines a general procedure for the safe neutralization of small quantities of this compound waste in a laboratory setting.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • A large beaker or flask (at least 10 times the volume of the waste)

  • Stir bar and stir plate

  • Ice bath

  • pH paper

  • Appropriate PPE (fume hood, safety goggles, lab coat, chemical-resistant gloves)

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Place the large beaker or flask in an ice bath to control the reaction temperature.

  • Dilution (Optional but Recommended): If the waste is concentrated, it can be slowly added to an inert solvent like toluene or hexane in the reaction vessel to help manage the reaction rate.

  • Neutralization: Slowly and cautiously add a saturated solution of sodium bicarbonate or a 10% solution of sodium carbonate to the stirring this compound waste. The addition should be dropwise or in very small portions to control the effervescence (release of CO₂) and heat generation.

  • Monitoring: Continue the slow addition of the basic solution until the effervescence ceases.

  • pH Check: Once the reaction appears to be complete, check the pH of the aqueous layer using pH paper to ensure it is neutral (pH 6-8).

  • Phase Separation: Allow the mixture to settle. The neutralized waste will separate into an organic layer and an aqueous layer.

  • Disposal: The entire mixture should be collected in a properly labeled hazardous waste container. Clearly indicate all components of the mixture on the label. Do not dispose of either layer down the drain.

Mandatory Visualization

OleylChlorideWasteDisposal cluster_Preparation Preparation cluster_Neutralization Neutralization cluster_Disposal Disposal Start Start: this compound Waste Generated PPE Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood PrepareNeutralization Prepare Neutralization Setup: - Large Beaker in Ice Bath - Stir Plate and Stir Bar FumeHood->PrepareNeutralization AddBase Slowly Add Sodium Bicarbonate Solution PrepareNeutralization->AddBase Exothermic Reaction Monitor Monitor Reaction: - Control Effervescence - Cease Addition When Reaction Stops AddBase->Monitor CheckpH Check pH of Aqueous Layer (Target: pH 6-8) Monitor->CheckpH CheckpH->AddBase If pH is acidic CollectWaste Collect Neutralized Mixture in Labeled Hazardous Waste Container CheckpH->CollectWaste If pH is neutral End End: Await Professional Disposal CollectWaste->End

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Technical Support Center: Scaling Up Oleyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory-scale synthesis of oleyl chloride.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, offering practical solutions and preventative measures.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors:

  • Incomplete Reaction: The conversion of oleic acid to this compound may be incomplete.

    • Solution: Ensure you are using a sufficient excess of the chlorinating agent. For reactions with thionyl chloride, using it as the solvent or a significant excess ensures the reaction goes to completion.[1][2] When using oxalyl chloride, a slight excess along with a catalytic amount of N,N-dimethylformamide (DMF) is effective.[1][3] For the phosphorus trichloride method, controlling the stoichiometry is crucial.[4] Reaction time and temperature are also critical; ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. For example, with phosphorus trichloride, the reaction can be maintained at 55°C for 4 hours after the initial addition.[5][6]

  • Hydrolysis of this compound: this compound is highly reactive and readily hydrolyzes back to oleic acid in the presence of moisture.[7]

    • Solution: All glassware must be rigorously dried before use (e.g., flame-dried or oven-dried). Use anhydrous solvents and ensure the starting oleic acid is as dry as possible. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3][7]

  • Side Reactions: Depending on the chlorinating agent and reaction conditions, side reactions can consume the starting material or the product. For instance, using thionyl chloride at high temperatures for prolonged periods can lead to the formation of colored impurities.[8]

    • Solution: Optimize the reaction temperature and time. Using milder reagents like oxalyl chloride can sometimes minimize side reactions.[9]

  • Loss during Workup and Purification: Product can be lost during the removal of excess reagents and purification steps.

    • Solution: When removing excess thionyl chloride or oxalyl chloride by distillation, perform it under reduced pressure to avoid excessive heating which can degrade the product.[8][10] If performing aqueous washes, minimize contact time and ensure the organic phase is thoroughly dried before final solvent removal.

Q2: The final this compound product is dark-colored. What causes this discoloration and how can I obtain a purer, colorless product?

A2: Discoloration in this compound is a common issue and can be attributed to several factors:

  • Purity of Starting Oleic Acid: The purity of the initial oleic acid is a primary determinant of the final product's color. Using a less pure grade of oleic acid can result in a dark red-brown product.[8]

    • Solution: Use a high-purity, distilled grade of oleic acid. If necessary, purify the starting oleic acid by low-temperature crystallization or by forming the urea complex.[8]

  • Reaction Conditions: Excessive heat during the reaction or purification can lead to decomposition and the formation of colored byproducts.

    • Solution: Maintain the recommended reaction temperature. For purification, vacuum distillation at the lowest possible pressure is recommended to keep the temperature down.[8]

  • Residual Impurities: Incomplete removal of the chlorinating agent or byproducts can contribute to color.

    • Solution: Ensure complete removal of excess reagents. For instance, after reacting with thionyl chloride, the crude product can be heated on a steam bath under reduced pressure.[8] For reactions with phosphorus trichloride, the phosphorous acid byproduct must be thoroughly separated.[5][6] Purification by distillation is the most effective way to obtain a water-white product.[8] A method for purifying crude oleoyl chloride prepared via phosgene or thionyl chloride involves treatment with carboxamide hydrohalides to improve the color number.[11][12]

Q3: How can I effectively remove the excess chlorinating agent after the reaction is complete?

A3: The method for removing the excess chlorinating agent depends on the reagent used:

  • Thionyl Chloride (SOCl₂): Thionyl chloride has a boiling point of 76°C. The excess can be removed by distillation under reduced pressure.[8][10] To ensure complete removal, dry toluene can be added to the crude product and then removed under vacuum; this process can be repeated a few times.[10]

  • Oxalyl Chloride ((COCl)₂): Oxalyl chloride is also volatile (b.p. 63-64°C) and can be removed along with the solvent by evaporation under reduced pressure.

  • Phosphorus Trichloride (PCl₃): Phosphorus trichloride (b.p. 76°C) can be removed by distillation. The primary byproduct, phosphorous acid (H₃PO₃), is a solid and can be separated by filtration or by phase separation if it forms a distinct layer.[6][13]

Q4: What are the key safety precautions I should take when working with chlorinating agents like thionyl chloride and oxalyl chloride?

A4: Both thionyl chloride and oxalyl chloride are toxic, corrosive, and react violently with water.[9][14][15][16] Strict safety protocols are mandatory:

  • Work in a Fume Hood: Always handle these reagents in a well-ventilated chemical fume hood.[14][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles. A face shield is also recommended.[14][15]

  • Anhydrous Conditions: Prevent any contact with water or moisture, as this will generate toxic gases (HCl and SO₂ for thionyl chloride; HCl, CO, and CO₂ for oxalyl chloride).[2][9][14]

  • Emergency Preparedness: Have an emergency shower and eyewash station readily accessible.[14] In case of skin contact, immediately wash the affected area with copious amounts of water.[14][16]

  • Waste Disposal: Neutralize any excess reagent and dispose of all chemical waste according to your institution's safety guidelines.

Data Presentation

The choice of chlorinating agent significantly impacts the yield and reaction conditions for this compound synthesis. The following table summarizes key quantitative data from various reported methods.

Chlorinating AgentSolventTemperature (°C)Reaction TimeReported YieldReference
Thionyl ChlorideNone (neat)Reflux35 minutes (addition)97-99% (crude)[8]
Oxalyl ChlorideCarbon Tetrachloride--86%[8]
Oxalyl ChlorideToluene25-30, then 50-551.5 hoursHigh (not specified)
Phosphorus TrichlorideNone (neat)25-33, then 554 hours60%[5][8]
TriphosgeneNone (neat) with DMF catalyst40-800.5-8 hoursUp to 95%[5][18]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using two common chlorinating agents.

Method 1: Synthesis of this compound using Thionyl Chloride

This procedure is adapted from Organic Syntheses.[8]

  • Apparatus Setup: Assemble a distillation apparatus with a dropping funnel and a receiving flask, ensuring all glassware is thoroughly dried. The reaction should be performed under a nitrogen or argon atmosphere in a fume hood.

  • Reaction:

    • Charge the distillation flask with an excess of thionyl chloride.

    • Heat the thionyl chloride to a steady reflux.

    • Place 70 g (0.25 mole) of high-purity oleic acid in the dropping funnel.

    • Add the oleic acid dropwise to the refluxing thionyl chloride over a period of approximately 35 minutes.

  • Workup and Purification:

    • After the addition is complete, continue the reflux for a short period to ensure the reaction goes to completion.

    • Remove the excess thionyl chloride by distillation under reduced pressure. A steam bath can be used for gentle heating.[8]

    • The resulting crude this compound (typically 72-74 g, 97-99% yield) is often suitable for many applications.[8]

    • For a highly pure, colorless product, the crude material can be distilled under high vacuum (b.p. 99-109°C at 25 µmHg).[8]

Method 2: Synthesis of this compound using Oxalyl Chloride

This protocol is based on a procedure described by PrepChem.

  • Apparatus Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reaction:

    • Charge the flask with 229 g of oleic acid and 263 ml of anhydrous toluene.

    • Under a nitrogen atmosphere, cautiously add 109 ml of oxalyl chloride from the dropping funnel at a rate that maintains the internal temperature between 25-30°C. This addition should take about 15 minutes.

    • After the addition is complete, rinse the dropping funnel with an additional 25 ml of toluene and add it to the reaction mixture.

    • Stir the mixture at 25-30°C for 30 minutes, then heat to 50-55°C and stir for an additional hour.

  • Workup and Purification:

    • Remove the toluene and excess oxalyl chloride by distillation under reduced pressure.

    • The resulting crude this compound can be used directly for subsequent reactions or further purified by vacuum distillation.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start drying Dry Glassware (Oven/Flame) start->drying reagents Prepare Anhydrous Reagents & Solvents drying->reagents setup Assemble Apparatus under Inert Gas reagents->setup charge Charge Oleic Acid & Solvent (optional) setup->charge add_reagent Add Chlorinating Agent (SOCl₂, (COCl)₂, etc.) charge->add_reagent react Stir at Controlled Temperature add_reagent->react monitor Monitor Reaction (e.g., cessation of gas evolution) react->monitor remove_excess Remove Excess Reagent & Solvent (Vacuum) monitor->remove_excess distillation Purify by Vacuum Distillation remove_excess->distillation product This compound distillation->product

Caption: A flowchart illustrating the key stages in the laboratory synthesis of this compound.

Troubleshooting Guide for this compound Synthesis

troubleshooting_guide issue_yield Low Yield cause_incomplete Incomplete Reaction issue_yield->cause_incomplete Possible Cause cause_hydrolysis Product Hydrolysis issue_yield->cause_hydrolysis Possible Cause cause_loss Workup Loss issue_yield->cause_loss Possible Cause issue_color Dark Product Color cause_purity Impure Oleic Acid issue_color->cause_purity Possible Cause cause_heat Excessive Heat issue_color->cause_heat Possible Cause solution_reagent Increase Chlorinating Agent Stoichiometry cause_incomplete->solution_reagent Solution solution_conditions Optimize Time & Temperature cause_incomplete->solution_conditions Solution solution_anhydrous Use Anhydrous Conditions & Inert Gas cause_hydrolysis->solution_anhydrous Solution solution_workup Careful Vacuum Removal of Volatiles cause_loss->solution_workup Solution solution_purify_sm Purify Starting Material cause_purity->solution_purify_sm Solution solution_distill Low-Temperature Vacuum Distillation cause_heat->solution_distill Solution

Caption: A troubleshooting decision tree for common issues in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Oleyl Chloride and Saturated Fatty Acyl Chlorides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of oleyl chloride against other common long-chain fatty acyl chlorides, such as palmitoyl chloride and stearoyl chloride. The focus is on their respective performance in synthetic applications, supported by physicochemical data and representative experimental protocols. The key distinction lies in the C=C double bond within the oleyl backbone, which offers unique reactivity pathways compared to its saturated analogs.

Physicochemical Properties: A Comparative Overview

The physical state and properties of fatty acyl chlorides are critical for handling and reaction setup. This compound's unsaturation results in a significantly lower melting point, rendering it a liquid at room temperature, which can simplify its addition to a reaction mixture. In contrast, saturated acyl chlorides like palmitoyl and stearoyl chloride are solids or semi-solids at room temperature.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (C18:1)Palmitoyl Chloride (C16:0)Stearoyl Chloride (C18:0)
Molecular Formula C₁₈H₃₃ClOC₁₆H₃₁ClO[1]C₁₈H₃₅ClO[2]
Molecular Weight 300.90 g/mol 274.87 g/mol [1]302.92 g/mol [2]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid/solid[3][4]White solid or slightly viscous liquid[5][6]
Melting Point ~ -2°C to 13°C (of parent acid)[7]11-12 °C[4]21-23 °C[2][5]
Boiling Point 180-185 °C @ 1-2 mmHg[7]~199 °C @ 2 mmHg[1]174-178 °C @ 2 mmHg[2]
Key Structural Feature One cis-double bondFully saturated alkyl chainFully saturated alkyl chain
Solubility Soluble in non-polar organic solvents[6]Soluble in non-polar organic solvents[8]Soluble in non-polar organic solvents[6]
Reactivity with Water Decomposes (hydrolyzes)[4]Decomposes (hydrolyzes)[4]Decomposes (hydrolyzes)[9]

Performance and Reactivity in Synthesis

The primary utility of fatty acyl chlorides is their function as powerful acylating agents, enabling the efficient formation of esters and amides.[9][10][11] This reactivity is driven by the highly electrophilic acyl chloride group.

  • Amidation & Esterification: All three acyl chlorides react readily with nucleophiles like amines and alcohols to form the corresponding fatty amides and esters. These products are crucial intermediates in the synthesis of surfactants, emollients, lubricants, and drug delivery systems.[3][11][12]

  • Unique Reactivity of this compound: The defining advantage of this compound is the presence of the C=C double bond. This site of unsaturation allows for subsequent chemical modifications that are not possible with palmitoyl or stearoyl chloride, such as:

    • Hydrogenation: The double bond can be reduced to yield a stearoyl group.

    • Epoxidation: Reaction with peroxy acids can form an epoxide ring, a versatile synthetic intermediate.

    • Oxidative Cleavage: Ozonolysis or other strong oxidizing agents can cleave the double bond to produce shorter-chain aldehydes or carboxylic acids.

    • Halogenation: Addition of halogens across the double bond.

This dual functionality makes this compound a more versatile building block for creating complex molecules where both the acyl group and the alkyl chain can be selectively modified.

Quantitative Data: Synthesis Yields

Direct, side-by-side comparisons of reaction yields under identical conditions are sparse in the literature. However, published synthesis protocols provide insight into the typical efficiencies for producing the acyl chlorides themselves and their subsequent use.

Table 2: Representative Yields in Fatty Acyl Chloride Synthesis

Fatty Acyl ChlorideReagentCatalystReported YieldSource
Oleoyl Chloride Thionyl Chloride-97-99% (crude)Organic Syntheses[7]
Oleoyl Chloride TriphosgeneDMFUp to 95%CN102731293A[13]
Palmitoyl Chloride Phosphorus OxychlorideDMF99.5%Guidechem[14]
Palmitoyl Chloride Thionyl ChlorideDMF68%Guidechem[14]

Note: Yields are highly dependent on reaction scale, purity of starting materials, and purification methods. The data above is for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below is a representative protocol for the synthesis of a fatty acyl chloride and a general protocol for its use in amidation.

Protocol 1: Synthesis of Oleoyl Chloride from Oleic Acid This procedure is adapted from a well-established method.[7]

Materials:

  • Oleic Acid (e.g., 70 g, 0.25 mol)

  • Thionyl Chloride (excess)

  • Apparatus: Three-necked flask, reflux condenser, dropping funnel, distillation setup.

Procedure:

  • Set up a distillation apparatus with a three-necked flask containing a stir bar and an excess of thionyl chloride.

  • Heat the thionyl chloride to a steady reflux.

  • Place the oleic acid (70 g) in the dropping funnel. Since oleic acid is a liquid at room temperature, no heating of the funnel is required.[7]

  • Add the oleic acid dropwise from the funnel into the refluxing thionyl chloride over approximately 35-40 minutes.

  • The reaction is typically rapid; the product, oleoyl chloride, is formed along with gaseous byproducts (SO₂ and HCl) which are vented safely.

  • After the addition is complete, continue the reflux for a short period to ensure full conversion.

  • Remove the excess thionyl chloride under reduced pressure (e.g., using a rotary evaporator).

  • The resulting crude oleoyl chloride (typically 97-99% yield) can be used for most purposes without further purification.[7] For very high purity, distillation under high vacuum (e.g., 99–109°/25 μ) can be performed.[7]

Protocol 2: General Synthesis of an N-Acyl Amide This protocol outlines a general procedure for reacting a fatty acyl chloride with an amine.[15][16]

Materials:

  • Fatty Acyl Chloride (1.0 eq)

  • Primary or Secondary Amine (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Triethylamine (Et₃N) or other non-nucleophilic base (1.1 eq)

  • Apparatus: Round-bottomed flask, magnetic stirrer, ice bath, separatory funnel.

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottomed flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the fatty acyl chloride (1.0 eq) in anhydrous DCM.

  • Add the fatty acyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-15 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water or a dilute aqueous HCl solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude fatty amide.

  • Purify the product as necessary, typically by column chromatography or recrystallization.

Visualization of Workflows and Pathways

Experimental Workflow: Fatty Amide Synthesis

The following diagram illustrates the general laboratory workflow for synthesizing a fatty amide from an acyl chloride, as described in Protocol 2.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Amine Amine + Base in Anhydrous Solvent Reaction Combine at 0°C, Stir at RT (2-15h) Amine->Reaction AcylChloride Fatty Acyl Chloride in Anhydrous Solvent AcylChloride->Reaction Quench Quench with H₂O or dilute HCl Reaction->Quench Extract Liquid-Liquid Extraction (DCM) Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry (Na₂SO₄) & Filter Wash->Dry Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Final Pure Fatty Amide Purify->Final

Caption: General workflow for the synthesis of a fatty amide.

Biological Significance: N-Acylethanolamine (NAE) Biosynthesis and Signaling

Fatty acyl chlorides are synthetic precursors to N-acylethanolamines (NAEs), a class of important lipid signaling molecules.[17][18] For instance, the reaction of this compound with ethanolamine produces N-oleoylethanolamine (OEA). NAEs are formed in vivo from membrane phospholipids and are involved in various physiological processes.[19][20]

G cluster_synthesis In Vivo Biosynthesis cluster_signaling Cellular Signaling & Metabolism PL Membrane Phospholipids (e.g., PE, PC) NAPE N-Acyl-Phosphatidyl- ethanolamine (NAPE) PL->NAPE N-Acyltransferase NAE N-Acylethanolamine (NAE) (e.g., OEA, PEA, AEA) NAPE->NAE NAPE-PLD Receptor Target Receptors (e.g., PPAR-α, CB1, TRPV1) NAE->Receptor Binds to FAAH Fatty Acid Amide Hydrolase (FAAH) NAE->FAAH Hydrolyzed by Response Physiological Response (e.g., Satiety, Anti-inflammatory) Receptor->Response Activates FFA Fatty Acid + Ethanolamine FAAH->FFA Inactivates signal

Caption: Simplified pathway of NAE biosynthesis and signaling.

References

A Comparative Guide to Analytical Techniques for Oleyl Chloride Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oleyl chloride, the acyl chloride derivative of oleic acid, is a key intermediate in the synthesis of a variety of oleochemicals, including esters, amides, and other derivatives used in pharmaceuticals, cosmetics, and industrial applications. Accurate characterization of this compound is crucial to ensure the quality, purity, and consistency of final products. This guide provides a comprehensive comparison of analytical techniques for the qualitative and quantitative analysis of this compound, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.

Spectroscopic Techniques for Structural Elucidation and Identification

Spectroscopic methods are indispensable for confirming the chemical identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by analyzing the magnetic properties of its atomic nuclei.

¹H NMR Spectroscopy is used to identify the different types of protons in the molecule. The characteristic chemical shifts for this compound in deuterated chloroform (CDCl₃) are:

  • 5.38 - 5.32 ppm: Protons of the double bond (-CH=CH-).[1]

  • 2.87 ppm: Methylene protons adjacent to the carbonyl group (-CH₂-COCl).[1]

  • 2.03 - 1.99 ppm: Methylene protons adjacent to the double bond (-CH₂-CH=).[1]

  • 1.70 ppm: Beta-methylene protons to the carbonyl group (-CH₂-CH₂-COCl).[1]

  • 1.2-1.4 ppm: Methylene protons of the long aliphatic chain.

  • 0.88 ppm: Terminal methyl protons (-CH₃).

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Key chemical shifts in CDCl₃ include:

  • ~173 ppm: Carbonyl carbon (-COCl).

  • ~130 ppm: Carbons of the double bond (-CH=CH-).

  • ~47 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-COCl).

  • ~20-35 ppm: Aliphatic methylene carbons.

  • ~14 ppm: Terminal methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying functional groups. For this compound, the most characteristic absorption band is the strong carbonyl (C=O) stretch of the acyl chloride group, which appears at a higher frequency compared to the corresponding carboxylic acid.

Key IR Absorption Bands (Neat):

  • ~3005 cm⁻¹: =C-H stretching of the double bond.[2]

  • ~2925 cm⁻¹ and ~2854 cm⁻¹: Asymmetric and symmetric C-H stretching of methylene groups.[2]

  • ~1800 cm⁻¹: Strong C=O stretching of the acyl chloride group.

  • ~1465 cm⁻¹: C-H bending of methylene groups.[3]

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for assessing the purity of this compound and quantifying it in mixtures.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. Due to the high reactivity and relatively high boiling point of this compound, derivatization is often employed to improve its thermal stability and chromatographic behavior. However, derivatization-free methods are also possible.

1. GC with Derivatization:

A common approach involves converting this compound to a more stable and volatile derivative, such as a methyl ester. This can be achieved by reacting the sample with an alcohol like methanol.

2. Derivatization-Free GC:

Direct analysis of this compound is possible using a high-temperature capillary column and a fast temperature program to minimize on-column degradation.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, providing definitive identification of this compound and its impurities. The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds. Similar to GC, the high reactivity of this compound presents a challenge for direct analysis, making derivatization a common strategy.

HPLC with Pre-column Derivatization:

This compound can be derivatized with a UV-active or fluorescent reagent to enhance its detection by UV-Vis or fluorescence detectors. A common derivatizing agent is 2-nitrophenylhydrazine, which reacts with the acyl chloride to form a stable, chromophoric derivative.[4][5]

Titrimetric Methods for Purity Assessment

Titration offers a classical and cost-effective method for determining the purity of this compound. The method involves the reaction of the acyl chloride with a nucleophile, followed by titration of the resulting acid or the excess reagent.

Argentometric Titration: This method determines the chloride content. The this compound is first hydrolyzed to oleic acid and hydrochloric acid. The resulting chloride ions are then titrated with a standardized solution of silver nitrate.

Comparison of Analytical Techniques

Technique Principle Information Provided Advantages Disadvantages Typical Application
¹H NMR Nuclear magnetic resonance of protonsDetailed structural information, proton environmentNon-destructive, highly specific for structure elucidationLower sensitivity, requires deuterated solventsStructural confirmation, identification of impurities
¹³C NMR Nuclear magnetic resonance of ¹³C nucleiCarbon skeleton informationProvides complementary structural data to ¹H NMRLower sensitivity than ¹H NMR, longer acquisition timesStructural confirmation
FT-IR Infrared radiation absorption by molecular vibrationsFunctional group identificationFast, simple, non-destructiveLimited structural information, not ideal for quantificationRapid identification, monitoring of reactions
GC-FID Separation based on volatility and interaction with stationary phase, detection by flame ionizationPurity, quantification of volatile componentsHigh resolution, high sensitivity, quantitativeMay require derivatization, destructivePurity analysis, quantification of this compound and volatile impurities
GC-MS Separation by GC, identification by mass spectrometryMolecular weight and fragmentation patternDefinitive identification of componentsDestructive, more complex instrumentationIdentification of unknown impurities, confirmation of structure
HPLC-UV/Vis Separation based on polarity, detection by UV-Vis absorptionPurity, quantification of componentsApplicable to less volatile compounds, quantitativeRequires derivatization for sensitive detection of this compoundPurity analysis, quantification of this compound after derivatization
Titration Volumetric analysis based on a chemical reactionPurity (as total acidity or chloride content)Cost-effective, accurate for high-purity samplesLess specific, may be affected by acidic or chloride impuritiesPurity assessment of bulk this compound

Experimental Protocols

¹H NMR Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl₃)

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of CDCl₃.

  • Parameters: Standard proton acquisition parameters. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

FT-IR Spectroscopy
  • Instrument: Fourier Transform Infrared Spectrometer

  • Sample Preparation: A thin film of neat this compound is placed between two KBr or NaCl plates.

  • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is recorded from 4000 to 400 cm⁻¹.[6]

GC-FID (Derivatization-Free)
  • Instrument: Gas Chromatograph with Flame Ionization Detector

  • Column: High-temperature, non-polar capillary column (e.g., DB-1ht, 30 m x 0.25 mm, 0.1 µm film thickness).

  • Injector: Split/splitless injector, 300 °C.

  • Oven Program: 100 °C (hold 1 min), ramp to 350 °C at 20 °C/min, hold for 5 min.

  • Detector: FID, 350 °C.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent like hexane or isopropanol.

HPLC-UV/Vis (with Derivatization)
  • Derivatization Reagent: 2-Nitrophenylhydrazine

  • Reaction: Mix the this compound sample with a solution of 2-nitrophenylhydrazine in acetonitrile and let it react at room temperature for 30 minutes.[4]

  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile/water gradient.

  • Detection: 395 nm.[5]

Titration (Argentometric)
  • Accurately weigh about 1 g of this compound into a flask.

  • Add 50 mL of ethanol and a few drops of phenolphthalein indicator.

  • Add 1 M sodium hydroxide solution dropwise until a faint pink color persists to hydrolyze the this compound.

  • Acidify the solution with dilute nitric acid.

  • Titrate the resulting solution with a standardized 0.1 M silver nitrate solution using potassium chromate as an indicator. The endpoint is the first appearance of a permanent reddish-brown precipitate.

Visualization of Analytical Workflow

Experimental Workflow for this compound Characterization

Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample This compound Sample NMR NMR (1H, 13C) Sample->NMR IR FT-IR Sample->IR GC GC (FID/MS) Sample->GC HPLC HPLC-UV/Vis Sample->HPLC Titration Titration Sample->Titration Structure Structural Elucidation NMR->Structure IR->Structure Purity Purity Assessment GC->Purity Quantification Quantification GC->Quantification HPLC->Purity HPLC->Quantification Titration->Purity

Caption: Workflow for the characterization of this compound.

Logical Relationship of Analytical Techniques

Techniques cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis Structural Confirmation Structural Confirmation Functional Group ID Functional Group ID Purity (%) Purity (%) Impurity Profile Impurity Profile NMR NMR NMR->Structural Confirmation FT-IR FT-IR FT-IR->Functional Group ID GC GC GC->Purity (%) GC->Impurity Profile HPLC HPLC HPLC->Purity (%) Titration Titration Titration->Purity (%)

Caption: Relationship between techniques and analytical goals.

References

A Comparative Guide to NMR and FTIR Analysis of Oleyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, accurate monitoring of chemical reactions is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for characterizing the products of reactions involving oleyl chloride. We present experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of these analytical techniques in the context of oleyl chemistry.

Characterization of this compound and Related Compounds

The synthesis of this compound from oleic acid and its subsequent conversion to other products, such as oleyl esters, can be effectively monitored by observing characteristic changes in the NMR and FTIR spectra. The disappearance of the broad hydroxyl peak of the carboxylic acid and the appearance of the acyl chloride or ester functionalities provide clear indicators of reaction progression.

Table 1: Comparative ¹H NMR Chemical Shifts (δ)
Functional GroupOleic AcidThis compoundOleyl AlcoholOleyl Oleate
-CH=CH- (Olefinic)~5.34 ppm~5.35 ppm~5.34 ppm~5.34 ppm
-CH₂-COOH ~2.34 ppm---
-CH₂-COCl -~2.88 ppm--
-CH₂-OH --~3.64 ppm-
-COO-CH₂- ---~4.05 ppm
-CH₂-C=C (Allylic)~2.01 ppm~2.03 ppm~2.01 ppm~2.01 ppm
Terminal -CH₃ ~0.88 ppm~0.88 ppm~0.88 ppm~0.88 ppm
-COOH ~11.0-12.0 ppm---
-OH --~1.5-2.0 ppm-

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Table 2: Comparative FTIR Absorption Frequencies (cm⁻¹)
Functional GroupOleic AcidThis compoundOleyl AlcoholOleyl Oleate
O-H Stretch (Carboxylic Acid)2500-3300 (broad)---
O-H Stretch (Alcohol)--3200-3600 (broad)-
C-H Stretch (sp²)~3005~3005~3005~3005
C-H Stretch (sp³)2850-29602850-29602850-29602850-2960
C=O Stretch (Carboxylic Acid)~1710---
C=O Stretch (Acyl Chloride)-~1800--
C=O Stretch (Ester)---~1740[1]
C=C Stretch ~1655~1655~1655~1655
C-O Stretch ~1285-~1050~1170

Experimental Protocols

Synthesis of this compound from Oleic Acid

This protocol is adapted from established methods for the synthesis of acid chlorides from carboxylic acids.[2][3][4][5]

Materials:

  • Oleic acid

  • Oxalyl chloride or thionyl chloride

  • Anhydrous hexane or other inert solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 g of oleic acid in 10 mL of anhydrous hexane.

  • Slowly add a molar excess (e.g., 1.5 to 2.0 equivalents) of oxalyl chloride or thionyl chloride to the stirred solution at room temperature. The reaction with oxalyl chloride will produce gaseous byproducts (CO and CO₂), while thionyl chloride will produce SO₂ and HCl. Ensure the reaction is performed in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by taking small aliquots for FTIR analysis and observing the disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid, and the appearance of the sharp C=O stretch of the acyl chloride.

  • Once the reaction is complete, remove the solvent and excess reagent in vacuo using a rotary evaporator to yield the crude this compound as a colorless to pale yellow oil. This product is often used in the next step without further purification.

Synthesis of an Oleyl Ester (e.g., Oleyl Oleate)

This protocol describes the reaction of this compound with an alcohol to form an ester.[6][7]

Materials:

  • This compound

  • An alcohol (e.g., oleyl alcohol to form oleyl oleate)

  • Anhydrous pyridine or other non-nucleophilic base (to scavenge HCl)

  • Anhydrous inert solvent (e.g., dichloromethane or diethyl ether)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask, dissolve the alcohol in the anhydrous inert solvent.

  • Add one equivalent of anhydrous pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Dissolve the crude this compound in the anhydrous inert solvent and add it dropwise to the alcohol/pyridine mixture using an addition funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or by taking aliquots for FTIR analysis to observe the disappearance of the acyl chloride C=O stretch and the appearance of the ester C=O stretch.

  • Upon completion, the reaction mixture is typically washed with dilute aqueous acid (e.g., 5% HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.

  • The product can be purified by column chromatography if necessary.

Visualizing the Workflow

The following diagrams illustrate the chemical transformations and the analytical workflow.

ReactionPathway OleicAcid Oleic Acid OleylChloride This compound OleicAcid->OleylChloride + SOCl₂ or (COCl)₂ OleylEster Oleyl Ester OleylChloride->OleylEster Alcohol Alcohol Alcohol->OleylEster

Caption: Reaction pathway from oleic acid to an oleyl ester.

AnalyticalWorkflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start with Reactants Reaction Perform Reaction Start->Reaction Workup Reaction Workup Reaction->Workup FTIR FTIR Analysis Workup->FTIR Take Aliquot NMR NMR Analysis Workup->NMR Prepare Sample Data Data Interpretation FTIR->Data NMR->Data Conclusion Identify Products & Assess Purity Data->Conclusion

Caption: General workflow for the analysis of reaction products.

Alternative Methodologies

While the conversion of oleic acid to this compound and subsequent esterification is a common and effective method, other synthetic routes exist.

  • Fischer Esterification: This is a classic method that involves reacting a carboxylic acid directly with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This one-pot reaction avoids the need to isolate the acyl chloride intermediate. However, it is an equilibrium process, and often requires a large excess of the alcohol or removal of water to drive the reaction to completion.

  • Steglich Esterification: This method uses a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is a milder alternative that is particularly useful for acid-sensitive substrates.

The choice of method will depend on the specific substrate, desired purity, and reaction scale. The analytical techniques of NMR and FTIR remain essential for monitoring and characterizing the products regardless of the synthetic route chosen.

References

A Comparative Guide to the Synthesis of Oleyl Chloride: Thionyl Chloride vs. Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of oleic acid to its highly reactive acyl chloride derivative, oleyl chloride, is a critical step in the synthesis of numerous oleochemicals, pharmaceutical intermediates, and other specialty chemicals. The choice of chlorinating agent is paramount to ensure high yield, purity, and operational safety. This guide provides an objective comparison of two common reagents for this transformation: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), supported by experimental data and detailed protocols to inform reagent selection for laboratory and process development.

At a Glance: Performance Comparison

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reported Yield 97–99% (crude)[1]86%[1]
Reaction Conditions Typically neat or in a high-boiling solvent, often requiring heat (reflux)[2][3]Often in an inert solvent (e.g., toluene, hexane, DCM) at room temperature or slightly elevated temperatures[3]
Byproducts SO₂(g), HCl(g)[4][5]CO(g), CO₂(g), HCl(g)[4][6]
Reactivity & Selectivity Highly reactive, can lead to side reactions with sensitive functional groups[4]Generally milder and more selective, often preferred for substrates with sensitive functionalities[4][6][7]
Work-up Excess reagent is typically removed by distillation, potentially under reduced pressure[1][8]Excess reagent and solvent are removed by evaporation due to their high volatility[9]
Cost Less expensive[4][7]More expensive[4][7]
Safety Toxic, corrosive, reacts violently with water, and produces toxic gaseous byproducts[2][10]Very toxic, corrosive, reacts violently with water, and produces toxic gaseous byproducts, including carbon monoxide[11][12]

Reaction Mechanisms

The conversion of carboxylic acids to acyl chlorides by both thionyl chloride and oxalyl chloride proceeds via the formation of a highly reactive intermediate, which is subsequently attacked by a chloride ion. The gaseous nature of the byproducts for both reagents is a significant advantage as it drives the reaction to completion and simplifies purification[4][5][9].

Thionyl Chloride Mechanism

thionyl_chloride_mechanism oleic_acid Oleic Acid (R-COOH) intermediate1 R-CO-O-S(O)Cl oleic_acid->intermediate1 Nucleophilic attack thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->intermediate1 acyl_chloride This compound (R-COCl) intermediate1->acyl_chloride Nucleophilic attack by Cl⁻ so2 SO₂ (gas) intermediate1->so2 hcl HCl (gas) intermediate1->hcl

Caption: Reaction mechanism of oleic acid with thionyl chloride.

Oxalyl Chloride Mechanism

oxalyl_chloride_mechanism oleic_acid Oleic Acid (R-COOH) intermediate1 R-CO-O-CO-COCl oleic_acid->intermediate1 Nucleophilic attack oxalyl_chloride Oxalyl Chloride ((COCl)₂) oxalyl_chloride->intermediate1 acyl_chloride This compound (R-COCl) intermediate1->acyl_chloride Nucleophilic attack by Cl⁻ co2 CO₂ (gas) intermediate1->co2 co CO (gas) intermediate1->co hcl HCl (gas) intermediate1->hcl

Caption: Reaction mechanism of oleic acid with oxalyl chloride.

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

This protocol is adapted from a procedure described in Organic Syntheses.[1]

Workflow:

thionyl_chloride_workflow start Start setup Set up continuous reactor with refluxing thionyl chloride start->setup add_acid Add oleic acid dropwise to the top of the column setup->add_acid collect Collect product containing excess thionyl chloride add_acid->collect remove_excess Remove volatile components under reduced pressure on a steam bath collect->remove_excess product Crude this compound remove_excess->product distill Optional: Distill under high vacuum for higher purity product->distill pure_product Pure this compound distill->pure_product

Caption: Experimental workflow for this compound synthesis using thionyl chloride.

Methodology:

  • Apparatus Setup: A continuous reactor apparatus with a dropping funnel and a receiver is assembled. The column is filled with thionyl chloride.

  • Reaction Initiation: The thionyl chloride is heated to a steady reflux, filling the upper part of the column with its vapor.

  • Addition of Oleic Acid: 70 g (0.25 mole) of oleic acid is added dropwise from the dropping funnel into the top of the column over a period of approximately 35 minutes.[1]

  • Product Collection: The product, a mixture of this compound and excess thionyl chloride, is collected in the receiver.

  • Work-up: The collected product is heated on a steam bath under reduced pressure to remove the excess thionyl chloride and other volatile components. The resulting crude this compound (72–74 g, 97–99% yield) is often suitable for most applications.[1]

  • Purification (Optional): For higher purity, the crude product can be distilled under high vacuum (b.p. 99–109°C / 25 μ).[1]

Synthesis of this compound using Oxalyl Chloride

This protocol is adapted from a procedure found on PrepChem.

Workflow:

oxalyl_chloride_workflow start Start charge_flask Charge flask with oleic acid and toluene under nitrogen start->charge_flask add_reagent Add oxalyl chloride while maintaining temperature at 25-30°C charge_flask->add_reagent stir_rt Stir at 25-30°C for 30 minutes add_reagent->stir_rt heat Heat and stir at 50-55°C for 1 hour stir_rt->heat distill_solvent Distill off toluene under reduced pressure heat->distill_solvent product This compound distill_solvent->product

Caption: Experimental workflow for this compound synthesis using oxalyl chloride.

Methodology:

  • Apparatus Setup: A dry, four-necked round-bottomed flask is equipped with a nitrogen inlet, addition funnel, thermometer, and mechanical stirrer.

  • Charging Reactants: Under a nitrogen atmosphere, 229 g of oleic acid and 263 ml of toluene are charged into the flask.

  • Addition of Oxalyl Chloride: 109 ml of oxalyl chloride is added at a rate that maintains the internal reaction temperature between 25–30°C.

  • Reaction: The mixture is stirred at 25–30°C for 30 minutes, and then the temperature is raised to 50–55°C and held for 1 hour.

  • Work-up: The toluene is removed by distillation under reduced pressure to yield the this compound product. A simpler, smaller-scale procedure involves dissolving oleic acid in hexane, adding oxalyl chloride, stirring for 1.5 hours, and then evaporating the solvent and excess reagent in vacuo.

Discussion and Recommendations

Thionyl Chloride: This reagent is a robust and cost-effective choice for the large-scale production of this compound.[4][7] Its high reactivity and the high yields reported make it an attractive option.[1] However, the typically required heating can be a disadvantage for heat-sensitive substrates, although the continuous reactor method described minimizes the heating time for the product.[1] The primary drawbacks are the corrosive nature of the reagent and the toxic byproducts (SO₂ and HCl), necessitating careful handling in a well-ventilated fume hood.[5][10]

Oxalyl Chloride: As a milder and more selective reagent, oxalyl chloride is often the preferred choice for laboratory-scale synthesis, especially when dealing with complex molecules containing sensitive functional groups.[4][7][13] The reaction can often be carried out at room temperature, which prevents thermal degradation of the product.[7] The gaseous byproducts (CO, CO₂, and HCl) are easily removed, simplifying the work-up procedure.[6][9] The main disadvantages of oxalyl chloride are its higher cost and its high toxicity, with the release of carbon monoxide being a significant safety concern.[4][7][11][12]

The selection between thionyl chloride and oxalyl chloride for the synthesis of this compound depends on the specific requirements of the project.

  • For large-scale production where cost is a major factor and high purity can be achieved through distillation, thionyl chloride is generally the more economical choice.

  • For small to medium-scale laboratory syntheses , particularly when working with sensitive substrates where high purity of the crude product is desired to avoid a difficult purification step, the milder conditions offered by oxalyl chloride often justify its higher cost.[4]

Regardless of the reagent chosen, appropriate safety precautions, including the use of personal protective equipment and a well-ventilated fume hood, are essential due to the hazardous nature of the reagents and their byproducts.

References

A Comparative Guide to High-Performance Liquid Chromatography Analysis of Oleyl Chloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like oleyl chloride is critical for the integrity of downstream applications. This guide provides a comparative analysis of high-performance liquid chromatography (HPLC) for determining this compound purity, benchmarked against other common analytical techniques. Experimental data and detailed protocols are provided to support the objective comparison.

Introduction to this compound and Purity Analysis

This compound (C₁₈H₃₃ClO) is a reactive acyl chloride derived from oleic acid.[1] Its high reactivity makes it a valuable reagent in organic synthesis but also presents challenges for direct analysis and purity assessment. Common impurities can include unreacted starting materials like oleic acid, byproducts from the chlorination process (e.g., from thionyl chloride or oxalyl chloride), and degradation products.[2][3] Due to its reactivity, particularly its susceptibility to hydrolysis, direct analysis of this compound using reversed-phase HPLC is often impractical.[4] Therefore, derivatization is a common and necessary step to convert the reactive acyl chloride into a more stable compound suitable for chromatographic analysis.[4][5][6]

Comparison of Analytical Techniques for this compound Purity

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitative results, the complexity of the sample matrix, and the available instrumentation. This section compares HPLC with other prevalent techniques for this compound purity assessment.

Analytical Technique Principle Advantages Disadvantages Typical Application
HPLC (with Derivatization) Separation of the derivatized analyte from impurities based on polarity, followed by UV or other detection.High resolution and sensitivity. Well-established for quantitative analysis of a wide range of compounds.Requires a derivatization step, which adds complexity and potential for error. The derivative must be stable and possess a chromophore for UV detection.[4][6]Quantitative determination of this compound purity and impurity profiling.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase. Often requires derivatization to increase volatility and thermal stability.High sensitivity, especially with a flame ionization detector (FID). Excellent for separating volatile and semi-volatile compounds.[7][8]Requires derivatization for non-volatile impurities like oleic acid. High temperatures can potentially cause degradation of some analytes.Analysis of volatile impurities and quantification of this compound after conversion to a more volatile derivative (e.g., methyl oleate).[8]
Thin-Layer Chromatography (TLC) Separation of components on a thin layer of adsorbent material based on polarity.Simple, rapid, and inexpensive.[9][10] Allows for the simultaneous analysis of multiple samples. Can be used to monitor reaction progress.[11]Primarily a qualitative or semi-quantitative technique. Lower resolution compared to HPLC and GC.Rapid screening for the presence of major impurities and monitoring the progress of reactions involving this compound.[12][13]
Nuclear Magnetic Resonance (NMR) Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for derivatization.Non-destructive. Provides unambiguous structural confirmation of the analyte and impurities.[14][15][16][17] Quantitative NMR (qNMR) can provide highly accurate purity values without a reference standard for each impurity.[6][18]Lower sensitivity compared to chromatographic methods. Requires more expensive instrumentation and specialized expertise for quantitative analysis.Structural elucidation, identification of impurities, and accurate quantitative purity determination without derivatization.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Derivatization

This protocol describes the analysis of this compound purity via derivatization to its corresponding methyl ester (methyl oleate), which is more stable and suitable for reversed-phase HPLC analysis.

1. Derivatization Procedure:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Add 1 mL of anhydrous methanol to the vial. The reaction is typically rapid.

  • To ensure complete reaction, allow the mixture to stand at room temperature for 15-30 minutes.

  • Dilute the resulting solution to a known volume (e.g., 10 mL) with the mobile phase.

2. HPLC Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 205 nm (as esters have a weak chromophore at low wavelengths)
Run Time 15 minutes

3. Quantification:

The purity is determined by calculating the area percentage of the methyl oleate peak relative to the total peak area of all components in the chromatogram. For higher accuracy, a calibration curve can be prepared using a pure standard of methyl oleate.

Visualizing the Workflow and Decision Process

Experimental Workflow for HPLC Analysis

The following diagram illustrates the key steps in the HPLC analysis of this compound purity following derivatization.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Oleyl Chloride Sample derivatize Derivatize with Methanol weigh->derivatize 1. React dilute Dilute to Known Volume derivatize->dilute 2. Prepare for injection inject Inject Sample dilute->inject separate Chromatographic Separation (C18) inject->separate 3. Elute detect UV Detection (205 nm) separate->detect 4. Measure integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate 5. Quantify

Caption: Workflow for HPLC purity analysis of this compound.

Decision Tree for Method Selection

This diagram provides a logical approach to selecting the most suitable analytical method for assessing this compound purity based on the analytical requirements.

Method_Selection start Start: Need to assess This compound purity q1 Need for quantitative results? start->q1 q2 Is structural confirmation needed? q1->q2 Yes q3 Need rapid screening only? q1->q3 No hplc HPLC (with derivatization) q2->hplc No, but high resolution needed gc GC (with derivatization) q2->gc No, for volatile impurities nmr NMR (qNMR) q2->nmr Yes q3->hplc No tlc TLC q3->tlc Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of Oleyl Chloride and Stearoyl Chloride Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, the choice of acylating agent is pivotal to the efficiency and outcome of a reaction. Among the long-chain fatty acyl chlorides, oleyl chloride and stearoyl chloride are two common reagents utilized for the introduction of C18 carbon chains into molecules. While structurally similar, the presence of a single cis-double bond in this compound's hydrocarbon tail introduces significant differences in its physical properties and chemical reactivity compared to the fully saturated stearoyl chloride. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate reagent for their specific application.

Physicochemical Properties

A fundamental understanding of the physical properties of this compound and stearoyl chloride is essential for their handling, storage, and application in chemical reactions. The key differences, stemming from the unsaturated nature of this compound, are summarized below.

PropertyThis compoundStearoyl Chloride
Molecular Formula C₁₈H₃₃ClO[1][2][3]C₁₈H₃₅ClO[4][5][6]
Molecular Weight 300.91 g/mol 302.92 g/mol [6]
Appearance Colorless to pale yellow liquid[1][7]Colorless to pale yellow liquid or waxy solid[5][8]
Melting Point Not available21-22 °C[4]
Boiling Point ~193 °C at 4 mmHg[3][9]~174-178 °C at 2 mmHg[4]
Solubility Soluble in organic solvents like ethanol and acetone[1]; insoluble in water.[1]Soluble in non-polar organic solvents such as hexane, chloroform, and benzene.[8]
Key Structural Difference Contains a cis-double bond at the C9 position.Fully saturated hydrocarbon chain.

Comparative Reactivity

Both this compound and stearoyl chloride are highly reactive acyl chlorides that readily participate in nucleophilic acyl substitution reactions.[6][7] Common transformations include esterification with alcohols and amidation with amines.[10][11] The primary determinant of their differential reactivity lies in the steric hindrance and electronic effects imparted by their hydrocarbon chains.

A comprehensive study on the kinetics of hydrolysis of various long-chain fatty acyl chlorides revealed that stearoyl chloride reacts with water at a more rapid rate than this compound. This suggests that the saturated, linear chain of stearoyl chloride presents less steric hindrance to the approaching nucleophile compared to the kinked structure of this compound due to its cis-double bond. While direct comparative kinetic data for other nucleophilic reactions is scarce, it is reasonable to extrapolate that stearoyl chloride may exhibit faster reaction rates in general, particularly with smaller nucleophiles.

However, the double bond in this compound can also influence reactivity in other ways, such as participating in side reactions under certain conditions or altering the properties of the final product. For instance, the presence of the double bond can be exploited for further chemical modifications.

Experimental Protocols

The following are representative experimental protocols for common reactions involving this compound and stearoyl chloride.

Synthesis of an Oleyl Ester (Esterification)

This protocol is adapted from the synthesis of 4,4-dimethylsterol oleates.

Materials:

  • 4,4-dimethylsterols (or other alcohol)

  • Oleoyl chloride

  • Pyridine

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the alcohol substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine to the solution, which acts as a base to neutralize the HCl byproduct.

  • Slowly add this compound to the reaction mixture at a controlled temperature (e.g., 313 K).

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes), with monitoring by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Synthesis of a Stearamide (Amidation)

This is a general procedure for the synthesis of an amide from an acyl chloride.

Materials:

  • Primary or secondary amine

  • Stearoyl chloride

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask, typically cooled in an ice bath (0 °C).

  • Slowly add a solution of stearoyl chloride in the same anhydrous solvent to the flask with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 2 hours), monitoring the reaction progress by TLC.

  • Once the reaction is complete, add water to the mixture and separate the organic layer.

  • Wash the organic layer sequentially with a dilute acid solution (to remove excess amine and base), a dilute sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude amide.

  • Recrystallize or purify the product by column chromatography as needed.

Differential Impact on Cellular Signaling

The distinct biological activities of oleic acid and stearic acid, the parent fatty acids of their respective chlorides, highlight the importance of the saturation level in the fatty acid chain in cellular processes. When introduced into biological systems, this compound and stearoyl chloride can acylate proteins, and their differential effects can be traced to the distinct roles of oleoylation and stearoylation in signaling pathways.

Recent studies have shown that stearic acid can blunt growth-factor signaling.[4] Stearic acid is converted to oleic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1). Both stearate and oleate can be used to S-acylate the Gαi (GNAI) protein. This oleoylation of GNAI proteins causes them to shift out of detergent-resistant membrane fractions where they would normally potentiate EGFR signaling.[4] Consequently, an increase in stearic acid leads to reduced recruitment of the adaptor protein Gab1 to the Epidermal Growth Factor Receptor (EGFR) and subsequent downregulation of the pro-survival AKT signaling pathway.[4]

Conversely, oleic acid has been shown to counteract the pro-inflammatory effects of stearic acid.[5][6] Stearic acid can induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1) through the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5][6] Co-treatment with oleic acid can inhibit this stearic acid-induced NF-κB activation and subsequent ICAM-1 expression, thereby reducing the inflammatory response in cells like human aortic endothelial cells.[5][6]

Signaling_Pathway_Comparison cluster_stearoyl Stearoyl Chloride Impact cluster_oleyl This compound Impact Stearoyl-CoA Stearoyl-CoA SCD1 SCD1 Stearoyl-CoA->SCD1 desaturation NFkB_activation NF-κB Activation Stearoyl-CoA->NFkB_activation Oleoyl-CoA Oleoyl-CoA SCD1->Oleoyl-CoA GNAI_S-oleoylation GNAI S-oleoylation Oleoyl-CoA->GNAI_S-oleoylation GNAI_relocalization GNAI Relocalization (out of lipid rafts) GNAI_S-oleoylation->GNAI_relocalization EGFR_signaling_down EGFR Signaling Downregulation GNAI_relocalization->EGFR_signaling_down AKT_inhibition AKT Inhibition EGFR_signaling_down->AKT_inhibition ICAM1_expression ICAM-1 Expression NFkB_activation->ICAM1_expression Oleoyl-CoA_direct Oleoyl-CoA NFkB_inhibition NF-κB Inhibition Oleoyl-CoA_direct->NFkB_inhibition NFkB_inhibition->NFkB_activation inhibits

Differential signaling impacts of stearoyl and oleyl moieties.

Conclusion

References

A Comparative Guide to the Synthesis and Titrimetric Validation of Oleyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of high-purity oleyl chloride is a crucial step for various applications, including the production of pharmaceuticals and agrochemicals.[1] This guide provides an objective comparison of common synthesis methods and details a robust titration protocol for validation.

The conversion of oleic acid to this compound, an acyl chloride, is a fundamental transformation in organic synthesis.[2] This process is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3] The choice between these reagents often depends on factors like reaction scale, substrate sensitivity, and cost.[4]

Comparison of Synthesis Methods

Thionyl chloride and oxalyl chloride are two of the most prevalent reagents for preparing acyl chlorides from carboxylic acids.[3] Both function by converting the hydroxyl group of the carboxylic acid into a better leaving group, followed by a nucleophilic attack by a chloride ion.[2] While both are effective, they differ in their reaction conditions, byproducts, and handling considerations.[2][4]

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Typical Yield 97–99% (crude)[5]86% (reported highest yield)[5]
Reaction Temperature Reflux, often at elevated temperatures (e.g., 40-80°C)[4]Typically room temperature, offering milder conditions[2][6]
Reaction Time 3-6 hours[4]1.5-5 hours[4]
Byproducts Sulfur dioxide (SO₂) and hydrogen chloride (HCl), both gaseous[4]Carbon dioxide (CO₂), carbon monoxide (CO), and HCl, all gaseous[4]
Catalyst Not always required, but pyridine or DMF can be used[4][7]Catalytic N,N-dimethylformamide (DMF) is commonly used[2][4]
Work-up Distillation to remove excess reagent[4][8]Rotary evaporation to remove solvent and excess reagent[4][9]
Cost Less expensive[2]More expensive[2]
Safety Concerns Toxic, corrosive, and reacts violently with water[4]Toxic, corrosive; the DMF catalyst can form a potent carcinogen[4][10]

This table summarizes the key performance and handling differences between thionyl chloride and oxalyl chloride for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

This protocol is adapted from a procedure described in Organic Syntheses.[5]

  • Apparatus Setup: A specialized tangential apparatus with a countercurrent distillation column is used. This allows for the continuous removal of byproducts and excess thionyl chloride.[5]

  • Reaction: Seventy grams (0.25 mole) of oleic acid is placed in a dropping funnel. Thionyl chloride distillation is initiated and stabilized within the column.[5]

  • Addition: The oleic acid is added dropwise into the top of the column over approximately 35 minutes.[5]

  • Work-up: The excess thionyl chloride is continuously removed by distillation. The crude this compound residue (72–74 g, 97–99% yield) is collected.[5]

  • Purification (Optional): The product can be distilled at very low pressures (99–109°C at 25 μ) to yield a water-white product.[5]

Synthesis of this compound using Oxalyl Chloride

This protocol is a representative method for small-scale synthesis.

  • Preparation: Dissolve 1.0 g of oleic acid in 10 ml of hexane in a dry flask under an inert atmosphere.

  • Addition: Add 2.0 ml of oxalyl chloride to the solution.

  • Reaction: Stir the mixture under dry conditions at room temperature for 1.5 hours.

  • Work-up: Evaporate the solvent and excess reagent in vacuo to yield the this compound as a colorless oil.

Validation by Titration (Volhard's Method Adaptation)

Acyl chlorides are highly reactive and readily hydrolyze. This property can be exploited for their quantification. A common approach is a back titration method, which is useful when a direct titration is not feasible or the endpoint is difficult to detect.[11][12]

The principle involves hydrolyzing the this compound to produce hydrochloric acid (HCl), which can then be quantified. One established method for chloride ion determination is the Volhard method, which involves adding an excess of silver nitrate (AgNO₃) to precipitate the chloride as silver chloride (AgCl).[12] The remaining excess AgNO₃ is then titrated with a standardized potassium thiocyanate (KSCN) solution, using a ferric iron(III) indicator.[12]

Titration Protocol
  • Sample Preparation: Accurately weigh a sample of the synthesized this compound and carefully hydrolyze it in a known volume of distilled water to convert it to oleic acid and HCl.

  • Precipitation: To the resulting solution, add a known excess amount of a standardized silver nitrate (AgNO₃) solution. This will precipitate all the chloride ions as AgCl. Add 1 mL of ferric ammonium sulfate solution as an indicator.[12]

  • Back Titration: Titrate the unreacted (excess) AgNO₃ with a standardized potassium thiocyanate (KSCN) solution.[12]

  • Endpoint Detection: The endpoint is the first appearance of a persistent dark red color, which results from the formation of the ferric thiocyanate complex ([Fe(SCN)]²⁺).[12]

  • Calculation:

    • Calculate the initial moles of AgNO₃ added.

    • From the titration with KSCN, determine the moles of excess AgNO₃.

    • The difference between the initial and excess moles of AgNO₃ gives the moles of AgNO₃ that reacted with the HCl from the hydrolysis.

    • This value is equal to the moles of this compound in the original sample. From this, the purity and/or yield can be accurately calculated.

Diagrams

G cluster_synthesis Synthesis Stage cluster_validation Validation Stage Oleic_Acid Oleic Acid Chlorinating_Agent Add Chlorinating Agent (e.g., SOCl₂ or (COCl)₂) Oleic_Acid->Chlorinating_Agent Reaction Reaction (Heating/Stirring) Chlorinating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Distillation/Evaporation) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Hydrolysis Hydrolyze Sample (this compound → HCl) Pure_Product->Hydrolysis AgNO3_Addition Add Excess Standard AgNO₃ Hydrolysis->AgNO3_Addition Titration Titrate with Standard KSCN AgNO3_Addition->Titration Endpoint Detect Endpoint (Red Complex Formation) Titration->Endpoint Calculation Calculate Purity/Yield Endpoint->Calculation

Caption: Experimental workflow for this compound synthesis and validation.

G cluster_main Choice of Chlorinating Agent cluster_thionyl Method A: Thionyl Chloride cluster_oxalyl Method B: Oxalyl Chloride Start Oleic Acid Thionyl SOCl₂ Start->Thionyl Oxalyl (COCl)₂ / cat. DMF Start->Oxalyl Thionyl_Cond Conditions: - Reflux Temperature - Longer Reaction Time Thionyl->Thionyl_Cond Thionyl_Pros Pros: - High Yield - Lower Cost Thionyl->Thionyl_Pros End_Product This compound Thionyl->End_Product Oxalyl_Cond Conditions: - Room Temperature - Milder Oxalyl->Oxalyl_Cond Oxalyl_Pros Pros: - Good for Sensitive Substrates - Simpler Work-up Oxalyl->Oxalyl_Pros Oxalyl->End_Product

Caption: Comparison of this compound synthesis routes.

References

A Comparative Guide to Alternative Reagents for Oleic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking alternatives to the often harsh conditions associated with oleyl chloride, a variety of esterification methods offer milder conditions, improved safety profiles, and unique selectivities. This guide provides an objective comparison of common alternative reagents for the esterification of oleic acid, supported by experimental data and detailed protocols.

Comparison of Esterification Methods

The following table summarizes the performance of various esterification methods for oleic acid, highlighting key parameters such as reaction time, temperature, and yield.

MethodReagents/CatalystAlcoholSolventTimeTemp. (°C)Yield (%)Reference
Fischer-Speier H₂SO₄MethanolMethanol1.5 h70>96[1]
SnCl₂·2H₂OEthanolEthanol2 hReflux~90[2]
SO₃H-functionalized biocharMethanolMethanol5 h8080.6[3]
Sulfated Zirconia (Microwave)Methanol-20 min20068.7[4]
Steglich DCC, DMAPCurcuminDichloromethane20 min (activation)RT-[5]
Enzymatic Novozym 435n-PropanolSolvent-free12 h4591.0[6]
Rhizomucor miehei lipase1-Butanoln-Heptane30 min30~100[7]
Transesterification Sulfonated carbon nanostructuresMethanol-3 h10095[8]

Reaction Mechanisms and Workflows

The following diagrams illustrate the mechanisms of key esterification reactions and a general experimental workflow.

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Oleic_Acid Oleic Acid (R-COOH) Protonation Protonation of Carbonyl Oleic_Acid->Protonation Alcohol Alcohol (R'-OH) Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Acid_Catalyst H⁺ (from H₂SO₄) Acid_Catalyst->Protonation Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Water Water (H₂O) Water_Elimination->Water Ester Ester (R-COOR') Deprotonation->Ester Steglich_Esterification cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Oleic_Acid Oleic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Oleic_Acid->O_Acylisourea Alcohol Alcohol (R'-OH) Ester_Formation Nucleophilic Attack by Alcohol Alcohol->Ester_Formation DCC DCC DCC->O_Acylisourea DMAP DMAP (catalyst) Active_Ester N-Acylpyridinium Ion ('Active Ester') DMAP->Active_Ester O_Acylisourea->Active_Ester Active_Ester->Ester_Formation Ester Ester (R-COOR') Ester_Formation->Ester DCU Dicyclohexylurea (DCU) Ester_Formation->DCU Mitsunobu_Reaction cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Oleic_Acid Oleic Acid (R-COOH) SN2_Attack Sₙ2 Attack by Carboxylate Oleic_Acid->SN2_Attack Alcohol Alcohol (R'-OH) Phosphonium_Salt Alkoxyphosphonium Salt Alcohol->Phosphonium_Salt PPh3 Triphenylphosphine (PPh₃) Betaine_Formation Betaine Formation PPh3->Betaine_Formation DEAD DEAD/DIAD DEAD->Betaine_Formation Betaine_Formation->Phosphonium_Salt Phosphonium_Salt->SN2_Attack Ester Ester (R-COOR') SN2_Attack->Ester Triphenylphosphine_Oxide Triphenylphosphine Oxide SN2_Attack->Triphenylphosphine_Oxide Hydrazine_Derivative Hydrazine Derivative SN2_Attack->Hydrazine_Derivative Experimental_Workflow Start Start Reactants Combine Oleic Acid, Alcohol, and Reagents/Catalyst in Solvent Start->Reactants Reaction Stir at Specified Temperature for a Set Time Reactants->Reaction Monitoring Monitor Reaction Progress (e.g., TLC, GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Complete Purification Purify Product (e.g., Column Chromatography, Distillation) Workup->Purification Characterization Characterize Product (e.g., NMR, IR, MS) Purification->Characterization End End Characterization->End

References

A Comparative Analysis of Oleyl Chloride-Derived Surfactants and Their Commercial Counterparts in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pharmaceutical formulations is continually evolving, with a persistent demand for novel excipients that can enhance drug solubility, stability, and bioavailability. Surfactants, a cornerstone of many formulation strategies, are a key area of innovation. This guide provides a comparative overview of the efficacy of surfactants synthesized from oleyl chloride against established commercial surfactants. This compound, derived from the naturally abundant oleic acid, offers a versatile platform for creating a diverse range of amphiphilic molecules with potential advantages in biocompatibility and performance. This analysis is based on available experimental data to assist researchers in making informed decisions for their drug development pipelines.

Performance Data: A Quantitative Comparison

The following tables summarize key performance indicators of various this compound-derived surfactants in comparison to their commercial analogues. These metrics are critical in assessing the potential of these novel surfactants in drug delivery and formulation.

Surfactant TypeSpecific SurfactantCritical Micelle Concentration (CMC) (mol/L)Entrapment Efficiency (%)Cell Viability (%)Transfection EfficiencyReference
Oleyl-Derived Cationic Gemini Surfactant m-7NH-m seriesNot specified in abstractNot ApplicableHigher than some commercial reagentsSimilar to Lipofectamine Plus™[1]
Commercial Cationic Lipid Lipofectamine Plus™Not ApplicableNot ApplicableLower than m-7NH-m seriesHigh[1]
Oleyl-Derived Non-ionic Surfactant Polyoxyethylene nonionic surfactant (PSO)0.462 x 10⁻⁵Significantly higher than Polysorbate 80 for docetaxelNot specifiedNot Applicable[2]
Commercial Non-ionic Surfactant Polysorbate 80Not significantly different from PSOLower than PSO for docetaxelGenerally considered safeNot Applicable[2]
Oleyl-Derived Cationic Surfactant Oleyl-trimethyl ammonium chlorideNot specifiedNot ApplicableNot specifiedNot specified[3]
Commercial Cationic Surfactant Saturated alkyl-trimethyl ammonium chlorideNot specifiedNot ApplicableNot specifiedNot specified[3]

Note: The data presented is a synthesis of findings from various studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

Key Performance Insights

  • Enhanced Transfection Efficiency: Cationic gemini surfactants derived from oleyl chains, such as the m-7NH-m series, have demonstrated transfection efficiencies comparable to the widely used commercial reagent Lipofectamine Plus™, but with potentially lower cytotoxicity[1]. This suggests a promising avenue for developing safer and more effective non-viral gene delivery vectors.

  • Improved Drug Entrapment: A novel polyoxyethylene nonionic surfactant synthesized from oleic acid (PSO) exhibited significantly higher entrapment efficiency for the anticancer drug docetaxel compared to the commercial stalwart, Polysorbate 80[2]. This could lead to more potent drug formulations with reduced excipient requirements.

  • Superior Drag Reduction: In the context of fluid dynamics, which can be relevant in certain drug delivery systems, cationic surfactants with an unsaturated oleyl tail demonstrated more effective drag reduction at lower temperatures compared to their saturated commercial counterparts[3].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols employed in the cited studies.

Synthesis of Oleyl-Derived Surfactants
  • General Scheme for Cationic Surfactants: The synthesis of oleyl-based cationic surfactants typically involves the reaction of this compound with a suitable amine to form an amide or an intermediate that is subsequently quaternized. For gemini surfactants, a diamine spacer is often used to link two oleyl chains[4].

  • General Scheme for Non-ionic Surfactants: Non-ionic surfactants can be synthesized by reacting this compound with a poly(ethylene glycol) (PEG) of a specific molecular weight to form an ester linkage. The length of the PEG chain can be varied to modulate the hydrophilic-lipophilic balance (HLB) of the resulting surfactant[5].

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and is often determined using the fluorescent probe method. A fluorescent dye, such as pyrene, is added to surfactant solutions of varying concentrations. The change in the fluorescence intensity or the ratio of different emission peaks of the probe is monitored. A sharp change in the fluorescence behavior indicates the onset of micelle formation, and the concentration at which this occurs is the CMC[2].

In Vitro Transfection Efficiency Assay
  • Cell Culture: A suitable cell line (e.g., COS-1, HEK293) is cultured in an appropriate medium until it reaches a desired confluency.

  • Lipoplex Formation: The cationic surfactant is mixed with plasmid DNA (encoding a reporter gene like luciferase or GFP) in a serum-free medium to allow the formation of surfactant-DNA complexes (lipoplexes).

  • Transfection: The lipoplexes are added to the cells and incubated for a specific period.

  • Analysis: After incubation, the cells are lysed, and the expression of the reporter gene is quantified using a luminometer (for luciferase) or a fluorescence microscope/flow cytometer (for GFP). The results are often compared to a positive control (a commercial transfection reagent) and a negative control (naked DNA)[1].

Drug Entrapment Efficiency Measurement
  • Formulation Preparation: A specific amount of the drug is dissolved in an organic solvent, and the surfactant is dissolved in an aqueous phase. The two phases are then mixed under high shear to form a nanoemulsion or nanoparticle suspension.

  • Separation of Free Drug: The formulation is subjected to a separation technique, such as centrifugation or dialysis, to separate the encapsulated drug from the free, unencapsulated drug.

  • Quantification: The amount of drug in the supernatant (free drug) or in the pellet (encapsulated drug) is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). The entrapment efficiency is then calculated as the ratio of the encapsulated drug to the total initial drug amount, expressed as a percentage[2].

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts and processes discussed, the following diagrams have been generated using the Graphviz DOT language.

Synthesis_of_Oleyl_Cationic_Surfactant Oleyl_Chloride This compound (C18H33ClO) Intermediate Amide Intermediate Oleyl_Chloride->Intermediate + Amine Amine (e.g., Dimethylethylenediamine) Amine->Intermediate + Cationic_Surfactant Oleyl-Derived Cationic Surfactant Intermediate->Cationic_Surfactant + Quaternizing_Agent Quaternizing Agent (e.g., Methyl Iodide) Quaternizing_Agent->Cationic_Surfactant +

Caption: Synthesis of an oleyl-derived cationic surfactant.

Transfection_Workflow cluster_preparation Lipoplex Formation cluster_transfection Cellular Uptake and Gene Expression Surfactant Oleyl-Derived Cationic Surfactant Lipoplex Lipoplex (Surfactant-DNA Complex) Surfactant->Lipoplex pDNA Plasmid DNA pDNA->Lipoplex Cells Cultured Cells Lipoplex->Cells Incubation Endocytosis Endocytosis Cells->Endocytosis Endosome Endosome with Lipoplex Endocytosis->Endosome Release Endosomal Escape & DNA Release Endosome->Release Nucleus Nucleus Release->Nucleus DNA Transcription Transcription Nucleus->Transcription Translation Translation Transcription->Translation mRNA Protein Reporter Protein Translation->Protein

Caption: Workflow for in vitro gene transfection using cationic surfactants.

Drug_Entrapment_Efficiency Drug Hydrophobic Drug Organic_Phase Organic Phase Drug->Organic_Phase Surfactant Oleyl-Derived Surfactant Aqueous_Phase Aqueous Phase Surfactant->Aqueous_Phase Homogenization High-Shear Homogenization Aqueous_Phase->Homogenization Organic_Phase->Homogenization Nanoemulsion Nanoemulsion/ Nanoparticles Homogenization->Nanoemulsion Separation Centrifugation/ Dialysis Nanoemulsion->Separation Free_Drug Free Drug (Supernatant) Separation->Free_Drug Entrapped_Drug Entrapped Drug (Pellet) Separation->Entrapped_Drug Quantification HPLC Analysis Free_Drug->Quantification Entrapped_Drug->Quantification Calculation Calculate EE% Quantification->Calculation

Caption: Experimental workflow for determining drug entrapment efficiency.

Conclusion

The exploration of this compound as a precursor for novel surfactants presents a promising frontier in pharmaceutical formulation science. The available data suggests that surfactants derived from this renewable resource can offer competitive, and in some cases superior, performance compared to established commercial products. Specifically, in the realms of gene delivery and the encapsulation of hydrophobic drugs, oleyl-derived surfactants have demonstrated significant potential. As research in this area continues, it is anticipated that a new generation of highly effective and biocompatible surfactants will emerge, providing valuable tools for the development of advanced drug delivery systems. Further head-to-head comparative studies with a wider range of commercial surfactants and in vivo evaluations are warranted to fully elucidate the therapeutic potential of these novel excipients.

References

A Comparative Guide to the Reactivity of Acyl Chlorides and Alkyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of acyl chlorides and alkyl chlorides in nucleophilic substitution reactions. The information presented is supported by established chemical principles and experimental data to assist researchers in understanding and predicting the chemical behavior of these important functional groups.

Executive Summary: The Reactivity Divide

Acyl chlorides are substantially more reactive towards nucleophiles than alkyl chlorides. This pronounced difference stems from fundamental variations in electronic structure and reaction mechanism. The carbonyl carbon in an acyl chloride is significantly more electrophilic than the sp³-hybridized carbon of an alkyl chloride.[1][2] Consequently, acyl chlorides undergo rapid nucleophilic acyl substitution, often reacting vigorously with even weak nucleophiles like water at room temperature.[3][4] In stark contrast, alkyl chlorides typically require more forcing conditions, such as heating with a strong nucleophile, to undergo substitution via Sₙ1 or Sₙ2 pathways.[3][5]

Mechanistic Differences: A Tale of Two Pathways

The divergent reactivity of these two classes of compounds is best understood by examining their respective reaction mechanisms with nucleophiles.

Acyl Chlorides: The Addition-Elimination Pathway

Acyl chlorides react via a nucleophilic acyl substitution mechanism. This is a two-step process involving the formation of a tetrahedral intermediate, which is typically the rate-limiting step.[2][6] The presence of the carbonyl group allows for a lower energy pathway compared to the direct displacement mechanisms seen in alkyl chlorides.[3]

Caption: Nucleophilic Acyl Substitution via Addition-Elimination.

Alkyl Chlorides: Sₙ1 and Sₙ2 Pathways

Alkyl chlorides undergo nucleophilic substitution through either a one-step bimolecular mechanism (Sₙ2) or a two-step unimolecular mechanism (Sₙ1), which involves a carbocation intermediate. The operative mechanism depends on the structure of the alkyl group (primary, secondary, or tertiary), the nucleophile's strength, and the solvent.[7]

G Alkyl Chloride Substitution Mechanisms (Sₙ1 & Sₙ2) cluster_sn2 Sₙ2 Mechanism (Bimolecular) cluster_sn1 Sₙ1 Mechanism (Unimolecular) sn2_reac R-Cl + Nu:⁻ sn2_ts [Nu---R---Cl]ᵟ⁻ (Transition State) sn2_reac->sn2_ts Concerted attack and displacement sn2_prod R-Nu + Cl⁻ sn2_ts->sn2_prod sn1_reac R-Cl sn1_int R⁺ + Cl⁻ (Carbocation Intermediate) sn1_reac->sn1_int Step 1: Ionization (Slow, Rate-Determining) sn1_prod R-Nu + Cl⁻ sn1_int->sn1_prod Step 2: Nucleophilic Attack (Fast) sn1_nuc Nu:⁻

Caption: Sₙ1 and Sₙ2 pathways for alkyl chloride substitution.

Quantitative Reactivity Comparison

The difference in reactivity is so vast that direct, side-by-side kinetic comparisons under identical conditions are rare. Acyl chloride reactions are often too fast to measure under conditions where alkyl chloride reactions proceed at a measurable rate. However, a comparison of the conditions required and the available kinetic data clearly illustrates the gap.

Comparative Conditions for Hydrolysis
FeatureAcyl Chloride (e.g., Ethanoyl Chloride)Alkyl Chloride (e.g., Chloroethane)
Reagent Cold Water (H₂O)Aqueous Sodium Hydroxide (NaOH)
Conditions Vigorous, exothermic reaction at room temperature.[3][4]Requires heating under reflux.[3]
Relative Rate Extremely FastVery Slow
Nucleophile H₂O (weak)OH⁻ (strong)
Experimental Kinetic Data

The following table presents first-order rate constants (k) for the hydrolysis of representative acyl and alkyl chlorides. Note the significant difference in the temperatures at which these rates were measured, which itself is a testament to the reactivity difference.

CompoundClassSolventTemperature (°C)Rate Constant (k) s⁻¹
Acetyl ChlorideAcyl Chloride75% Acetone/Water01.1 x 10⁻¹
tert-Butyl ChlorideAlkyl Chloride (3°)Water251.4 x 10⁻²
tert-Butyl ChlorideAlkyl Chloride (3°)40% Ethanol/Water251.0 x 10⁻⁴

Data for acetyl chloride adapted from literature on solvolysis. Data for tert-butyl chloride is a classic example used in physical organic chemistry.

Even with a 25°C disadvantage, the rate constant for acetyl chloride hydrolysis is orders of magnitude greater than that for a tertiary alkyl chloride, which proceeds via a relatively stable carbocation. The comparison with a primary or secondary alkyl chloride would be even more dramatic.

Experimental Protocols

Protocol: Comparative Rate of Hydrolysis by Titration

This protocol outlines a method to determine the rate of hydrolysis by monitoring the production of hydrochloric acid (HCl). Due to the vastly different reaction rates, the experimental conditions must be tailored for each compound class.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of an acyl chloride and an alkyl chloride.

Materials:

  • Acetyl chloride

  • tert-Butyl chloride

  • Solvent: 50:50 Acetone/Water mixture

  • Quenching solution: Cold, pure acetone

  • Titrant: Standardized 0.05 M Sodium Hydroxide (NaOH) solution

  • Indicator: Phenolphthalein

  • Constant temperature bath, burette, pipettes, conical flasks, stopwatches.

Workflow Diagram:

G Experimental Workflow for Hydrolysis Rate Measurement start Start prep 1. Prepare Solvent & Equilibrate in Bath start->prep initiate 2. Initiate Reaction: Add Chloride to Solvent prep->initiate sample 3. At Timed Intervals (t): Withdraw Aliquot initiate->sample quench 4. Quench Reaction (Add to Cold Acetone) sample->quench titrate 5. Titrate with NaOH to Determine [HCl] quench->titrate record 6. Record Volume of NaOH and Time (t) titrate->record repeat Repeat Steps 3-6 Until Reaction is Complete record->repeat Continue sampling repeat->sample plot 7. Plot ln(V∞ - Vt) vs. Time repeat->plot After final sample calc 8. Calculate Rate Constant (k) from Slope (Slope = -k) plot->calc end End calc->end

Caption: General workflow for kinetic analysis by titration.

Procedure for Acyl Chloride (e.g., Acetyl Chloride):

  • Equilibrate the 50:50 acetone/water solvent in an ice bath (0°C).

  • Initiate the reaction by adding a known amount of acetyl chloride to the cold solvent while starting a stopwatch.

  • At frequent intervals (e.g., every 30 seconds), withdraw a 5 mL aliquot and immediately add it to a flask containing 20 mL of cold acetone to quench the reaction.

  • Add 2-3 drops of phenolphthalein indicator to the quenched sample.

  • Titrate with 0.05 M NaOH until a persistent pink color is observed. Record the volume of NaOH used (Vₜ).

  • Continue sampling until the titre value becomes constant (this gives V∞).

  • Plot ln(V∞ - Vₜ) against time (t). The slope of the resulting line will be -k.

Procedure for Alkyl Chloride (e.g., tert-Butyl Chloride):

  • Follow the same procedure as above, but perform the reaction at a higher, constant temperature (e.g., 25°C or 30°C) using a water bath.

  • The time intervals for sampling will need to be significantly longer (e.g., every 10-15 minutes) due to the slower reaction rate.

Conclusion

The evidence overwhelmingly demonstrates that acyl chlorides are far more reactive than alkyl chlorides in nucleophilic substitution reactions. This is attributable to:

  • Enhanced Electrophilicity: The carbonyl carbon of an acyl chloride is highly electron-deficient due to the inductive effects of both the oxygen and chlorine atoms.[2]

  • Lower Activation Energy Pathway: The nucleophilic acyl substitution mechanism, proceeding through a stable tetrahedral intermediate, is more energetically favorable than the Sₙ1 or Sₙ2 mechanisms of alkyl chlorides.[3]

This fundamental difference in reactivity is a critical consideration for researchers in organic synthesis and drug development, influencing the choice of reagents, reaction conditions, and the design of synthetic pathways.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Oleyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. Oleyl chloride, a valuable reagent in organic synthesis, demands such diligence, particularly concerning its disposal. As a corrosive and water-reactive acyl chloride, improper handling can lead to hazardous situations. This guide provides essential, step-by-step procedures for the safe and effective disposal of this compound in a laboratory setting, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to work within a certified chemical fume hood and wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a flame-resistant lab coat. An emergency eyewash and safety shower must be readily accessible.

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It reacts with water, including moisture in the air, to produce hydrochloric acid and oleic acid.[2] Therefore, it is imperative to handle this chemical under inert atmosphere conditions where possible and to avoid contact with water and incompatible materials such as strong bases, alcohols, and oxidizing agents.[3]

Spill Management

In the event of a small spill, immediate action is necessary to contain and neutralize the substance.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated and restrict access to non-essential personnel.[4]

  • Neutralize: Cautiously cover the spill with a neutralizing agent such as soda ash (sodium carbonate) or sodium bicarbonate.[4]

  • Absorb: Once the reaction has ceased, absorb the neutralized mixture with an inert material like vermiculite, diatomaceous earth, or sand.[1][5]

  • Collect and Dispose: Carefully collect the absorbed material into a clearly labeled, closed container for hazardous waste disposal.[4] Do not return any spilled material to its original container.[4]

  • Decontaminate: Clean the spill area and any contaminated equipment with a suitable solvent, such as alcohol, and collect all cleaning materials for disposal as hazardous waste.[1]

Disposal of Unwanted this compound

For the disposal of unwanted or residual this compound, a controlled quenching process is the recommended method. This involves reacting the this compound with a suitable nucleophile to convert it into a less reactive and hazardous compound. The two primary methods involve quenching with a basic solution or an alcohol.

This method converts this compound to oleic acid and sodium chloride through hydrolysis and neutralization.

Materials:

  • This compound waste

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Large beaker or flask

  • Stir plate and stir bar

  • Ice bath

  • pH paper

Procedure:

  • Preparation: In a chemical fume hood, place a large beaker containing a saturated sodium bicarbonate solution on a stir plate with a stir bar. The volume of the bicarbonate solution should be at least ten times the volume of the this compound to be quenched. An ice bath should be prepared and placed under the beaker to control the temperature of the exothermic reaction.[5]

  • Slow Addition: While vigorously stirring the bicarbonate solution, slowly add the this compound dropwise using a pipette or dropping funnel. The slow addition is crucial to control the rate of reaction and prevent excessive heat and gas generation.[5]

  • Monitoring: Monitor the reaction closely. If the reaction becomes too vigorous or the temperature rises significantly, stop the addition and allow the mixture to cool.

  • Completion and Neutralization: After the addition is complete, continue stirring the mixture for at least one hour to ensure the reaction has gone to completion. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic. If it is still acidic, add more sodium bicarbonate solution.

  • Waste Collection: The resulting mixture, containing oleic acid, sodium chloride, and excess bicarbonate, should be collected in a properly labeled hazardous waste container for disposal according to your institution's guidelines.

This protocol converts this compound into an isopropyl ester, which is generally less hazardous.

Materials:

  • This compound waste

  • Isopropanol

  • A suitable base (e.g., triethylamine or pyridine)

  • Large beaker or flask

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Preparation: In a chemical fume hood, place a beaker containing isopropanol on a stir plate with a stir bar. The amount of isopropanol should be in molar excess relative to the this compound. An ice bath should be used to cool the beaker.

  • Addition of Base: Add a suitable base, such as triethylamine, to the isopropanol. The base will neutralize the hydrochloric acid generated during the reaction.

  • Slow Addition of this compound: Slowly add the this compound to the stirring alcohol/base mixture.[5]

  • Reaction Time: Allow the mixture to stir for several hours at room temperature to ensure the esterification is complete.

  • Waste Collection: The resulting mixture containing the isopropyl oleate, triethylammonium chloride, and excess isopropanol should be collected in a labeled hazardous waste container for disposal.

Quantitative Data Summary

ParameterValueReference
Chemical Formula C₁₈H₃₃ClO[1]
Molecular Weight 300.91 g/mol [1]
Appearance Colorless to light orange to yellow clear liquidChem-Impex
Boiling Point 199 - 201 °C / 11 mmHgChem-Impex
Density 0.910 g/mLChem-Impex

Logical Workflow for this compound Disposal

OleylChlorideDisposal start Start: Unwanted This compound assess Assess Quantity and Situation start->assess spill Small Spill assess->spill Spill waste Bulk Waste assess->waste Unwanted Reagent neutralize_spill Neutralize with Soda Ash / NaHCO₃ spill->neutralize_spill quench Choose Quenching Method waste->quench absorb Absorb with Inert Material neutralize_spill->absorb collect_spill Collect in Labeled Waste Container absorb->collect_spill final_disposal Dispose via Institutional Hazardous Waste Program collect_spill->final_disposal bicarb Sodium Bicarbonate Solution quench->bicarb alcohol Isopropanol + Base quench->alcohol slow_add_bicarb Slowly Add this compound to Bicarbonate Solution bicarb->slow_add_bicarb slow_add_alcohol Slowly Add this compound to Alcohol/Base Mixture alcohol->slow_add_alcohol react_bicarb Stir to Complete Reaction & Neutralize slow_add_bicarb->react_bicarb react_alcohol Stir to Complete Esterification slow_add_alcohol->react_alcohol collect_waste Collect Quenched Mixture in Labeled Container react_bicarb->collect_waste react_alcohol->collect_waste collect_waste->final_disposal

Caption: Logical workflow for the safe disposal of this compound.

By strictly adhering to these disposal procedures, laboratories can ensure a safe working environment and responsible chemical waste management. Always consult your institution's specific safety guidelines and waste disposal protocols.

References

Personal protective equipment for handling Oleyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Oleyl Chloride

This guide provides critical safety, handling, and disposal information for this compound (CAS 112-77-6), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this corrosive and reactive compound.

Hazard Identification and Summary

This compound is a corrosive substance that poses significant health risks upon exposure.[1] It causes severe skin burns and eye damage.[2][3] Inhalation or ingestion can be harmful, potentially causing serious damage to the respiratory tract and digestive system.[2] A primary hazard is its reaction with water or moisture, which produces hydrochloric acid and oleic acid.[4][5][6]

Hazard ClassificationDescriptionCitations
Skin Corrosion/Irritation Category 1B/1C: Causes severe skin burns and tissue destruction.[1][2][3][7]
Serious Eye Damage Category 1: Causes permanent eye damage and burns.[1][2][3]
Acute Toxicity (Inhalation) Harmful if inhaled; causes damage to the respiratory tract.[2]
Acute Toxicity (Ingestion) Harmful if swallowed; causes burns to the mouth and esophagus.[2]
Reactivity Reacts with water and moisture to release toxic hydrogen chloride gas.[4][5]
Environmental Hazard Runoff from fire control or dilution water may cause pollution.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required equipment to prevent exposure.

Body PartRequired PPESpecifications and Best PracticesCitations
Eyes/Face Chemical Splash Goggles AND Full Face ShieldGoggles should be non-vented to protect against splashes and vapors.[8] A face shield provides a secondary layer of protection for the entire face.[9][10][2][3][8][10][11]
Hands Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[9][10] Check gloves for integrity before each use. Remove and dispose of contaminated gloves properly.[3][9][11]
Body Chemical-Resistant Apron OR Impervious ClothingWear a lab coat and an acid-resistant apron.[12] For larger quantities or higher-risk operations, impervious clothing is necessary.[3] Ensure clothing provides full coverage.[3][9][11][12]
Respiratory Local Exhaust Ventilation OR RespiratorAlways handle this compound in a certified chemical fume hood.[7][13] If a fume hood is not available or ventilation is inadequate, use a full-face respirator with an acid gas cartridge.[3][10][11][3][10][11][13]
Feet Closed-Toe Shoes OR HAZ-MAT BootsChemical-resistant, closed-toe shoes are the minimum requirement. For spill response or handling large quantities, HAZ-MAT boots are required.[9][12][9][12]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is crucial for safety.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood with a tested and certified face velocity.[3][13]

  • Safety Stations: An accessible and operational safety shower and eyewash station must be located in the immediate work area.[3][8]

Receiving and Storage
  • Storage Area: Store in a cool, dry, well-ventilated, and designated corrosive-materials storage area.[2][4][13]

  • Container: Keep the container tightly closed and sealed until ready for use.[5][13] Store in the original, corrosive-resistant container.[5]

  • Incompatibilities: Store away from incompatible materials such as water, moisture, strong bases, alcohols, amines, and oxidizing agents.[2][3][5]

  • Security: The storage area should be locked to restrict access to authorized personnel only.[3][7]

Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure the fume hood is operational, and all required PPE is correctly worn. Confirm the location of the nearest eyewash station and safety shower.

  • Dispensing: Use grounding and bonding for containers to prevent static discharge.[11] Slowly dispense the required amount into a clean, dry, and compatible container within the fume hood.

  • Reaction: If used in a reaction, add this compound slowly to the reaction mixture. Be prepared for a potential exothermic reaction.

  • Post-Handling: Tightly seal the primary container immediately after use.

  • Decontamination: Clean any contaminated surfaces using a suitable neutralizing agent followed by water. Decontaminate all equipment after use.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3][11]

Spill Response Plan
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne vapors.

  • Wear PPE: Don full PPE, including respiratory protection, before re-entering the area.[2][3]

  • Contain: Dike the spill to prevent it from spreading.[2]

  • Absorb & Neutralize: Cover the spill with an inert absorbent material like diatomite, dry sand, or earth.[2][3][13] Cautiously neutralize the area with a weak base such as soda ash or sodium bicarbonate.[2][4]

  • Collect: Carefully shovel the absorbed and neutralized material into a labeled, sealable container for hazardous waste.[2]

  • Clean: Clean the spill area with water, collecting the cleaning water for disposal as hazardous waste.[2] Do not flush to the sewer system.[2]

  • Report: Report the spill to the appropriate environmental health and safety personnel.

Disposal Plan
  • Waste Characterization: this compound is classified as a corrosive hazardous waste (EPA RCRA Code: C).[2]

  • Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a designated and properly labeled hazardous waste container. Do not return used material to its original container.[2]

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal contractor, in accordance with all federal, state, and local regulations.[2][3][5]

Emergency and First Aid Procedures

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid ProcedureCitations
Eye Contact Hold eyelids open and immediately flush with a gentle stream of water for at least 15 minutes.[2][3] Seek immediate medical attention from an ophthalmologist.[2][2][3][4][8]
Skin Contact Immediately remove all contaminated clothing while flushing the affected area with large amounts of soap and water for at least 15 minutes.[2][3] Seek immediate medical attention.[2][2][3][8][13]
Inhalation Move the victim to fresh air immediately.[2][3] If breathing is difficult, administer oxygen. If the victim is not breathing, perform CPR (avoiding mouth-to-mouth).[3] Seek immediate medical attention.[2][3][2][3][13]
Ingestion Do NOT induce vomiting.[2][3][13] Rinse the mouth with water.[3] If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2][3][2][3][13]

Physicochemical Data

PropertyValueCitations
CAS Number 112-77-6[1][3][4][14]
Molecular Formula C₁₈H₃₃ClO[1][3][4][14]
Molecular Weight 300.91 g/mol [1][3][14]
Appearance Colorless to light orange/yellow liquid[2][14]
Boiling Point 193 °C @ 4 mmHg / 199-201 °C @ 11 mmHg[3][14]
Density 0.910 g/cm³[3][4][14]
Flash Point > 110 °C (> 230 °F) - Closed Cup[3][4]

Procedural Diagrams

G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_dispose 3. Waste Management A Verify Fume Hood Operation B Don Full PPE (Goggles, Shield, Gloves, Apron) A->B C Locate Emergency Shower & Eyewash B->C D Dispense Slowly in Fume Hood C->D E Tightly Seal Container After Use D->E F Decontaminate Work Area & Equipment E->F G Collect Waste in Labeled Hazardous Container F->G H Wash Hands Thoroughly G->H I Arrange for Professional Hazardous Waste Disposal H->I G cluster_hazards Primary Hazards of this compound cluster_ppe Corresponding Protective Measures (PPE) cluster_controls Engineering & Administrative Controls H1 Corrosive (Skin/Eye Burns) P1 Goggles & Face Shield H1->P1 P2 Chemical-Resistant Gloves & Apron H1->P2 C1 Eyewash & Safety Shower H1->C1 C2 Spill Kit (Inert Absorbent) H1->C2 C3 Restricted Access H1->C3 H2 Water Reactive (Releases HCl Gas) H2->P2 P3 Handle in Dry Conditions H2->P3 P4 Use in Fume Hood H2->P4 H2->C2 H2->C3 H3 Toxic if Inhaled or Swallowed H3->P4 P5 Respirator (if needed) H3->P5 H3->C1 H3->C2 H3->C3

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.